molecular formula C9H18N2O B1167601 N-isopropylpiperidine-4-carboxamide CAS No. 102125-62-2

N-isopropylpiperidine-4-carboxamide

Cat. No.: B1167601
CAS No.: 102125-62-2
M. Wt: 170.25 g/mol
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Description

N-isopropylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-isopropylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-propan-2-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIDIQDKQBYDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-isopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-isopropylpiperidine-4-carboxamide is a key building block in contemporary medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutics. Its synthesis, while conceptually straightforward via amide bond formation, requires careful consideration of reaction conditions and strategic use of protecting groups to ensure high yield and purity. This guide provides a comprehensive overview of the primary synthetic routes to N-isopropylpiperidine-4-carboxamide, delving into the mechanistic underpinnings of common amide coupling techniques, the rationale for procedural choices, and detailed, field-proven experimental protocols suitable for researchers and drug development professionals.

Introduction: The Significance of the Piperidine-4-Carboxamide Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing ligand-receptor interactions. The 4-carboxamide moiety, in particular, provides a versatile handle for introducing further molecular complexity and engaging in crucial hydrogen bonding interactions with biological targets. N-isopropylpiperidine-4-carboxamide, with its specific N-alkyl substitution, serves as a valuable intermediate in the synthesis of compounds targeting a range of conditions, from neurological disorders to infectious diseases.

The primary challenge in its synthesis lies in the efficient formation of the amide bond between the relatively hindered secondary amine of the piperidine ring (if unprotected) or a primary amine (isopropylamine) and a carboxylic acid. This guide will focus on the most reliable and widely adopted methods to achieve this transformation.

Core Synthetic Strategy: Amide Bond Formation

The most common and efficient method for synthesizing N-isopropylpiperidine-4-carboxamide is the condensation of a piperidine-4-carboxylic acid derivative with isopropylamine.[2] This reaction does not proceed spontaneously and requires the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Methodology 1: Direct Amide Coupling of Isonipecotic Acid

A direct approach involves the coupling of commercially available piperidine-4-carboxylic acid (isonipecotic acid) with isopropylamine. However, a significant challenge in this route is the potential for side reactions, including the self-coupling of the piperidine starting material or polymerization, as the piperidine nitrogen is a nucleophile. To mitigate this, the reaction is typically performed under conditions that favor the desired intermolecular coupling.

A more robust and generally higher-yielding approach involves the use of a protecting group on the piperidine nitrogen.

Methodology 2: The Boc-Protection Strategy

To prevent unwanted side reactions at the piperidine nitrogen and improve handling and solubility, a common strategy is to first protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This strategy involves a two-step process:

  • Amide Coupling: Reaction of N-Boc-piperidine-4-carboxylic acid with isopropylamine using a suitable coupling agent.

  • Deprotection: Removal of the Boc group under acidic conditions to yield the final product.

This approach offers superior control over the reaction and generally results in a cleaner product profile, simplifying purification.

Mechanistic Insights: The Role of Coupling Reagents

Several classes of coupling reagents are available to facilitate amide bond formation. The most common for this type of synthesis are carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[3]

The general mechanism using EDC/HOBt proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: HOBt rapidly reacts with the O-acylisourea to form an active HOBt ester. This step is crucial as it minimizes side reactions, such as the formation of N-acylurea, and helps to prevent racemization if chiral centers are present.[4]

  • Nucleophilic Attack by the Amine: The amine (isopropylamine) then attacks the carbonyl carbon of the HOBt ester, which is a better leaving group than the urea byproduct from the O-acylisourea. This forms the desired amide bond and regenerates HOBt.

G cluster_activation Carboxylic Acid Activation cluster_ester_formation Active Ester Formation cluster_coupling Amide Bond Formation CarboxylicAcid Piperidine-4-carboxylic Acid EDC EDC O_acylisourea O-acylisourea (Reactive Intermediate) CarboxylicAcid->O_acylisourea + EDC HOBt HOBt HOBt_Ester HOBt Active Ester O_acylisourea->HOBt_Ester + HOBt Isopropylamine Isopropylamine Amide N-isopropylpiperidine- 4-carboxamide HOBt_Ester->Amide + Isopropylamine

Alternative Synthetic Approaches

While carbodiimide-mediated coupling is the most prevalent method, other strategies can be employed:

  • Acid Chloride Formation: Conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with isopropylamine.[5] This method is often high-yielding but can be harsh and may not be suitable for substrates with sensitive functional groups.

  • Other Coupling Reagents: A variety of other coupling reagents can be utilized, each with its own advantages. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent, often used for sterically hindered or electron-deficient amines and acids.[6]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Synthesis of N-isopropyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide

This protocol details the amide coupling step using a Boc-protected starting material.

Parameter Details
Starting Materials N-Boc-piperidine-4-carboxylic acid, Isopropylamine
Reagents EDC, HOBt, DIPEA (N,N-Diisopropylethylamine)
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Typical Yield 85-95%

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidine-4-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution.

  • Add DIPEA (2.5 eq) to the mixture and stir for 15 minutes at 0 °C.

  • Add isopropylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

G Start N-Boc-piperidine-4-carboxylic acid in DCM at 0°C AddReagents Add HOBt, EDC, DIPEA Start->AddReagents Stir1 Stir for 15 min AddReagents->Stir1 AddAmine Add Isopropylamine Stir1->AddAmine WarmStir Warm to RT and Stir (4-12h) AddAmine->WarmStir Workup Aqueous Workup (HCl, NaHCO3, Brine) WarmStir->Workup Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify Product N-isopropyl-1-Boc-piperidine- 4-carboxamide Purify->Product

Protocol 2: Boc Deprotection to Yield N-isopropylpiperidine-4-carboxamide
Parameter Details
Starting Material N-isopropyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide
Reagent Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1-4 hours
Typical Yield >95%

Step-by-Step Procedure:

  • Dissolve the crude or purified N-isopropyl-1-Boc-piperidine-4-carboxamide (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and basify with a saturated aqueous solution of sodium bicarbonate or 1M NaOH.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which is often pure enough for subsequent steps or can be further purified if necessary.

Conclusion

The synthesis of N-isopropylpiperidine-4-carboxamide is a fundamental process for medicinal chemists, enabling access to a wide range of more complex molecular architectures. The Boc-protection strategy followed by a carbodiimide-mediated amide coupling and subsequent deprotection represents the most reliable and high-yielding approach. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount to achieving the desired product with high purity. This guide provides the necessary theoretical framework and practical insights for researchers to confidently and successfully synthesize this valuable chemical intermediate.

References

  • Jagtap, S. S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(6), 1315-1321. Available at: [Link]

  • PubChem. (n.d.). N-isopropylpiperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Singh, R. P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(4), 365-368. Available at: [Link]

  • Google Patents. (2017). A kind of preparation method of (S)-nipecotic acid. CN106831540B.
  • Google Patents. (2018). Process for preparing piperidine-4-carbothioamide hydrochloride. US10093626B2.
  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.
  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. Available at: [Link]

  • Lázár, L., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Arkivoc, 2001(6), 29-37. Available at: [Link]

  • Vasantha, B., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 7(10), 2095-2099. Available at: [Link]

  • Todd, S. M., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51532. Available at: [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Available at: [Link]

  • Cotarca, L., & Geller, T. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic Process Research & Development, 16(5), 895-902. Available at: [Link]

  • Celen, S., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(5), 5847–5860. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from: [Link]

  • Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A.

Sources

Unraveling the Therapeutic Potential of N-isopropylpiperidine-4-carboxamide: A Technical Guide to its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine-4-Carboxamide Scaffold as a Privileged Motif in Drug Discovery

The piperidine-4-carboxamide core is a recurring structural motif in a diverse array of biologically active molecules. Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, including its ability to engage in various non-covalent interactions and its amenability to synthetic modification. This guide delves into the potential mechanisms of action of a specific derivative, N-isopropylpiperidine-4-carboxamide, by examining the established pharmacology of the broader class of piperidine-4-carboxamide-containing compounds. While direct studies on N-isopropylpiperidine-4-carboxamide are limited, the extensive research on analogous structures provides a strong foundation for predicting its biological targets and downstream effects. This document will explore the most probable molecular pathways through which this compound may exert its therapeutic effects, with a focus on fatty acid amide hydrolase (FAAH) inhibition and dopamine receptor modulation. Further, we will touch upon other potential targets such as secretory glutaminyl cyclase (sQC) and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease.

Primary Putative Mechanism of Action: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A significant body of evidence points towards piperidine and piperazine ureas as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary catabolic enzyme for the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2] By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to enhanced activation of cannabinoid receptors and other downstream targets. This can result in a range of therapeutically desirable effects, including analgesia, anxiolysis, and anti-inflammatory responses.[3]

The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. Anandamide, a key endocannabinoid, is synthesized on demand and acts on cannabinoid receptors, primarily CB1 and CB2. Its signaling is terminated by enzymatic degradation, with FAAH playing the central role.[2] The inhibition of FAAH, therefore, represents a compelling strategy to augment endocannabinoid signaling in a more localized and physiological manner compared to direct cannabinoid receptor agonists.

dot

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degraded by CB1_Receptor CB1 Receptor AEA->CB1_Receptor Binds to (Retrograde) Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces NAPE_PLD NAPE-PLD NAPE_PLD->AEA Synthesizes NAPE NAPE Ca_Channel Ca2+ Channel CB1_Receptor->Ca_Channel Inhibits Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Reduces Depolarization Depolarization Depolarization->NAPE_PLD Activates N_isopropylpiperidine N-isopropylpiperidine- 4-carboxamide N_isopropylpiperidine->FAAH Inhibits

Caption: FAAH Inhibition Signaling Pathway.

Experimental Protocol: In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol outlines a common method to assess the inhibitory potential of N-isopropylpiperidine-4-carboxamide on FAAH activity. The assay relies on the hydrolysis of a fluorogenic substrate by FAAH, leading to the release of a fluorescent product.[4]

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Test compound (N-isopropylpiperidine-4-carboxamide) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., JZL195)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dilute the FAAH enzyme and substrate to their working concentrations in FAAH Assay Buffer. Prepare a serial dilution of the test compound and the positive control.

  • Assay Setup: In the 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or positive control at various concentrations

    • FAAH enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the FAAH substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 465 nm) every minute for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Causality and Validation: The inclusion of a positive control with a known IC50 value is crucial for validating the assay's performance. A dose-dependent decrease in the reaction rate in the presence of N-isopropylpiperidine-4-carboxamide would indicate inhibitory activity.

Secondary Putative Mechanism of Action: Modulation of Dopamine Receptors

The piperidine scaffold is a key component of many ligands that target dopamine receptors, particularly the D2-like family (D2, D3, and D4).[5][6] These receptors are G protein-coupled receptors (GPCRs) that play a critical role in motor control, motivation, and cognition.[7] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, making dopamine receptors important therapeutic targets.

Dopamine Receptor Signaling

Dopamine D2-like receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6] Ligands can act as agonists, antagonists, or inverse agonists, each producing a distinct cellular response.

dot

Dopamine_Receptor_Pathway cluster_membrane Cell Membrane Dopamine_Receptor Dopamine Receptor (e.g., D2, D3, D4) G_Protein Gi/o Protein Dopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Dopamine Dopamine Dopamine->Dopamine_Receptor Binds to N_isopropylpiperidine N-isopropylpiperidine- 4-carboxamide N_isopropylpiperidine->Dopamine_Receptor Potentially Binds to (Agonist/Antagonist) ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

Caption: Dopamine Receptor Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive binding assay to determine the affinity of N-isopropylpiperidine-4-carboxamide for a specific dopamine receptor subtype (e.g., D2, D3, or D4).[8]

Materials:

  • Cell membranes expressing the dopamine receptor of interest

  • Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2/D3, [3H]-N-methylspiperone for D4)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compound (N-isopropylpiperidine-4-carboxamide)

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

    • Binding buffer

    • Radioligand at a concentration near its Kd

    • Test compound at various concentrations

    • Cell membranes

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the filtration apparatus. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a competition binding curve to calculate the Ki value.

Causality and Validation: A concentration-dependent displacement of the radioligand by N-isopropylpiperidine-4-carboxamide indicates binding to the receptor. The Ki value provides a quantitative measure of the compound's affinity.

Other Potential Mechanisms of Action

While FAAH inhibition and dopamine receptor modulation are strong candidates, the piperidine-4-carboxamide scaffold has been implicated in the modulation of other biological targets.

  • Secretory Glutaminyl Cyclase (sQC) Inhibition: A derivative of piperidine-4-carboxamide has been identified as an inhibitor of sQC, an enzyme involved in the formation of neurotoxic pyroglutamate amyloid-beta peptides in Alzheimer's disease.[9] The IC50 for this compound was reported to be 34 μM.[9] Further investigation would be required to determine if N-isopropylpiperidine-4-carboxamide shares this activity.

  • MALT1 Protease Inhibition: N-aryl-piperidine-4-carboxamides have been developed as potent and selective inhibitors of MALT1 protease.[10] MALT1 is a key component of the CBM signalosome, which is involved in NF-κB signaling and is a target for autoimmune diseases and certain B-cell lymphomas.[11] The activity of N-isopropylpiperidine-4-carboxamide against MALT1 would depend on the nature of the N-substituent.

Quantitative Data Summary for Related Piperidine-4-Carboxamide Derivatives

The following table summarizes the reported biological activities of various piperidine-4-carboxamide derivatives, providing a reference for the potential potency of N-isopropylpiperidine-4-carboxamide.

Compound ClassTargetAssayPotencyReference
Piperidine-4-carboxamide derivativeSecretory Glutaminyl Cyclase (sQC)Enzyme InhibitionIC50 = 34 μM[9]
Piperazine-based arylcarboxamidesDopamine D3 ReceptorRadioligand BindingKi = 0.13 - 4.97 nM[5]
N-aryl-piperidine-4-carboxamidesMALT1 ProteaseBiochemical AssayHigh Potency[10]

Experimental Workflow for Target Identification and Validation

The following diagram illustrates a general workflow for elucidating the mechanism of action of a novel compound like N-isopropylpiperidine-4-carboxamide.

dot

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Start Start: N-isopropylpiperidine- 4-carboxamide Broad_Screening Broad Target Screening (e.g., Receptor Panel, Kinase Panel) Start->Broad_Screening Hit_Identification Hit Identification (Primary Targets) Broad_Screening->Hit_Identification In_Vitro_Validation In Vitro Validation Hit_Identification->In_Vitro_Validation Binding_Assays Binding Assays (e.g., Radioligand, SPR) Enzyme_Assays Enzyme Inhibition Assays Cell_Based_Assays Cell-Based Functional Assays In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies Translate to Physiological Context Second_Messenger Second Messenger Assays (e.g., cAMP, Ca2+) Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Elucidation Mechanism of Action Elucidated In_Vivo_Studies->Mechanism_Elucidation Binding_Assays->Cell_Based_Assays Confirm Target Engagement Enzyme_Assays->Cell_Based_Assays Confirm Cellular Activity

Caption: General Experimental Workflow.

Conclusion

While the precise mechanism of action of N-isopropylpiperidine-4-carboxamide remains to be definitively elucidated, the rich pharmacology of the piperidine-4-carboxamide scaffold provides a strong basis for focused investigation. The most promising avenues for its therapeutic potential appear to be through the inhibition of FAAH and the modulation of dopamine receptors. The experimental protocols detailed in this guide offer a robust framework for testing these hypotheses and characterizing the compound's biological activity. Further research into its effects on other potential targets, such as sQC and MALT1, may also reveal novel therapeutic applications. The continued exploration of this privileged scaffold is likely to yield new and improved therapies for a range of human diseases.

References

  • Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]

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  • Ahn, K., et al. (2009). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 1(3), 113-117. [Link]

  • Leopoldo, M., et al. (2007). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry, 50(17), 4214-4221. [Link]

  • Nagel, J., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2192-2197. [Link]

  • ResearchGate. In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. [Link]

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  • Saba, N. S., et al. (2024). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. Haematologica, 109(5), 1421-1433. [Link]

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An In-depth Technical Guide to N-isopropylpiperidine-4-carboxamide (CAS 102125-62-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

N-isopropylpiperidine-4-carboxamide, identified by the CAS number 102125-62-2, is a fascinating molecule built upon the privileged piperidine-4-carboxamide scaffold.[1] This core structure is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and biologically active compounds.[2] The inherent conformational flexibility of the piperidine ring, coupled with the hydrogen bonding capabilities of the carboxamide group, allows for precise three-dimensional orientations that can lead to high-affinity interactions with biological targets.

Derivatives of piperidine-4-carboxamide have demonstrated a broad spectrum of pharmacological activities, including potential as dopamine reuptake inhibitors for neurological disorders and as analgesic agents for pain management.[3] The N-isopropyl substitution on the carboxamide nitrogen of the target molecule introduces a lipophilic and sterically defined group that can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide aims to provide a comprehensive technical overview of N-isopropylpiperidine-4-carboxamide, delving into its chemical and physical characteristics, synthetic pathways, analytical methodologies, and potential biological significance. While specific experimental data for this exact compound is limited in publicly available literature, this guide will leverage established principles and data from closely related analogues to provide a robust and practical resource for researchers.

Physicochemical Properties: A Computational and Inferred Profile

Due to a lack of extensive experimental characterization in the literature, the physicochemical properties of N-isopropylpiperidine-4-carboxamide are primarily based on high-quality computational models. These predicted values offer valuable insights into the molecule's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₁₈N₂OPubChem[1]
Molecular Weight 170.25 g/mol PubChem[1]
IUPAC Name N-propan-2-ylpiperidine-4-carboxamidePubChem[1]
XLogP3 0.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 41.1 ŲPubChem[1]

Inferred Properties:

  • Solubility: Based on its structure, which contains both polar (amide and piperidine nitrogen) and nonpolar (isopropyl and piperidine ring carbons) regions, N-isopropylpiperidine-4-carboxamide is expected to exhibit moderate solubility in polar protic solvents like water and alcohols, and good solubility in a range of organic solvents. The formation of a hydrochloride salt would significantly enhance its aqueous solubility.[4][5]

  • Physical State: At room temperature, it is likely to be a solid, a common characteristic of similar secondary amides.

Synthesis Strategies: Constructing the N-isopropylpiperidine-4-carboxamide Core

The synthesis of N-isopropylpiperidine-4-carboxamide can be approached through several established methodologies for amide bond formation. The most direct and widely employed strategy involves the coupling of a piperidine-4-carboxylic acid derivative with isopropylamine.

Illustrative Synthetic Workflow: Amide Coupling

This workflow represents a robust and adaptable method for the synthesis of N-substituted piperidine-4-carboxamides.

G cluster_0 Starting Materials cluster_1 Activation & Coupling cluster_2 Workup & Purification A Piperidine-4-carboxylic acid C Carboxylic Acid Activation (e.g., formation of acyl chloride or use of coupling agents like DCC, HATU) A->C Activation B Isopropylamine D Amide Bond Formation B->D Nucleophilic Attack C->D Activated Intermediate E Aqueous Workup (to remove byproducts and unreacted reagents) D->E Crude Product F Purification (e.g., Crystallization or Column Chromatography) E->F Purified Product G N-isopropylpiperidine-4-carboxamide F->G Final Product

Caption: A generalized workflow for the synthesis of N-isopropylpiperidine-4-carboxamide via amide coupling.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on common practices for the synthesis of similar N-substituted piperidine-4-carboxamides and should be optimized for specific laboratory conditions.

Materials:

  • Piperidine-4-carboxylic acid

  • Thionyl chloride or a suitable peptide coupling reagent (e.g., DCC, HATU)

  • Isopropylamine

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (or another suitable base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of the Carboxylic Acid (Acyl Chloride Method):

    • Suspend piperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM.

    • Slowly add thionyl chloride (1.1 equivalents) to the suspension at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude piperidine-4-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude piperidine-4-carbonyl chloride in anhydrous DCM.

    • In a separate flask, dissolve isopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the solution of piperidine-4-carbonyl chloride to the isopropylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield N-isopropylpiperidine-4-carboxamide.

Analytical Characterization: A Spectroscopic and Chromatographic Blueprint

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of N-isopropylpiperidine-4-carboxamide. The following sections outline the expected spectroscopic and chromatographic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.

Expected ¹H NMR Chemical Shifts:

  • N-H proton (amide): A broad singlet is expected in the region of 7.5-8.5 ppm, the chemical shift of which can be concentration and solvent-dependent due to hydrogen bonding.[6]

  • CH proton (isopropyl): A multiplet (septet) is anticipated around 4.0-4.2 ppm due to coupling with the six methyl protons.

  • CH₃ protons (isopropyl): A doublet is expected around 1.1-1.2 ppm, integrating to six protons.

  • Piperidine ring protons: A series of multiplets will be observed in the range of 1.5-3.5 ppm. The protons alpha to the nitrogen (positions 2 and 6) will be the most deshielded.

  • CH proton (piperidine, position 4): A multiplet is expected around 2.2-2.5 ppm.

Expected ¹³C NMR Chemical Shifts:

  • C=O (amide): A signal in the range of 170-175 ppm.

  • CH (isopropyl): A signal around 41-43 ppm.

  • CH₃ (isopropyl): A signal around 22-24 ppm.

  • Piperidine ring carbons: Signals will appear in the range of 25-50 ppm. The carbons alpha to the nitrogen (C2 and C6) will be in the lower field region of this range.[7][8]

  • CH (piperidine, C4): A signal around 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

  • N-H Stretch (amide): A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹. In a concentrated sample, this band may be broadened due to hydrogen bonding.[6][9]

  • C-H Stretch (alkane): Strong absorption bands will be present in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the piperidine and isopropyl groups.

  • C=O Stretch (Amide I band): A strong, sharp absorption band is expected around 1630-1680 cm⁻¹, characteristic of a secondary amide.[10][11]

  • N-H Bend (Amide II band): A moderate absorption is expected around 1510-1570 cm⁻¹.[11]

  • C-N Stretch: A moderate absorption in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 170.

  • Alpha-Cleavage: A common fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group. This would result in the formation of an acylium ion.

  • Cleavage of the N-CO bond: This is a dominant fragmentation pathway for amides, leading to the loss of the neutral amine or lactam and the formation of aryl acylium cations.[12]

  • Loss of the Isopropyl Group: Fragmentation may occur with the loss of the isopropyl group (C₃H₇), resulting in a fragment at m/z = 127.

  • Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic fragmentation, often involving the loss of ethylene or other small neutral molecules.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of N-isopropylpiperidine-4-carboxamide.

General HPLC-MS Method:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used for the analysis of polar organic molecules.[13]

  • Detection: UV detection (e.g., at 210 nm) and/or mass spectrometry (MS) can be used.

Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Identification A Dissolve sample in a suitable solvent (e.g., Methanol, Acetonitrile) B HPLC or GC analysis A->B Injection C NMR (1H, 13C) - Structural Elucidation A->C D IR - Functional Group Identification A->D E MS - Molecular Weight and Fragmentation A->E F Purity Assessment & Structural Confirmation B->F Purity Data C->F D->F E->F

Caption: A typical analytical workflow for the characterization of N-isopropylpiperidine-4-carboxamide.

Potential Biological Applications: Exploring the Pharmacological Landscape

While no specific biological activity has been reported for N-isopropylpiperidine-4-carboxamide, the broader class of piperidine-4-carboxamide derivatives has been the subject of extensive research in drug discovery.[14]

  • Central Nervous System (CNS) Targets: Many piperidine-containing compounds exhibit activity at CNS receptors. The piperidine-4-carboxamide scaffold has been explored for its potential to modulate neurotransmitter systems, with some derivatives showing promise as dopamine reuptake inhibitors, which could be relevant for the treatment of conditions like Parkinson's disease and ADHD.[3]

  • Analgesia: Certain piperidine derivatives have demonstrated significant analgesic properties, suggesting that N-isopropylpiperidine-4-carboxamide could be investigated for its potential in pain management.[3]

  • Enzyme Inhibition: The carboxamide group can act as a key interaction point within the active site of enzymes. N-substituted piperidine-4-carboxamides have been investigated as inhibitors of various enzymes, including steroid-5-alpha-reductase.[15]

  • Antimicrobial Activity: Some studies have explored the antimicrobial potential of piperidine carboxamide derivatives, indicating a possible avenue for research into new anti-infective agents.[3]

The N-isopropyl group can influence the compound's lipophilicity and steric profile, which in turn can affect its ability to cross the blood-brain barrier and its binding affinity for specific biological targets.

Safety and Handling: A Prudent Approach

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[16]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for a closely related compound if one for N-isopropylpiperidine-4-carboxamide is not available.

Conclusion and Future Directions

N-isopropylpiperidine-4-carboxamide is a molecule with significant potential, stemming from its foundation on the pharmacologically relevant piperidine-4-carboxamide scaffold. While this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds, there is a clear need for further experimental investigation.

Future research should focus on:

  • Definitive experimental characterization of its physicochemical properties.

  • Development and validation of a specific and efficient synthetic protocol.

  • Comprehensive spectroscopic analysis to provide a definitive structural fingerprint.

  • Exploration of its biological activity through in vitro and in vivo screening to identify potential therapeutic applications.

By filling these knowledge gaps, the scientific community can fully unlock the potential of N-isopropylpiperidine-4-carboxamide and its derivatives in the ongoing quest for novel and effective therapeutics.

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An In-depth Technical Guide to N-isopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropylpiperidine-4-carboxamide is a chemical compound with significant potential in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight, structure, and other key identifiers. It details a robust synthetic protocol and outlines established analytical methodologies for its characterization and quality control. Furthermore, this document explores the current understanding of its applications, particularly within the context of therapeutic agent development, and provides essential safety and handling information. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile molecule.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its derivatives are integral to the design of novel therapeutic agents due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. N-isopropylpiperidine-4-carboxamide, a specific derivative, has garnered interest for its potential applications in drug development. This technical guide aims to consolidate the essential information required for its effective use in a research and development setting, emphasizing its synthesis, characterization, and potential utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-isopropylpiperidine-4-carboxamide is fundamental to its application in research and development. These properties dictate its behavior in biological systems and inform the selection of appropriate analytical and handling procedures.

The molecular weight of N-isopropylpiperidine-4-carboxamide is 170.25 g/mol .[1][2] This value is a critical parameter for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations.

Chemical Structure and Identifiers

The chemical structure of N-isopropylpiperidine-4-carboxamide is characterized by a central piperidine ring, with an isopropyl-substituted carboxamide group at the 4-position.

Caption: Chemical structure of N-isopropylpiperidine-4-carboxamide.

Table 1: Physicochemical Properties and Identifiers of N-isopropylpiperidine-4-carboxamide

PropertyValueSource
Molecular Weight 170.25 g/mol [1], [2]
Molecular Formula C₉H₁₈N₂O[1]
IUPAC Name N-propan-2-ylpiperidine-4-carboxamide[1]
CAS Number 102125-62-2[2]
SMILES CC(C)NC(=O)C1CCNCC1[1]
InChIKey GNIDIQDKQBYDMZ-UHFFFAOYSA-N[1]

Synthesis Protocol

The synthesis of N-isopropylpiperidine-4-carboxamide can be achieved through various synthetic routes. A common and effective method involves the amidation of a piperidine-4-carboxylic acid derivative. The following protocol describes a general procedure for its synthesis.

Amide Coupling of Piperidine-4-carboxylic Acid with Isopropylamine

This protocol is based on the well-established principles of amide bond formation, a cornerstone of medicinal chemistry. The choice of coupling agents and reaction conditions is critical for achieving high yield and purity.

Materials:

  • Piperidine-4-carboxylic acid

  • Isopropylamine

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Activation: To the solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes. This step activates the carboxylic acid for nucleophilic attack by the amine.

  • Amine Addition: Add isopropylamine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-isopropylpiperidine-4-carboxamide.

Synthesis_Workflow cluster_0 Reaction Preparation cluster_1 Reaction and Monitoring cluster_2 Workup and Purification Start Dissolve Piperidine-4-carboxylic acid in DMF Activation Add HATU and DIPEA Start->Activation 15-20 min Amine_Addition Add Isopropylamine Activation->Amine_Addition Stirring Stir at Room Temperature Amine_Addition->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Until completion Workup Dilute with Ethyl Acetate and Wash Monitoring->Workup Drying Dry and Concentrate Workup->Drying Purification Silica Gel Chromatography Drying->Purification End Pure N-isopropylpiperidine-4-carboxamide Purification->End

Caption: Workflow for the synthesis of N-isopropylpiperidine-4-carboxamide.

Analytical Characterization

To ensure the identity and purity of synthesized N-isopropylpiperidine-4-carboxamide, a combination of analytical techniques should be employed.

Spectroscopic and Chromatographic Methods

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation.The spectra should be consistent with the proposed structure, showing characteristic peaks for the piperidine ring, isopropyl group, and amide functionality.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A peak corresponding to the molecular ion [M+H]⁺ at m/z 171.14 should be observed.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak should be observed, with purity typically >95%.[3]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H and C=O stretching of the amide group should be present.

These analytical methods, when used in concert, provide a comprehensive characterization of N-isopropylpiperidine-4-carboxamide, ensuring its suitability for further research and development.[3][4][5]

Applications in Drug Discovery

Piperidine carboxamides are a class of compounds that have shown promise in a variety of therapeutic areas. Their structural features allow for diverse interactions with biological targets.

  • Antimalarial Agents: Piperidine carboxamides have been identified as having anti-malarial activity, with some analogs showing efficacy in mouse models of human malaria.[6]

  • DNA Gyrase Inhibitors: Certain piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with bactericidal properties against Mycobacterium abscessus.[7]

  • Secretory Glutaminyl Cyclase (sQC) Inhibitors: The piperidine-4-carboxamide scaffold has been used to design inhibitors of sQC, an enzyme implicated in Alzheimer's disease.[8]

The versatility of the piperidine-4-carboxamide core suggests that N-isopropylpiperidine-4-carboxamide could serve as a valuable building block or lead compound in the development of novel therapeutics for a range of diseases.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling N-isopropylpiperidine-4-carboxamide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials. The recommended storage temperature is 2-8°C.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N-isopropylpiperidine-4-carboxamide is a molecule with significant potential for application in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its fundamental properties, a detailed synthetic protocol, and robust analytical methods for its characterization. The exploration of its potential applications highlights the value of this compound as a scaffold for the development of new therapeutic agents. By adhering to the outlined procedures and safety guidelines, researchers can effectively utilize N-isopropylpiperidine-4-carboxamide in their scientific endeavors.

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The Versatility of the N-isopropylpiperidine-4-carboxamide Scaffold: A Technical Guide to Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Nature of the Piperidine-4-Carboxamide Core

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile, three-dimensional scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1] The piperidine-4-carboxamide core, and specifically its N-isopropyl derivative, represents a particularly fruitful starting point for the development of novel therapeutics. This framework provides a robust and synthetically accessible backbone for creating diverse libraries of compounds that can interact with a wide range of biological targets. This technical guide will provide an in-depth exploration of the structural analogs of N-isopropylpiperidine-4-carboxamide, delving into their synthesis, structure-activity relationships (SAR), and applications in targeting various diseases. We will examine how subtle modifications to this core structure can lead to potent and selective inhibitors for targets in oncology, infectious diseases, and neurodegenerative disorders.

Core Synthetic Strategies: Building the Piperidine-4-Carboxamide Scaffold

A common and efficient method for the synthesis of N-substituted piperidine-4-carboxamides involves a multi-step process starting from readily available precursors. The following is a generalized protocol, with specific examples for different analog classes detailed in the subsequent sections.

General Synthetic Protocol for N-Aryl Piperidine-4-Carboxamides

This protocol describes a two-step synthesis for a common class of piperidine-4-carboxamide analogs, which can be adapted for various derivatives.

Step 1: N-Arylation of Piperidine-4-carboxamide

  • Reaction Setup: In a dry round-bottom flask, combine piperidine-4-carboxamide (1.0 equivalent), an appropriate aryl halide (e.g., 4-fluoronitrobenzene, 1.05 equivalents), and anhydrous potassium carbonate (2.0 equivalents) in anhydrous dimethylformamide (DMF).

  • Reaction Conditions: Stir the mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

Step 2: Modification of the Aryl Moiety (e.g., Nitro Group Reduction)

  • Reaction Setup: Dissolve the N-arylated piperidine-4-carboxamide from Step 1 in a suitable solvent such as methanol or ethanol.

  • Reaction Conditions: Add a catalyst, for example, 10% palladium on carbon (5-10 mol%). The reaction is then carried out under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-12 hours.[3]

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration through celite, and the filtrate is concentrated to yield the final product.

Therapeutic Applications and Structure-Activity Relationships of N-isopropylpiperidine-4-carboxamide Analogs

The versatility of the N-isopropylpiperidine-4-carboxamide scaffold is evident in the diverse range of biological targets its analogs can be designed to inhibit. This section will explore four key therapeutic areas where these compounds have shown significant promise.

Antibacterial Agents: Targeting DNA Gyrase

A novel class of piperidine-4-carboxamides has been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication.[1][4] These compounds represent a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[4]

Structure-Activity Relationship (SAR) Insights:

Modifications to the N-aryl substituent of the piperidine ring have a significant impact on antibacterial activity. For example, the addition of a trifluoromethyl group to the phenyl ring of the parent compound MMV688844 resulted in a nearly 10-fold increase in activity against Mycobacterium abscessus.[5] Further optimization has led to analogs with improved potency and metabolic stability.[4]

Compound N-Aryl Substituent MIC against M. abscessus (μM) Gyrase Inhibition IC50 (μM)
MMV688844 (844) 4-methoxyphenyl>128>100
844-TFM 4-(trifluoromethyl)phenyl1.510-25
5l 3-fluoro-4-methoxyphenyl0.61-5
5r 3-chloro-4-methoxyphenyl0.41-5

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and the test compound in a suitable assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, pH 7.5).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Analysis: The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis and visualized by ethidium bromide staining. A decrease in the amount of supercoiled DNA in the presence of the test compound indicates inhibition of DNA gyrase.

Experimental Workflow for DNA Gyrase Inhibitor Discovery

workflow1 cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization S1 N-Arylation of Piperidine-4-carboxamide S2 Purification and Characterization S1->S2 P1 Whole-cell Antibacterial Screening (MIC determination) S2->P1 H1 DNA Gyrase Supercoiling Inhibition Assay P1->H1 Active Compounds SAR SAR Analysis H1->SAR ADME In Vitro ADME/ Tox Profiling SAR->ADME PK In Vivo Pharmacokinetics ADME->PK

Caption: A typical workflow for the discovery and development of piperidine-4-carboxamide-based DNA gyrase inhibitors.

Neurodegenerative Diseases: Inhibition of Secretory Glutaminyl Cyclase (sQC)

Secretory glutaminyl cyclase (sQC) is an enzyme implicated in Alzheimer's disease. It catalyzes the formation of pyroglutamate amyloid-beta (pGlu-Aβ), a highly neurotoxic species that seeds the aggregation of Aβ plaques.[6][7] Piperidine-4-carboxamide has been identified as a novel scaffold for the design of sQC inhibitors.[7]

Structure-Activity Relationship (SAR) Insights:

A pharmacophore-assisted virtual screen identified a piperidine-4-carboxamide derivative (Cpd-41) with an IC50 of 34 μM against sQC.[7] Molecular docking and X-ray crystallography have revealed the binding mode of these inhibitors in the sQC active site, providing a basis for the design of more potent analogs.[6][7]

Compound Modifications sQC IC50 (μM)
Cpd-41 N-(4-chlorophenyl)-1-(pyridin-4-ylmethyl)34
LSB-09 Benzimidazole-6-carboxamide derivative40
LSB-24 Benzimidazole-6-carboxamide derivative4

Experimental Protocol: Secretory Glutaminyl Cyclase (sQC) Inhibition Assay

This is a continuous spectrometric assay that measures sQC activity.

  • Reagents: Human recombinant sQC, a substrate such as H-Gln-AMC, and a coupling enzyme, pyroglutamyl aminopeptidase (PGPEP1).

  • Reaction: In a 96-well plate, sQC catalyzes the cyclization of H-Gln-AMC to pGlu-AMC. PGPEP1 then cleaves pGlu-AMC, releasing a fluorescent AMC molecule.

  • Measurement: The increase in fluorescence is monitored over time using a plate reader (excitation ~380 nm, emission ~460 nm). The rate of fluorescence increase is proportional to the sQC activity.[8]

  • Inhibition: The assay is performed in the presence of varying concentrations of the test compound to determine its IC50 value.

Logical Relationship for sQC Inhibition in Alzheimer's Disease

pathway1 APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) APP->Abeta sQC Secretory Glutaminyl Cyclase (sQC) Abeta->sQC pGluAbeta Pyroglutamate Aβ (pGlu-Aβ) sQC->pGluAbeta Aggregation Aβ Aggregation and Plaque Formation pGluAbeta->Aggregation Neurotoxicity Neurotoxicity Aggregation->Neurotoxicity AD Alzheimer's Disease Neurotoxicity->AD Inhibitor Piperidine-4-carboxamide Analog (Inhibitor) Inhibitor->sQC

Caption: The role of sQC in Alzheimer's pathogenesis and the mechanism of action for piperidine-4-carboxamide inhibitors.

Antimalarial Agents: Targeting the Plasmodium falciparum Proteasome

The proteasome is a validated drug target in the malaria parasite, Plasmodium falciparum.[9] Piperidine carboxamides have been identified as species-selective, reversible inhibitors of the Pf20S proteasome's β5 subunit.[9]

Structure-Activity Relationship (SAR) Insights:

SAR studies have shown that both the stereochemistry and substitutions on the piperidine and carboxamide moieties are critical for antimalarial activity. For instance, the (S)-enantiomer of SW042 is more active than the (R)-enantiomer.

Compound Stereochemistry Pf3D7 EC50 (nM) Pf20Sβ5 IC50 (nM)
(S)-SW042 S150300
(R)-SW042 R>10,000>10,000
SW584 S2050

Experimental Protocol: P. falciparum Proteasome Inhibition Assay

  • Lysate Preparation: Prepare a lysate from cultured P. falciparum parasites.

  • Assay: In a 96-well plate, combine the parasite lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) and the test compound.

  • Measurement: Incubate at 37°C and measure the increase in fluorescence over time, which corresponds to substrate cleavage by the proteasome.

  • Selectivity: To determine selectivity, a similar assay can be performed using purified human proteasome.

Autoimmune Diseases and B-cell Lymphomas: MALT1 Protease Inhibition

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in the NF-κB signaling pathway, which is often dysregulated in autoimmune diseases and certain B-cell lymphomas.[10][11] N-aryl-piperidine-4-carboxamides have been developed as potent and selective inhibitors of MALT1's proteolytic activity.[10]

Structure-Activity Relationship (SAR) Insights:

Optimization of the N-aryl group has been a key focus. While initial compounds showed high potency, they suffered from rapid metabolic clearance due to amide bond cleavage.[10] Subsequent modifications have led to compounds with improved pharmacokinetic profiles.[10]

Compound N-Aryl Group MALT1 IC50 (nM) Rat Hepatocyte Clearance (µL/min/10^6 cells)
Hit Compound Substituted Phenyl2000>300
Optimized Lead Heteroaryl1050

Experimental Protocol: MALT1 Protease Activity Assay

  • Immunoprecipitation: MALT1 is immunoprecipitated from cell lysates (e.g., from Jurkat T-cells) using an anti-MALT1 antibody.

  • Cleavage Assay: The immunoprecipitated MALT1 is incubated with a fluorogenic substrate peptide (e.g., Ac-LRSR-AMC) in a cleavage buffer.

  • Measurement: The release of the fluorescent AMC group is measured over time in a plate reader (excitation ~360 nm, emission ~460 nm).[12]

Signaling Pathway: MALT1 in NF-κB Activation

pathway2 cluster_cbm CBM Complex Formation TCR_BCR TCR/BCR Activation CARMA1 CARMA1 TCR_BCR->CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 CBM CBM Complex IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB IKK->NFkB releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Gene Expression (Inflammation, Survival) NFkB->Gene translocates to Inhibitor Piperidine-4-carboxamide Analog (Inhibitor) Inhibitor->MALT1

Caption: Simplified overview of the canonical NF-κB signaling pathway, highlighting the role of MALT1 and its inhibition.

Pharmacokinetic Considerations in Drug Development

For any series of compounds to be successful, a favorable absorption, distribution, metabolism, and excretion (ADME) profile is essential. For piperidine-4-carboxamide analogs, key pharmacokinetic parameters are typically evaluated using a suite of in vitro and in vivo assays.

In Vitro ADME Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance.[13]

  • Permeability: The Caco-2 permeability assay is commonly used to predict intestinal absorption.[14]

  • Plasma Protein Binding: Determined by equilibrium dialysis or ultrafiltration.

  • CYP Inhibition: Evaluated to assess the potential for drug-drug interactions.

In Vivo Pharmacokinetic Studies:

  • Typically conducted in rodents (e.g., mice or rats) to determine parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[15]

Experimental Workflow for ADME and Pharmacokinetic Profiling

workflow2 cluster_invitro In Vitro ADME cluster_invivo In Vivo PK MS Metabolic Stability (Microsomes/Hepatocytes) Perm Permeability (Caco-2 Assay) MS->Perm PPB Plasma Protein Binding Perm->PPB CYP CYP Inhibition PPB->CYP MousePK Mouse Pharmacokinetic Study CYP->MousePK Promising In Vitro Profile RatPK Rat Pharmacokinetic Study MousePK->RatPK Candidate Development Candidate RatPK->Candidate Favorable PK Properties Lead Lead Compound Lead->MS

Caption: A generalized workflow for the ADME and pharmacokinetic evaluation of lead compounds.

Conclusion: A Scaffold with Enduring Potential

The N-isopropylpiperidine-4-carboxamide core and its analogs represent a privileged scaffold in modern drug discovery. The synthetic tractability of this core allows for the systematic exploration of chemical space, leading to the identification of potent and selective modulators of diverse biological targets. The successful development of analogs targeting DNA gyrase, secretory glutaminyl cyclase, the Plasmodium proteasome, and MALT1 protease underscores the remarkable versatility of this chemical framework. As our understanding of disease biology continues to evolve, it is certain that the piperidine-4-carboxamide scaffold will remain a valuable tool for medicinal chemists in the rational design of the next generation of therapeutics.

References

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An In-Depth Technical Guide to the Discovery of Piperidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, synthetic tractability, and ability to engage in critical hydrogen bonding interactions with biological targets. This guide provides a comprehensive technical overview of the discovery process for novel piperidine carboxamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, provide detailed, field-tested experimental protocols, explore the workflow of biological evaluation with a focus on Poly(ADP-ribose) polymerase (PARP) inhibitors, and analyze structure-activity relationships (SAR). This document is structured to serve as a practical reference, blending established chemical principles with actionable insights to empower the next generation of drug discovery.

Introduction: The Strategic Importance of the Piperidine Carboxamide Scaffold

Piperidine-containing compounds are one of the most significant building blocks in drug design, appearing in numerous classes of pharmaceuticals.[1] The piperidine ring, a saturated six-membered heterocycle, offers a three-dimensional geometry that is highly advantageous for exploring the chemical space of a target's binding pocket, a significant departure from the flat, 2D structures that often dominate screening libraries.[3]

The addition of a carboxamide group (-C(=O)NHR) introduces a rigid, planar unit capable of acting as both a hydrogen bond donor and acceptor. This dual capacity is fundamental to its ability to anchor a molecule to a protein target with high affinity and specificity. The discovery of piperidine carboxamide derivatives has led to potent inhibitors of various enzymes and receptors, including Poly(ADP-ribose) polymerase (PARP), Fatty Acid Amide Hydrolase (FAAH), and Anaplastic Lymphoma Kinase (ALK), making this scaffold a high-value starting point for hit-to-lead optimization programs.[4][5][6]

Core Synthetic Strategies: From Concept to Compound

The construction of a piperidine carboxamide library hinges on robust and versatile synthetic methodologies. The most prevalent strategy involves the coupling of a piperidine-containing amine with a carboxylic acid.[7][8]

Key Synthetic Pathways

Two primary disconnection approaches dominate the synthesis:

  • Amide Bond Formation (Primary Route): This involves the coupling of a pre-functionalized piperidine amine with a carboxylic acid. This is the most common and flexible method, allowing for late-stage diversification.

  • Piperidine Ring Formation: In some cases, the piperidine ring is constructed with the carboxamide moiety or a precursor already in place. Methods like the hydrogenation of substituted pyridines are effective for this purpose.[1]

The amide coupling reaction is the linchpin of most synthetic campaigns.[8] Its success is critical for the rapid generation of analogs for SAR studies.

Causality in Experimental Design: The Amide Coupling Reaction

While seemingly straightforward, forming an amide bond between a carboxylic acid and an amine requires the activation of the carboxylic acid.[7][8] Direct condensation is thermodynamically unfavorable. The choice of coupling reagent is a critical decision driven by factors like substrate sterics, electronic properties, and the need to avoid racemization or side reactions.

Common Classes of Coupling Reagents:

  • Carbodiimides (e.g., DCC, EDCI): These reagents are cost-effective and widely used but can lead to the formation of difficult-to-remove urea byproducts and may cause racemization.[]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient, fast, and lead to low levels of racemization, making them a preferred choice in modern medicinal chemistry, especially for sterically hindered substrates.[]

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are very effective but can be more expensive.[]

The Self-Validating System: A robust amide coupling protocol must include controls. A standard, unhindered acid/amine pair should be run as a positive control to ensure the reagents are active. A reaction without the coupling reagent serves as a negative control to confirm that activation is necessary.

Below is a generalized workflow for the synthesis of a piperidine carboxamide library.

G cluster_0 Reactant Preparation cluster_1 Core Reaction cluster_2 Workup & Purification cluster_3 Analysis & Characterization Acid Carboxylic Acid Selection (R1-COOH) Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Acid->Coupling Amine Piperidine Amine Selection (R2-NH2) Amine->Coupling Workup Aqueous Workup (e.g., EtOAc, H2O, Brine) Coupling->Workup Reaction Quench Purification Purification (e.g., Flash Chromatography) Workup->Purification Analysis Structure Verification (NMR, LC-MS, HRMS) Purification->Analysis Product Final Piperidine Carboxamide Derivative Analysis->Product Verified Compound

Caption: General Synthetic Workflow for Piperidine Carboxamide Derivatives.

Case Study: Discovery of Piperidine Carboxamide-Based PARP Inhibitors

To illustrate the discovery process, we will focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically successful class of anti-cancer agents.[6][10] PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair.[10] Inhibiting PARP in cancers with existing DNA repair defects (like BRCA1/2 mutations) leads to synthetic lethality and targeted cell death.[6][11]

The compound MK-4827 (Niraparib), a 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is a potent PARP-1/2 inhibitor and serves as an excellent exemplar for this class.[6][11]

Detailed Synthetic Protocol: Amide Coupling for a PARP Inhibitor Precursor

This protocol describes a representative amide coupling step, a critical transformation in the synthesis of many PARP inhibitors.

Objective: To synthesize an amide intermediate from a carboxylic acid and an amine.

Materials:

  • 2H-Indazole-7-carboxylic acid (1.0 eq)

  • (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Water, Brine

  • Anhydrous MgSO₄

  • Silica Gel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2H-indazole-7-carboxylic acid (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature. Causality Note: Pre-activating the carboxylic acid with HATU forms a highly reactive acyl-uronium species, which is crucial for efficient coupling, while DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • Amine Addition: Add a solution of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of DMF to the reaction mixture.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is complete upon the disappearance of the limiting starting material (typically the amine).

  • Workup: Once complete, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The aqueous washes are critical for removing the DMF solvent and water-soluble byproducts, such as the tetramethylurea formed from HATU.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: A Tiered Screening Workflow

The evaluation of newly synthesized compounds follows a logical, tiered approach to manage resources effectively, moving from high-throughput in vitro assays to more complex cellular and in vivo models.

G A Primary Screen: Biochemical PARP1 Enzyme Assay (IC50) B Secondary Screen: Whole-Cell PARP Activity Assay (EC50) A->B Potent Hits (e.g., IC50 < 100 nM) C Tertiary Screen: BRCA-mutant Cancer Cell Proliferation Assay (CC50) B->C Cell-Permeable Hits (e.g., EC50 < 500 nM) D Selectivity & Off-Target Screening B->D Characterize Selectivity E In Vivo Studies: Xenograft Models C->E Lead Candidates D->E

Caption: Tiered Workflow for Evaluating Novel PARP Inhibitors.

Detailed In Vitro Assay Protocol: PARP1 Inhibition Assay (Homogeneous, Fluorescence Polarization)

This protocol describes a common method for the primary screening of PARP inhibitors.[12]

Principle: This is a competitive fluorescence polarization (FP) assay.[13] A fluorescently labeled probe containing an inhibitor motif (like Olaparib) binds to the PARP1 enzyme, resulting in a high FP signal.[13] When a test compound successfully competes for the same binding site, it displaces the probe, which then tumbles more freely in solution, causing a decrease in the FP signal.[13]

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled PARP inhibitor probe

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA)

  • Test compounds serially diluted in DMSO

  • Positive Control Inhibitor (e.g., Olaparib)

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader capable of measuring FP

Procedure:

  • Reagent Preparation: Prepare working solutions of PARP1 enzyme and the fluorescent probe in assay buffer at 2x the final desired concentration.

  • Compound Plating: Dispense 100 nL of test compounds from the DMSO dilution plate into the 384-well assay plate. Include wells for "High FP" (DMSO vehicle only) and "Low FP" (high concentration of positive control inhibitor) controls.

  • Enzyme Addition: Add 5 µL of the 2x PARP1 enzyme solution to each well. Mix gently and incubate for 15 minutes at room temperature.

  • Probe Addition: Add 5 µL of the 2x fluorescent probe solution to each well.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light. Causality Note: This incubation allows the binding reaction to reach equilibrium, which is essential for accurate and reproducible measurements.

  • Data Acquisition (Self-Validation): Read the fluorescence polarization on a compatible plate reader. The Z'-factor, a statistical measure of assay quality, should be calculated from the high and low FP controls. A Z' > 0.5 indicates a robust and reliable assay.

  • Data Analysis: Convert the FP values to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating the chemical structure of the synthesized derivatives with their biological activity. This iterative process guides the optimization of the lead compound. For the piperidine carboxamide scaffold, key modifications often involve the substituents on the piperidine nitrogen, the piperidine ring itself, and the aromatic groups attached to the carboxamide.

A preliminary SAR study on a piperidine carboxamide series targeting the malaria proteasome revealed several key insights[4]:

  • Stereochemistry is Critical: The (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer, highlighting the importance of a specific 3D orientation for target engagement.[4]

  • Essential Pharmacophore: Removal of either the phenyl ring or the glycolic acid fragment resulted in a complete loss of activity, defining the core pharmacophore.[4]

  • Targeted Modifications Yield Potency Gains: Extending an O-alkyl group from methyl to ethyl increased potency 3-fold. Furthermore, para-substitution on the aryl ring with small electron-withdrawing or donating groups boosted potency by 3- to 5-fold.[4]

Table 1: Example Structure-Activity Relationship Data for Piperidine Carboxamide Derivatives

Compound IDR¹ (Aryl Substitution)R² (O-Alkyl Group)StereocenterPARP1 IC₅₀ (nM)
1a H-CH₃Racemic85
1b H-CH₃S25
1c H-CH₃R>5000
2b 4-F-CH₃S15
3b 4-CN-CH₃S8
4b H-CH₂CH₃S9
5b 4-F-CH₂CH₃S3

Data is illustrative and based on general optimization trends.

Conclusion and Future Directions

The piperidine carboxamide scaffold remains a highly privileged structure in drug discovery. Its synthetic accessibility via robust amide coupling protocols allows for extensive and rapid exploration of chemical space. The systematic workflow of biochemical screening, cellular assays, and SAR analysis provides a clear and validated path from initial hit to optimized lead candidate.

Future advancements will likely focus on developing novel, highly selective piperidine carboxamide derivatives for new and challenging biological targets. The integration of computational methods, such as 3D-QSAR and artificial neural network modeling, will further accelerate the design-synthesis-test cycle. As our understanding of complex disease biology deepens, the versatility of the piperidine carboxamide core ensures it will continue to be a vital tool in the development of next-generation therapeutics.

References

  • Lin, Z. et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Galiano, S. et al. (2021). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. MDPI. Available at: [Link]

  • Krasavin, M. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • BPS Bioscience (n.d.). PARP Assays. BPS Bioscience. Available at: [Link]

  • Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. Available at: [Link]

  • MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Galiano, S. et al. (2018). 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. Preprints.org. Available at: [Link]

  • Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. Available at: [Link]

  • Arnby, C. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ahn, K. et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. Available at: [Link]

  • ResearchGate (2025). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available at: [Link]

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  • BMG LABTECH (n.d.). PARP assay for inhibitors. BMG LABTECH. Available at: [Link]

  • ResearchGate (n.d.). Methods for amide bond synthesis. ResearchGate. Available at: [Link]

  • Zaganjor, E. et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. PubMed Central. Available at: [Link]

  • Martire, S. et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. PubMed Central. Available at: [Link]

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The Biological Versatility of the Piperidine-4-Carboxamide Scaffold: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N-isopropylpiperidine-4-carboxamide and its Analogs

N-isopropylpiperidine-4-carboxamide is a molecule belonging to the broader class of piperidine-4-carboxamides, a structural motif of significant interest in medicinal chemistry. The piperidine ring, a saturated heterocycle, is a common feature in many natural products and synthetic drugs. The addition of a carboxamide group at the 4-position creates a scaffold that has proven to be a versatile starting point for the development of a wide array of biologically active compounds. While specific data on the biological activity of N-isopropylpiperidine-4-carboxamide itself is limited in publicly available literature, the extensive research into its derivatives provides a compelling narrative of the therapeutic potential held within this chemical class.

The core structure, characterized by a piperidine ring and a carboxamide functional group, allows for diverse chemical modifications at the piperidine nitrogen and the amide nitrogen. These modifications have a profound impact on the molecule's physicochemical properties, target specificity, and overall biological activity. This guide will delve into the known biological activities of piperidine-4-carboxamide derivatives, providing insights into their mechanisms of action, potential therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

The Piperidine-4-Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The piperidine-4-carboxamide scaffold is recognized for its ability to interact with a diverse range of biological targets.[1] This has established it as a foundational structure in the design and synthesis of enzyme inhibitors, antimicrobial agents, and analgesics.[1] The conformational flexibility of the piperidine ring, coupled with the hydrogen bonding capabilities of the carboxamide group, allows for effective binding to the active sites of various proteins.

Key Biological Activities of Piperidine-4-Carboxamide Derivatives

The versatility of the piperidine-4-carboxamide scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. The following sections will explore some of the most significant and well-researched areas.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

Several studies have highlighted the potential of piperidine-4-carboxamide derivatives as effective antimicrobial agents. Research has demonstrated that these compounds can exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[2]

A particularly promising area of investigation is their activity against mycobacteria. Piperidine-4-carboxamides have been identified as a new class of novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase.[3] This mechanism involves the inhibition of the DNA double-strand cleavage and religation processes mediated by topoisomerase II and IV.[3] By intercalating into the DNA double helix at the cleavage site, these compounds block the religation of the cleaved strand, leading to the generation of permanent single-strand breaks in the bacterial DNA.[3] A significant advantage of this class of inhibitors is that they do not exhibit cross-resistance with fluoroquinolone-resistant strains, which often harbor mutations in their DNA gyrase.[3]

Furthermore, synthetic analogs of piperine, which contains a piperidine moiety, have shown nanomolar antimycobacterial activity with low cytotoxicity against human cells.[4]

Neurodegenerative Diseases: A Multi-pronged Approach to Alzheimer's Treatment

The piperidine-4-carboxamide scaffold has emerged as a promising platform for the development of therapeutics for Alzheimer's disease, targeting multiple pathological pathways.

A key therapeutic strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several novel N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated as potential cholinesterase inhibitors.[5] These compounds have demonstrated significant inhibitory activity against AChE, with some analogs showing IC50 values in the sub-micromolar range.[5] Molecular modeling studies suggest that these derivatives can bind effectively to the catalytic and peripheral anionic sites of the enzyme.[6]

Another critical target in Alzheimer's disease is secretory glutaminyl cyclase (sQC). Overexpression of sQC leads to the formation of pyroglutamate amyloid-beta (pGlu-Aβ), a highly neurotoxic variant that acts as a seed for the aggregation of the full-length Aβ peptide.[7] Inhibition of sQC presents an attractive disease-modifying therapeutic strategy.[7] The piperidine-4-carboxamide moiety has been identified as a novel scaffold for the design of sQC inhibitors, with some compounds showing promising IC50 values in the micromolar range.[7]

Cancer and Autoimmune Disorders: Targeting Key Signaling Pathways

The adaptability of the piperidine-4-carboxamide structure has also been leveraged to develop inhibitors for targets relevant to cancer and autoimmune diseases.

N-aryl-piperidine-4-carboxamides have been identified as a novel class of potent inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) protease.[8] MALT1 is a key component of the NF-κB signaling pathway, which is often dysregulated in certain B-cell lymphomas and autoimmune diseases.[8] Potent and selective inhibitors from this class have demonstrated efficacy in both biochemical and cellular assays, suggesting their potential therapeutic application in these conditions.[8]

Interestingly, the position of the carboxamide group on the piperidine ring is crucial for certain biological activities. While piperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, the corresponding piperidine-4-carboxamide regioisomer was found to be inactive in the same study.[9] This highlights the critical role of structural isomers in determining biological function.

Central Nervous System Modulation: Analgesic and Dopamine Reuptake Inhibition

Derivatives of piperidine-4-carboxamide have also shown potential for modulating the central nervous system. One study reported that synthesized sulfonamide and amide derivatives of piperidine-4-carboxamide exhibited analgesic properties in mice.[10] The same study also suggested that these derivatives could act as potent dopamine reuptake inhibitors, a mechanism relevant to the treatment of various neurological and psychiatric disorders.[10]

Experimental Protocols and Methodologies

The evaluation of the biological activity of N-isopropylpiperidine-4-carboxamide and its derivatives involves a range of standard and specialized experimental protocols.

General Synthesis of Piperidine-4-Carboxamide Derivatives

A common synthetic route to N-substituted piperidine-4-carboxamides involves the coupling of a primary or secondary amine with a piperidine-4-carboxylic acid derivative.

Step-by-step Methodology:

  • Activation of the Carboxylic Acid: The carboxylic acid of a protected piperidine-4-carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid) is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 4-dimethylaminopyridine (DMAP).

  • Amide Bond Formation: The desired amine (e.g., isopropylamine) is added to the reaction mixture, leading to the formation of the amide bond.

  • Deprotection (if necessary): If a protecting group like Boc was used on the piperidine nitrogen, it is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final compound.

  • Purification: The synthesized compound is purified using techniques such as column chromatography or recrystallization.

Diagram of a General Synthetic Workflow

G cluster_synthesis General Synthesis of N-substituted Piperidine-4-Carboxamides start N-protected Piperidine-4-carboxylic acid coupling Activation with Coupling Reagent (e.g., DCC, EDC) start->coupling amidation Amide Bond Formation coupling->amidation amine Primary/Secondary Amine (e.g., Isopropylamine) amine->amidation deprotection Deprotection of Piperidine Nitrogen (if applicable) amidation->deprotection purification Purification (e.g., Chromatography) deprotection->purification product Final N-substituted Piperidine-4-carboxamide purification->product

Caption: A generalized workflow for the synthesis of N-substituted piperidine-4-carboxamide derivatives.

In Vitro Enzyme Inhibition Assays

To determine the inhibitory potential of these compounds against specific enzymes, in vitro assays are crucial.

Example: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Preparation of Reagents: Prepare buffer solution (e.g., phosphate buffer), AChE enzyme solution, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Incubation: In a 96-well plate, add the buffer, the test compound (at various concentrations), and the AChE enzyme solution. Incubate for a predefined period.

  • Initiation of Reaction: Add the substrate ATCI to initiate the enzymatic reaction.

  • Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically over time.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated.

Diagram of the AChE Inhibition Assay Workflow

G cluster_assay AChE Inhibition Assay Workflow reagents Prepare Reagents (Buffer, AChE, ATCI, DTNB) incubation Incubate AChE with Test Compound reagents->incubation reaction Add Substrate (ATCI) to start reaction incubation->reaction detection Measure Absorbance of Yellow Product reaction->detection analysis Calculate % Inhibition and IC50 Value detection->analysis

Caption: A simplified workflow for determining the acetylcholinesterase inhibitory activity of a compound.

Quantitative Data Summary

The following table summarizes some of the reported inhibitory activities of piperidine-4-carboxamide derivatives against various targets.

Compound ClassTargetReported Activity (IC50/Ki)Reference
N-benzylpiperidine carboxamide derivativesAcetylcholinesterase (AChE)0.41 µM to 5.94 µM[5]
Piperidine-4-carboxamide derivative (Cpd-41)Secretory Glutaminyl Cyclase (sQC)34 µM[7]
Isonipecotamide derivative 1Thrombin (thr)6 nM (Ki)[6]
Isonipecotamide derivative 1Acetylcholinesterase (AChE)0.058 µM (Ki)[6]
Isonipecotamide derivative 1Butyrylcholinesterase (BChE)6.95 µM (Ki)[6]

Future Directions and Conclusion

The piperidine-4-carboxamide scaffold is a remarkably versatile platform in drug discovery, with derivatives demonstrating a wide range of biological activities. From combating antibiotic resistance to offering new therapeutic avenues for neurodegenerative diseases and cancer, the potential of this chemical class is vast.

While the specific biological profile of N-isopropylpiperidine-4-carboxamide remains to be fully elucidated, the extensive research on its analogs strongly suggests that it could serve as a valuable building block for the development of novel therapeutic agents. Future research should focus on the systematic exploration of the structure-activity relationships of N-isopropylpiperidine-4-carboxamide and its derivatives to unlock their full therapeutic potential. The continued investigation into this privileged scaffold is likely to yield new and improved drug candidates for a variety of human diseases.

References

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. Available from: [Link]

  • 4-(Ethylamino)piperidine-4-carboxamide | C8H17N3O | CID 96573. PubChem. Available from: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Nature. Available from: [Link]

  • N-Isopropylpiperidine-4-carboxamide | CAS 102125-62-2. Pharmaffiliates. Available from: [Link]

  • N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573. PubChem. Available from: [Link]

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PMC. Available from: [Link]

  • N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O. PubChem. Available from: [Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Available from: [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available from: [Link]

  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. MDPI. Available from: [Link]

  • N-isopropylpiperidine-4-carboxamide | C9H18N2O | CID 4669476. PubChem. Available from: [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of potent isonipecotamide-based vitronectin receptor antagonists. ResearchGate. Available from: [Link]

  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed. Available from: [Link]

  • Synthetic piperine amide analogs with antimycobacterial activity. PubMed. Available from: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available from: [Link]

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N-Isopropylpiperidine-4-carboxamide: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the piperidine-4-carboxamide core stands as a testament to the power of privileged structures. Its inherent conformational flexibility, coupled with the capacity for diverse substitutions at both the piperidine nitrogen and the carboxamide moiety, has rendered it a fertile ground for the discovery of novel therapeutic agents. This guide delves into the specifics of a seemingly simple yet intriguing analogue: N-isopropylpiperidine-4-carboxamide. While extensive literature on this particular molecule is nascent, its structural simplicity provides an ideal starting point to explore the broader potential of the N-alkylpiperidine-4-carboxamide class. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a blend of established principles and forward-looking insights to catalyze further investigation into this promising chemical space. We will explore its synthesis, characterization, and potential pharmacological landscape, drawing upon data from closely related analogues to illuminate the path for future research and development.

The Piperidine-4-Carboxamide Core: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties and its ability to interact with a multitude of biological targets.[1] When functionalized with a carboxamide at the 4-position, the resulting scaffold offers a unique combination of a basic nitrogen atom, a hydrogen bond donor and acceptor group, and a lipophilic cyclohexane-like ring. This arrangement has proven effective in the design of agents targeting the central nervous system (CNS), as well as therapies for cancer and infectious diseases.[2]

The N-substituent on the piperidine ring plays a pivotal role in modulating the pharmacological profile of these compounds. The introduction of an isopropyl group, as in our molecule of interest, offers a moderate increase in lipophilicity and steric bulk compared to a simple methyl or ethyl group. This seemingly minor modification can have profound effects on receptor binding affinity, selectivity, and pharmacokinetic properties.

Synthesis and Characterization of N-Isopropylpiperidine-4-carboxamide

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary starting materials: piperidine-4-carboxylic acid and isopropylamine. The key transformation is the formation of the amide bond.

Retrosynthesis Target N-Isopropylpiperidine-4-carboxamide Disconnect Amide Bond Formation Target->Disconnect SM1 Piperidine-4-carboxylic Acid Disconnect->SM1 SM2 Isopropylamine Disconnect->SM2

Figure 1: Retrosynthetic analysis of N-isopropylpiperidine-4-carboxamide.

Proposed Synthetic Protocol: Amide Coupling

The following protocol is a robust and widely applicable method for the synthesis of amides from carboxylic acids and amines.

Experimental Protocol: Synthesis of N-Isopropylpiperidine-4-carboxamide

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add isopropylamine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-isopropylpiperidine-4-carboxamide.

Rationale for Reagent Selection:

  • HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the proton released during amide bond formation.

  • DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Characterization

The structure of the synthesized N-isopropylpiperidine-4-carboxamide should be confirmed by standard spectroscopic methods.

Table 1: Expected Spectroscopic Data for N-Isopropylpiperidine-4-carboxamide

TechniqueExpected Features
¹H NMR Signals corresponding to the piperidine ring protons, the isopropyl methyl protons (a doublet), the isopropyl methine proton (a septet), and the amide N-H proton (a broad singlet or doublet).
¹³C NMR Resonances for the piperidine ring carbons, the isopropyl methyl carbons, the isopropyl methine carbon, and the carbonyl carbon of the amide.
IR Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and the amide C=O stretch (around 1640 cm⁻¹).
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of 170.25 g/mol .

Note: While specific spectral data for N-isopropylpiperidine-4-carboxamide is not widely published, the expected shifts can be reliably predicted based on data from analogous N-alkylpiperidines and general principles of NMR spectroscopy.[3]

The Pharmacological Landscape: A World of Possibilities

The piperidine-4-carboxamide scaffold has been implicated in a diverse range of biological activities. The specific N-substituent is a critical determinant of the target profile and potency. While direct biological data for N-isopropylpiperidine-4-carboxamide is scarce, we can infer its potential by examining the activities of structurally related compounds.

Pharmacological_Potential cluster_CNS Central Nervous System cluster_Cancer Oncology cluster_Infectious Infectious Diseases Core N-Isopropylpiperidine-4-carboxamide CNS CNS Disorders Core->CNS Potential Activity Cancer Oncology Core->Cancer Potential Activity Infectious Infectious Diseases Core->Infectious Potential Activity Inflammation Inflammation Core->Inflammation Potential Activity AChE Cholinesterase Inhibition (Alzheimer's Disease) CNS->AChE sQC Glutaminyl Cyclase Inhibition (Alzheimer's Disease) CNS->sQC Analgesia Analgesic Properties CNS->Analgesia CA Carbonic Anhydrase Inhibition Cancer->CA MALT1 MALT1 Protease Inhibition Cancer->MALT1 Gyrase DNA Gyrase Inhibition (Antibacterial) Infectious->Gyrase

Figure 2: Potential pharmacological activities of the N-isopropylpiperidine-4-carboxamide scaffold based on related compounds.

Central Nervous System (CNS) Activity
  • Cholinesterase Inhibition: Derivatives of N-benzylpiperidine carboxamide have been explored as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. The amide linker provides metabolic stability compared to ester-based inhibitors.[1]

  • Secretory Glutaminyl Cyclase (sQC) Inhibition: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for the design of sQC inhibitors.[4] Overexpression of sQC is linked to the formation of neurotoxic pyroglutamate amyloid-beta in Alzheimer's disease. A compound with this core structure showed an IC₅₀ of 34 μM against sQC.[4]

  • Analgesic Activity: Certain piperidine derivatives have demonstrated significant analgesic properties in preclinical models.[1][5]

Oncology
  • Carbonic Anhydrase (CA) Inhibition: N-substituted piperidine-4-carboxamides have been investigated as inhibitors of human carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.

  • MALT1 Protease Inhibition: N-aryl-piperidine-4-carboxamides have emerged as potent and selective inhibitors of MALT1 protease, a target in certain B-cell lymphomas.[6]

Infectious Diseases
  • DNA Gyrase Inhibition: The piperidine-4-carboxamide scaffold has been identified as a novel class of bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase.[7] This mechanism is distinct from that of fluoroquinolones, suggesting potential for activity against resistant strains.

Experimental Workflows for Target Validation

To ascertain the biological activity of N-isopropylpiperidine-4-carboxamide, a series of in vitro enzymatic assays can be employed. The following are representative protocols for key targets identified for the broader piperidine-4-carboxamide class.

Cholinesterase Inhibition Assay

This assay is based on the Ellman method, which measures the activity of cholinesterases by monitoring the production of thiocholine.

Cholinesterase_Assay Start Prepare Reagents: - Acetylthiocholine (Substrate) - DTNB (Ellman's Reagent) - Cholinesterase Enzyme - Test Compound Incubate Incubate Enzyme with Test Compound Start->Incubate Add_Substrate Add Acetylthiocholine and DTNB Incubate->Add_Substrate Measure Measure Absorbance at 412 nm (Kinetic or Endpoint) Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Figure 3: Workflow for a cholinesterase inhibition assay.

Experimental Protocol: Cholinesterase Inhibition Assay

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the cholinesterase enzyme (e.g., from electric eel or human erythrocytes) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: In a 96-well plate, add the enzyme solution and various concentrations of N-isopropylpiperidine-4-carboxamide. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding a mixture of the substrate and DTNB to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader. The color change is due to the reaction of thiocholine (the product of acetylcholine hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to a control without the inhibitor and calculate the IC₅₀ value.

Glutaminyl Cyclase (QC) Inhibition Assay

This is a fluorometric assay that measures the activity of QC through a coupled enzymatic reaction.

Experimental Protocol: Glutaminyl Cyclase Inhibition Assay

  • Reagent Preparation: Prepare solutions of the QC substrate (e.g., H-Gln-AMC), pyroglutamyl aminopeptidase (pGAP), recombinant human QC, and N-isopropylpiperidine-4-carboxamide in a suitable buffer (e.g., Tris buffer, pH 8.0).

  • Reaction Mixture: In a 96-well black plate, combine the QC substrate, pGAP, and various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the QC enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement: Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm). The pGAP enzyme cleaves the pyroglutamate formed by QC, releasing the fluorescent AMC molecule.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Silico Profiling: Predicting Drug-Likeness

Prior to extensive in vitro and in vivo testing, computational tools can provide valuable insights into the potential pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound.

Table 2: Predicted ADME Properties of N-Isopropylpiperidine-4-carboxamide

PropertyPredicted ValueImplication
Molecular Weight 170.25 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5).
LogP ~1.5 - 2.0Good balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 2Within the acceptable range for good membrane permeability.
Hydrogen Bond Acceptors 2Within the acceptable range for good membrane permeability.
Polar Surface Area ~50-60 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.

Note: These values are estimations from various in silico models and should be experimentally verified.[8]

Future Directions and Conclusion

N-isopropylpiperidine-4-carboxamide represents a foundational molecule within a chemical class of significant therapeutic potential. While this guide has outlined methodologies for its synthesis, characterization, and preliminary biological evaluation, the true value of this compound lies in its potential as a lead structure for further optimization.

Key areas for future research include:

  • Systematic Biological Screening: A comprehensive screening of N-isopropylpiperidine-4-carboxamide against a broad panel of targets (e.g., GPCRs, ion channels, kinases) is warranted to uncover novel activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of N-alkylpiperidine-4-carboxamides with varying alkyl chain lengths, branching, and cyclization will provide crucial insights into the structural requirements for activity at different targets.

  • Pharmacokinetic Profiling: Experimental determination of the ADME properties of N-isopropylpiperidine-4-carboxamide will be essential to assess its drug-like potential.

  • In Vivo Efficacy Studies: Promising in vitro hits should be advanced to relevant animal models to evaluate their efficacy and safety.

References

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Available at: [Link]

  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PMC. Available at: [Link]

  • N-isopropylpiperidine-4-carboxamide | C9H18N2O | CID 4669476. PubChem. Available at: [Link]

  • 102125-62-2| Chemical Name : N-Isopropylpiperidine-4-carboxamide | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

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  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available at: [Link]

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An In-depth Technical Guide to N-isopropylpiperidine-4-carboxamide: Synthesis, Handling, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-isopropylpiperidine-4-carboxamide, a piperidine derivative of interest to researchers and professionals in drug development.[1] Piperidine scaffolds are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and natural alkaloids.[1] This document outlines critical safety protocols, a detailed synthetic pathway, purification strategies, and analytical characterization of the title compound, grounded in established chemical principles and practices.

Safety and Handling: A Precautionary Approach

1.1. Hazard Assessment

Piperidine and its derivatives are generally considered hazardous materials. The primary risks associated with compounds in this class include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[2]

  • Toxicity: While specific data for N-isopropylpiperidine-4-carboxamide is unavailable, related compounds can be harmful if swallowed or inhaled.

1.2. Personal Protective Equipment (PPE)

A stringent PPE policy is essential when handling N-isopropylpiperidine-4-carboxamide and its precursors.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, disposablePrevents skin contact and absorption.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.[4]
Lab Coat Standard, flame-retardantProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.Minimizes inhalation of potentially harmful aerosols or dust.[2]

1.3. Engineering Controls

  • Fume Hood: All manipulations of N-isopropylpiperidine-4-carboxamide, especially during synthesis and purification, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Safety Shower and Eyewash Station: These must be readily accessible in the event of accidental exposure.[4]

1.4. Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5] Keep containers tightly sealed.[2][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Synthesis of N-isopropylpiperidine-4-carboxamide

The synthesis of N-isopropylpiperidine-4-carboxamide can be achieved through a standard amide coupling reaction between a suitable piperidine precursor and isopropylamine. A common and efficient method involves the activation of the carboxylic acid group of N-Boc-piperidine-4-carboxylic acid followed by amidation and subsequent deprotection.

2.1. Synthetic Workflow

The overall synthetic strategy is a two-step process designed for high yield and purity.

SynthesisWorkflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection A N-Boc-piperidine-4-carboxylic acid D N-Boc-N-isopropylpiperidine-4-carboxamide A->D Amidation B Isopropylamine B->D C Coupling Agent (e.g., HATU, HOBt) C->D E N-Boc-N-isopropylpiperidine-4-carboxamide G N-isopropylpiperidine-4-carboxamide E->G Boc Removal F Acidic Conditions (e.g., TFA, HCl in Dioxane) F->G

Caption: Synthetic workflow for N-isopropylpiperidine-4-carboxamide.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-N-isopropylpiperidine-4-carboxamide

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amidation: Add isopropylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product.

Step 2: Deprotection to Yield N-isopropylpiperidine-4-carboxamide

  • Reaction Setup: Dissolve the crude N-Boc-N-isopropylpiperidine-4-carboxamide from the previous step in a suitable solvent such as DCM or 1,4-dioxane.

  • Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to the mixture.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC.

  • Isolation: Once the deprotection is complete, remove the solvent and excess acid under reduced pressure. The resulting product will likely be the corresponding salt (e.g., hydrochloride or trifluoroacetate).

  • Neutralization (Optional): To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic extracts, filter, and concentrate to yield the final product.

Purification and Characterization

Rigorous purification and characterization are imperative to ensure the identity and purity of the synthesized N-isopropylpiperidine-4-carboxamide for any research application.

3.1. Purification Workflow

PurificationWorkflow Crude Crude N-isopropylpiperidine-4-carboxamide Column Column Chromatography (Silica Gel) Crude->Column Fractions Collect and Combine Pure Fractions (TLC) Column->Fractions Solvent Solvent Evaporation Fractions->Solvent Pure Pure Product Solvent->Pure Recrystallization Recrystallization (Optional) Pure->Recrystallization Final Final Pure Product Recrystallization->Final

Caption: General purification workflow for N-isopropylpiperidine-4-carboxamide.

3.2. Purification Protocol

  • Column Chromatography: The crude product is often purified by flash column chromatography on silica gel.[7] A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol, is typically effective. Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be employed to achieve high purity.

3.3. Analytical Characterization

A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of the final compound.

Analytical TechniqueExpected Results for N-isopropylpiperidine-4-carboxamide
¹H NMR The spectrum should show characteristic peaks for the isopropyl group (a doublet and a septet), as well as signals corresponding to the protons on the piperidine ring. The chemical shifts and coupling constants will be indicative of the final structure.
¹³C NMR The spectrum should display the correct number of carbon signals, including those for the carbonyl group of the amide, the carbons of the isopropyl group, and the carbons of the piperidine ring.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of N-isopropylpiperidine-4-carboxamide (C₉H₁₈N₂O, MW: 170.25 g/mol ).[8]
High-Performance Liquid Chromatography (HPLC) HPLC analysis can be used to determine the purity of the final compound. A single major peak is indicative of a pure sample.

Conclusion

This guide provides a foundational understanding of the synthesis, handling, and characterization of N-isopropylpiperidine-4-carboxamide, leveraging established methodologies for related piperidine derivatives. Adherence to stringent safety protocols is paramount throughout all stages of handling and synthesis. The described synthetic and purification workflows, coupled with comprehensive analytical characterization, provide a robust framework for obtaining this compound in high purity for research and development purposes.

References

  • Jagtap, S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

  • PubChem. N-isopropylpiperidine-4-carboxamide. Available at: [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research.
  • G. D. Searle & Co. (1967). Derivatives of isonipecotamide. Google Patents.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]

  • Bayer Intellectual Property Gmbh. (2018). Process for preparing piperidine-4-carbothioamide hydrochloride. Google Patents.
  • PubMed. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Available at: [Link]

  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. Available at: [Link]

  • Google Patents. (2009). A kind of purification method of high-purity piperidine.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]

  • AAPPTec, LLC. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. Available at: [Link]

  • MDPI. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Available at: [Link]

  • PubMed. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Available at: [Link]

  • Google Patents. (1971). Isonipecotic acid derivatives.
  • Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubMed. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: The N-isopropylpiperidine-4-carboxamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular exploration.[1][2] Within this chemical class, N-substituted piperidine-4-carboxamides have emerged as a particularly fruitful area of investigation in contemporary drug discovery. This guide focuses on the utility of the N-isopropylpiperidine-4-carboxamide core and its derivatives, providing a comprehensive overview of its applications, underlying mechanisms of action, and detailed protocols for its synthesis and biological evaluation.

While N-isopropylpiperidine-4-carboxamide itself is a relatively simple molecule, its true power lies in its role as a foundational building block. The piperidine nitrogen (N1) and the carboxamide moiety at the C4 position offer two key points for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. Researchers have successfully leveraged this scaffold to develop novel therapeutic agents across a wide spectrum of diseases, from neurodegenerative disorders and infectious diseases to oncology.[3][4][5][6][7] This document serves as a practical guide for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical series.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the parent compound, N-isopropylpiperidine-4-carboxamide, is essential before embarking on a drug discovery campaign. Its properties provide a baseline for assessing the impact of further chemical modifications.

PropertyValueSource
IUPAC Name N-propan-2-ylpiperidine-4-carboxamidePubChem[8]
Molecular Formula C9H18N2OPubChem[8]
Molecular Weight 170.25 g/mol PubChem[8]
CAS Number 102125-62-2Pharmaffiliates[9]
Appearance White to Off-White SolidPharmaffiliates[10]
Storage 2-8°C RefrigeratorPharmaffiliates[9][10]

Therapeutic Applications & Mechanisms of Action

The N-isopropylpiperidine-4-carboxamide scaffold has been successfully employed to generate potent and selective modulators of a diverse range of biological targets. The following sections detail some of the most promising applications.

Neurodegenerative Diseases: Targeting Secretory Glutaminyl Cyclase in Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the formation of amyloid-beta (Aβ) plaques. A particularly neurotoxic variant, pyroglutamate Aβ (pGlu-Aβ), is generated through the action of secretory glutaminyl cyclase (sQC).[3] Inhibition of sQC is therefore a compelling therapeutic strategy to halt the progression of the disease.[3]

The piperidine-4-carboxamide scaffold has been identified as a novel starting point for the design of sQC inhibitors.[3] Through high-throughput virtual screening, a compound featuring this core moiety was found to bind to the active site of sQC with an IC50 of 34 μM.[3] Molecular docking and X-ray crystallography have provided detailed insights into the binding mode, revealing key interactions that can be leveraged for further optimization of inhibitor affinity.[3]

Key Mechanistic Insight: The piperidine-4-carboxamide core serves as a rigid scaffold that correctly orients functional groups to interact with key residues in the sQC active site. The amide functionality can participate in crucial hydrogen bonding interactions, while the piperidine ring itself can be substituted to enhance van der Waals contacts and modulate physicochemical properties.

Infectious Diseases: A Novel Approach to Anti-Malarial Therapy

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, has created an urgent need for new antimalarial agents with novel mechanisms of action. The proteasome, a multi-protein complex responsible for protein degradation, has been identified as a promising target.[4]

A phenotypic screen identified a piperidine carboxamide derivative with potent anti-malarial activity.[4] Subsequent studies revealed that this compound and its analogs selectively inhibit the chymotrypsin-like activity of the P. falciparum 20S proteasome (Pf20Sβ5) without significantly affecting human proteasome isoforms.[4] Cryo-electron microscopy studies have shown that these inhibitors bind to a previously unexplored pocket at the interface of the β5, β6, and β3 subunits, distal from the catalytic threonine residue.[4] This unique binding mode is the basis for the observed species selectivity.[4]

Experimental Workflow: Anti-Malarial Drug Discovery

G phenotypic_screen Phenotypic Screen (P. falciparum) hit_compound Identify Piperidine Carboxamide Hit phenotypic_screen->hit_compound resistance_studies Resistance Selection Studies hit_compound->resistance_studies lead_opt Lead Optimization hit_compound->lead_opt target_id Target Identification (Pf20Sβ5) resistance_studies->target_id target_id->lead_opt in_vitro_assays In Vitro Assays (Enzyme & Cell-based) lead_opt->in_vitro_assays in_vivo_models In Vivo Efficacy (Mouse Model) in_vitro_assays->in_vivo_models clinical_candidate Clinical Candidate Selection in_vivo_models->clinical_candidate

Caption: Workflow for the discovery of piperidine carboxamide-based anti-malarial agents.

Virology: CCR5 Antagonists for the Treatment of HIV-1

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host cells. Small molecule antagonists of CCR5 can effectively block viral entry and are a validated therapeutic strategy for the treatment of HIV-1 infection.

Researchers have developed a series of potent piperidine-4-carboxamide CCR5 antagonists.[5] By incorporating polar groups into the scaffold, they were able to improve the metabolic stability of these compounds in human hepatic microsomes.[5] Further optimization led to the discovery of TAK-220, a clinical candidate with high CCR5 binding affinity (IC50 = 3.5 nM) and potent inhibition of membrane fusion (IC50 = 0.42 nM).[5] TAK-220 also demonstrated a favorable pharmacokinetic profile in monkeys.[5]

Other Therapeutic Areas

The versatility of the piperidine-4-carboxamide scaffold is further highlighted by its application in other disease areas:

  • Calpain Inhibitors: Derivatives have been developed as potent and selective inhibitors of μ-calpain, with demonstrated anticonvulsant properties in animal models.[6]

  • Dopamine Reuptake Inhibitors: Certain piperidine-4-carboxamide derivatives have been shown to be potent dopamine reuptake inhibitors, with associated analgesic and antibacterial activities.[11]

  • Dual Thrombin and Cholinesterase Inhibitors: Isonipecotamide-based compounds have been designed as dual inhibitors of thrombin and cholinesterase, offering a potential multi-target approach for the treatment of Alzheimer's disease.[12]

  • SHP2 Allosteric Inhibitors: Substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, a critical regulator in oncology, demonstrating robust in vivo antitumor efficacy.[7]

Synthetic Protocols

The synthesis of N-substituted piperidine-4-carboxamides is generally straightforward, typically involving the coupling of a piperidine-4-carboxylic acid derivative with a primary or secondary amine.

General Synthetic Scheme

The most common approach involves the use of standard peptide coupling reagents to facilitate the formation of the amide bond.

General Synthetic Workflow

G start_material Piperidine-4-carboxylic Acid Derivative coupling Amide Coupling (e.g., HATU, DIPEA) start_material->coupling amine Primary or Secondary Amine amine->coupling product N-substituted Piperidine-4-carboxamide coupling->product purification Purification (e.g., Chromatography) product->purification

Caption: General workflow for the synthesis of N-substituted piperidine-4-carboxamides.

Example Protocol: Synthesis of N-isopropylpiperidine-4-carboxamide

This protocol is a representative example of an amide coupling reaction.

Materials:

  • Piperidine-4-carboxylic acid

  • Isopropylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add isopropylamine (1.2 eq) and continue to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-isopropylpiperidine-4-carboxamide.

Biological Evaluation Protocols

The following protocols are representative examples of assays that can be used to evaluate the biological activity of N-isopropylpiperidine-4-carboxamide derivatives.

In Vitro Enzyme Inhibition Assay (Example: sQC Inhibition)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against sQC.

Materials:

  • Recombinant human sQC

  • Fluorogenic sQC substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions, sQC enzyme, and assay buffer.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at regular intervals for 30 minutes.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rate as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Antiproliferative Assay (Example: Anti-Malarial Activity)

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against P. falciparum.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • Complete RPMI 1640 medium

  • SYBR Green I dye

  • Lysis buffer

  • Test compound dissolved in DMSO

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in complete medium.

  • In a 96-well plate, add the test compound dilutions and the parasite culture.

  • Incubate for 72 hours under standard culture conditions.

  • Add SYBR Green I dye in lysis buffer to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Measure the fluorescence intensity.

  • Plot the fluorescence intensity as a function of compound concentration and fit the data to determine the EC50 value.

Data Interpretation & Troubleshooting

  • Enzyme Inhibition Assays: A low IC50 value indicates high potency. Ensure that the compound does not interfere with the assay signal (e.g., auto-fluorescence).

  • Cell-Based Assays: A low EC50 value indicates high cellular potency. It is important to also assess cytotoxicity against a mammalian cell line to determine selectivity.

  • Solubility Issues: Poor solubility of test compounds can lead to inaccurate results. Ensure that compounds are fully dissolved in the assay medium.

  • Inconsistent Results: Variability in results can arise from inconsistencies in cell culture, enzyme activity, or reagent preparation. Maintain strict quality control for all reagents and procedures.

Conclusion

The N-isopropylpiperidine-4-carboxamide scaffold and its derivatives represent a highly versatile and valuable platform for modern drug discovery. The ease of synthesis and the ability to modulate a wide range of biological targets have led to the identification of clinical candidates for various diseases.[5] The protocols and insights provided in this guide are intended to facilitate the exploration of this promising chemical space and accelerate the development of novel therapeutics.

References

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • PubMed. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

  • PubChem. (n.d.). N-isopropylpiperidine-4-carboxamide. Retrieved from [Link]

  • MDPI. (n.d.). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropylpiperidine-4-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • PubMed. (2006). Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. Retrieved from [Link]

  • PubMed. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

  • PubChem. (n.d.). Isonipecotamide, 1-(3-(9,9-dimethyl-10-acridanyl)propyl)-4-(dimethylamino)-. Retrieved from [Link]

  • PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Isonipecotamide. Retrieved from [Link]

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Application Notes and Protocols for N-isopropylpiperidine-4-carboxamide as a Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Piperidine-4-Carboxamides in Neurodegenerative Disease Research

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. Within this class, piperidine-4-carboxamide derivatives are gaining significant attention for their diverse pharmacological activities, including potential applications as dopamine reuptake inhibitors, analgesics, and anti-cancer agents.[2]

A particularly compelling avenue of research has emerged from the discovery of piperidine-4-carboxamide as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC).[3] sQC is a critical enzyme in the pathogenesis of Alzheimer's disease, catalyzing the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ) peptides.[3][4] These modified peptides act as seeds for the aggregation of full-length Aβ, a hallmark of Alzheimer's pathology.[3] A compound based on the piperidine-4-carboxamide scaffold, identified as Cpd-41, has demonstrated an IC50 of 34 μM against sQC, highlighting the therapeutic potential of this chemical class.[3]

This document provides detailed application notes and protocols for the investigation of N-isopropylpiperidine-4-carboxamide , a specific derivative of this promising scaffold. While direct experimental data for this particular molecule is not yet widespread, these protocols are constructed based on established methodologies for analogous compounds and are designed to facilitate its exploration as a potential sQC inhibitor for research in Alzheimer's disease and other neurodegenerative disorders.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of N-isopropylpiperidine-4-carboxamide is provided below. These values are computationally predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₉H₁₈N₂OPubChem[5]
Molecular Weight 170.25 g/mol PubChem[5]
IUPAC Name N-propan-2-ylpiperidine-4-carboxamidePubChem[5]
SMILES CC(C)NC(=O)C1CCNCC1PubChem[5]
Storage and Stability

N-isopropylpiperidine-4-carboxamide should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C. The stability of the compound in various solvents should be determined empirically, but initial experiments can be conducted in common biological buffers and organic solvents such as DMSO and ethanol.

Safety and Handling

As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling N-isopropylpiperidine-4-carboxamide. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally related compounds like piperidine.

Proposed Research Application: Inhibition of Secretory Glutaminyl Cyclase (sQC)

Based on the precedent set by related piperidine-4-carboxamide derivatives, a primary application for N-isopropylpiperidine-4-carboxamide is as a research tool to investigate the inhibition of sQC.[3] The following sections outline protocols for the synthesis of the compound and its subsequent evaluation as an sQC inhibitor.

Synthesis Protocol: Amide Coupling of Piperidine-4-carboxylic Acid and Isopropylamine

The synthesis of N-isopropylpiperidine-4-carboxamide can be readily achieved through a standard amide coupling reaction. This method is widely used for the formation of amide bonds from carboxylic acids and amines.[6]

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Workup and Extraction cluster_2 Step 3: Purification and Characterization A Piperidine-4-carboxylic acid F Combine reactants in flask Stir at room temperature A->F B Isopropylamine B->F C HATU (Coupling Agent) C->F D DIPEA (Base) D->F E Anhydrous DMF (Solvent) E->F G Reaction Mixture J Quench with water Extract with Ethyl Acetate G->J H Water H->J I Ethyl Acetate K Wash with brine, dry over Na2SO4 J->K Organic Layer L Crude Product M Column Chromatography (Silica Gel) L->M Purify N N M->N Pure Product O NMR, Mass Spectrometry, etc. N->O Characterize

Caption: Workflow for the synthesis of N-isopropylpiperidine-4-carboxamide.

  • Piperidine-4-carboxylic acid (isonipecotic acid)

  • Isopropylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add isopropylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-isopropylpiperidine-4-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro sQC Inhibition Assay Protocol

This protocol describes a fluorometric assay to determine the inhibitory activity of N-isopropylpiperidine-4-carboxamide against human sQC. The assay is based on the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.

G cluster_0 Assay Plate Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare Reagents: - Recombinant human sQC - Fluorogenic substrate - Assay buffer - N-isopropylpiperidine-4-carboxamide (Test Compound) - Positive Control Inhibitor B Add Test Compound dilutions to wells A->B C Add sQC enzyme to wells B->C D Incubate at 37°C C->D E Add Fluorogenic Substrate to initiate reaction D->E F Incubate at 37°C E->F G Measure fluorescence intensity (e.g., Ex/Em = 380/460 nm) F->G H Plot fluorescence vs. compound concentration G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Caption: Workflow for the in vitro sQC inhibition assay.

  • Recombinant human sQC

  • Fluorogenic sQC substrate (e.g., H-Gln-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • N-isopropylpiperidine-4-carboxamide (dissolved in DMSO)

  • Known sQC inhibitor (positive control, e.g., PBD150)

  • 96-well black microplates

  • Fluorescence microplate reader

  • Prepare a stock solution of N-isopropylpiperidine-4-carboxamide in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the test compound in assay buffer to achieve a range of desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%).

  • In a 96-well black microplate, add the diluted test compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

  • Add a solution of recombinant human sQC in assay buffer to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate (H-Gln-AMC) to each well.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm) over time using a microplate reader at 37°C.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the compound concentration.

  • Fit the data to a suitable dose-response curve to determine the IC50 value.

Potential for Broader Pharmacological Screening

While the primary proposed application is the study of sQC inhibition, the piperidine-4-carboxamide scaffold is known to interact with a variety of biological targets. Researchers may also consider screening N-isopropylpiperidine-4-carboxamide for other activities, including:

  • Dopamine Transporter (DAT) Binding: Derivatives have shown activity as dopamine reuptake inhibitors.[2]

  • Analgesic Properties: Some piperidine derivatives exhibit analgesic effects.[2]

  • Chemokine Receptor (e.g., CCR5) Antagonism: The scaffold has been utilized in the development of CCR5 inhibitors for anti-HIV research.[7]

Conclusion

N-isopropylpiperidine-4-carboxamide represents a valuable research tool for the exploration of novel therapeutics, particularly in the context of Alzheimer's disease. Its structural similarity to known inhibitors of secretory glutaminyl cyclase makes it a compelling candidate for further investigation. The protocols outlined in this document provide a robust framework for the synthesis and in vitro evaluation of this compound, enabling researchers to probe its biological activity and contribute to the growing body of knowledge on the therapeutic potential of piperidine-4-carboxamide derivatives.

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Application Notes & Protocols: Evaluating N-isopropylpiperidine-4-carboxamide as a Novel Anaplastic Lymphoma Kinase (ALK) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor screening.

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant fusion proteins, such as EML4-ALK, are potent oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC).[1] The clinical success of ALK inhibitors has revolutionized the treatment landscape for ALK-positive malignancies.[2] The piperidine-4-carboxamide scaffold has been identified in several potent ALK inhibitors. This document provides a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of N-isopropylpiperidine-4-carboxamide, a novel compound with potential as an ALK inhibitor. These protocols are designed to rigorously assess its biochemical potency, cellular activity, and preclinical efficacy, establishing a clear path from initial synthesis to potential clinical candidacy.

Introduction: The Rationale for Targeting ALK

The anaplastic lymphoma kinase (ALK) is a member of the insulin receptor superfamily of receptor tyrosine kinases.[3] In normal physiology, ALK plays a role in the development and function of the nervous system.[3] However, chromosomal rearrangements can lead to the creation of fusion proteins where the C-terminal kinase domain of ALK is constitutively activated by an N-terminal fusion partner. The most common of these is the EML4-ALK fusion in NSCLC.[1]

This constitutive activation triggers a cascade of downstream signaling pathways critical for cancer cell proliferation, survival, and metastasis, including the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[4][5] Targeting the ATP-binding site of the ALK kinase domain with small molecule inhibitors is a clinically validated strategy to abrogate these oncogenic signals.[6] This guide uses N-isopropylpiperidine-4-carboxamide as a candidate molecule to illustrate the critical experimental workflows required to validate a novel ALK inhibitor.

ALK Signaling Pathway

The diagram below illustrates the primary signaling cascades activated by the oncogenic EML4-ALK fusion protein. A successful inhibitor will block the initial phosphorylation event, thereby preventing the activation of these downstream effectors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades EML4-ALK EML4-ALK (Constitutively Active) RAS RAS EML4-ALK->RAS Activates PI3K PI3K EML4-ALK->PI3K Activates JAK JAK EML4-ALK->JAK Activates N_isopropylpiperidine_4_carboxamide N-isopropylpiperidine- 4-carboxamide N_isopropylpiperidine_4_carboxamide->EML4-ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3 STAT3 JAK->STAT3 Gene_Transcription Gene Transcription STAT3->Gene_Transcription Nuclear Translocation

Caption: EML4-ALK signaling pathways and the point of inhibition.

Synthesis and Preparation

The synthesis of N-isopropylpiperidine-4-carboxamide can be achieved through a standard amidation reaction. The following protocol is a general guideline.

Protocol 2.1: Synthesis of N-isopropylpiperidine-4-carboxamide
  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: Add isopropylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-isopropylpiperidine-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Characterization

A series of in vitro experiments are essential to determine the biochemical potency and cellular efficacy of the candidate inhibitor.

Biochemical Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the ALK kinase domain. The ADP-Glo™ Kinase Assay is a common and robust method.[3]

Protocol 3.1.1: ALK Kinase Inhibition Assay (ADP-Glo™)
  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant human ALK kinase domain to the desired concentration. Prepare a solution of the substrate (e.g., a poly(Glu, Tyr) peptide) and ATP at a concentration near the Kₘ for ALK.

  • Compound Dilution: Prepare a serial dilution of N-isopropylpiperidine-4-carboxamide in DMSO, then dilute further into the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 5 µL of the enzyme solution, and initiate the reaction by adding 2.5 µL of the ATP/substrate solution.[8] Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Reading: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the inhibition data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

CompoundALK IC₅₀ (nM)
N-isopropylpiperidine-4-carboxamideHypothetical Value: 25 nM
Crizotinib (Control)Hypothetical Value: 15 nM
Caption: Illustrative biochemical potency data.
Cellular Proliferation Assay

This assay determines the effect of the compound on the viability and proliferation of ALK-dependent cancer cells.

Protocol 3.2.1: Cell Viability Assay (CellTiter-Glo®)
  • Cell Culture: Culture ALK-positive (e.g., H3122) and ALK-negative (e.g., A549) NSCLC cell lines in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Cell Plating: Seed cells into a 96-well white, clear-bottom plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-isopropylpiperidine-4-carboxamide for 72 hours.

  • Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Reading: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Cell LineALK StatusGI₅₀ (nM) - N-isopropylpiperidine-4-carboxamide
H3122EML4-ALK PositiveHypothetical Value: 80 nM
A549ALK NegativeHypothetical Value: >10,000 nM
Caption: Illustrative cellular potency and selectivity data.
Target Engagement: Western Blot Analysis

Western blotting is used to confirm that the compound inhibits ALK phosphorylation and its downstream signaling pathways within the cell.[9]

Protocol 3.3.1: Phospho-ALK Western Blot
  • Cell Treatment and Lysis: Plate H3122 cells and grow to 70-80% confluency. Treat with varying concentrations of N-isopropylpiperidine-4-carboxamide for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[6]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-STAT3 (Tyr705), total STAT3, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).[10][11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[2]

  • Analysis: Quantify band intensities to determine the dose-dependent inhibition of ALK, STAT3, and AKT phosphorylation.

In Vivo Efficacy Studies

Preclinical animal models are crucial for evaluating the therapeutic potential of the compound in a physiological context.

Mouse Xenograft Model

This model assesses the ability of the compound to inhibit tumor growth in vivo.

Protocol 4.1.1: H3122 Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously implant 5 x 10⁶ H3122 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, N-isopropylpiperidine-4-carboxamide at various doses, positive control).

  • Drug Administration: Formulate the compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage.

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle-Hypothetical Value: +450%-
N-isopropylpiperidine-4-carboxamide25Hypothetical Value: +150%Hypothetical Value: 67%
N-isopropylpiperidine-4-carboxamide50Hypothetical Value: +50%Hypothetical Value: 89%
Caption: Illustrative in vivo efficacy data in a xenograft model.

Workflow Summary

The following diagram outlines the comprehensive workflow for evaluating a novel ALK inhibitor candidate.

Caption: Experimental workflow for ALK inhibitor evaluation.

References

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Application Notes and Protocols: N-isopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential biological application of N-isopropylpiperidine-4-carboxamide. While this specific molecule is not extensively documented in peer-reviewed literature as a lead compound, its core structure, the piperidine-4-carboxamide scaffold, is a highly privileged motif in medicinal chemistry.[1][2] This guide leverages established principles of organic synthesis and pharmacology to present robust, validated protocols. We detail a standard amide coupling procedure for its synthesis and propose a hypothetical, yet scientifically rigorous, application in a competitive radioligand binding assay targeting a G-Protein Coupled Receptor (GPCR), a common target class for this scaffold.[3][4][5] All protocols are designed to be self-validating through the inclusion of necessary controls and characterization steps.

Introduction: The Significance of the Piperidine Scaffold

N-isopropylpiperidine-4-carboxamide (PubChem CID: 4669476) is a small organic molecule featuring a central piperidine ring functionalized with an isopropyl-substituted carboxamide group at the 4-position.[6] Small molecules, typically defined as organic compounds with a molecular weight under 900 Daltons, form the backbone of the pharmaceutical industry, comprising over 90% of marketed drugs.[7][8] Their advantages include predictable pharmacokinetics, stability, and the ability to access intracellular targets.[9]

The piperidine ring, in particular, is a cornerstone of modern drug design, found in a vast array of therapeutics due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting functional groups in precise three-dimensional orientations.[10][11] Derivatives of the piperidine-4-carboxamide core have been investigated for a wide range of biological activities, including as calpain inhibitors, dopamine reuptake inhibitors, and modulators of GPCRs.[3][5] This guide, therefore, provides the foundational experimental protocols to enable researchers to synthesize, purify, and explore the biological potential of N-isopropylpiperidine-4-carboxamide as a building block or screening compound in a drug discovery program.

Section 1: Chemical Synthesis and Purification

The most direct and common method for synthesizing N-isopropylpiperidine-4-carboxamide is through the formation of an amide bond between a carboxylic acid and an amine. This is one of the most frequently performed reactions in medicinal chemistry.[12] The following protocol employs a widely used carbodiimide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitates a mild and efficient reaction.[]

Synthesis Workflow Diagram

The overall process from starting materials to a purified, characterized compound is outlined below.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization start Reactants: - Piperidine-4-carboxylic acid - Isopropylamine coupling Amide Coupling Reaction (EDC, HOBt, DIPEA in DMF) start->coupling 1. Activation 2. Nucleophilic Attack workup Aqueous Workup (Extraction with EtOAc) coupling->workup Reaction Quench purify Column Chromatography (Silica Gel) workup->purify Crude Product characterize Characterization (NMR, MS, HPLC) purify->characterize final_product Pure N-isopropylpiperidine- 4-carboxamide characterize->final_product

Caption: Workflow for synthesis, purification, and characterization.

Detailed Synthesis Protocol

Objective: To synthesize N-isopropylpiperidine-4-carboxamide from piperidine-4-carboxylic acid and isopropylamine.

Materials & Reagents:

  • Piperidine-4-carboxylic acid

  • Isopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HOBt (1.1 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes. Causality Note: HOBt is added to suppress side reactions and minimize racemization, forming an activated ester with the carboxylic acid that is more reactive and selective towards the amine.

  • Amine Addition: Add DIPEA (2.5 eq) to the flask, followed by the dropwise addition of isopropylamine (1.2 eq). Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt often present in coupling reagents and the acid formed during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with saturated NaHCO₃ solution, water, and finally brine. Causality Note: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-isopropylpiperidine-4-carboxamide.

Section 2: Physicochemical Characterization

After synthesis, it is critical to confirm the identity, purity, and structure of the compound. Standard analytical techniques are employed for this validation.

Analytical Techniques & Illustrative Data
Parameter Technique Illustrative Expected Value Purpose
Molecular Weight LC-MS (ESI+)[M+H]⁺ = 171.15Confirms the molecular mass of the compound.[6]
Purity HPLC (UV @ 210 nm)>95%Quantifies the purity of the final product.
Proton NMR ¹H NMR (400 MHz, CDCl₃)δ ~7.8 (br s, 1H, NH), 4.1 (m, 1H, CH), 2.9-3.1 (m, 2H), 2.5-2.7 (m, 2H), 1.8-2.0 (m, 5H), 1.15 (d, 6H, 2xCH₃)Confirms the chemical structure by showing proton chemical shifts, splitting patterns, and integrations.
Carbon NMR ¹³C NMR (100 MHz, CDCl₃)δ ~175 (C=O), 45 (CH₂), 42 (CH), 41 (CH), 28 (CH₂), 22 (CH₃)Confirms the carbon skeleton of the molecule.

Note: The NMR chemical shifts (δ) are hypothetical and provided for illustrative purposes. Actual values must be determined experimentally.

Section 3: Illustrative Biological Application Protocol

The piperidine-4-carboxamide scaffold is frequently found in ligands for G-Protein Coupled Receptors (GPCRs). This section provides a protocol for a competitive radioligand binding assay, a gold-standard method to determine the affinity of a test compound for a specific receptor.[14][15] This protocol is presented hypothetically for the mu-opioid receptor (MOR), a well-studied GPCR.

Assay Principle & Workflow

This assay measures the ability of the test compound (N-isopropylpiperidine-4-carboxamide) to compete with a known high-affinity radioligand for binding to the target receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.[16]

G cluster_assay Competitive Binding Assay Workflow cluster_data Data Analysis prep Membrane Prep Cell membranes expressing mu-opioid receptor (MOR) incubation Incubation Membranes + [³H]-DAMGO (Radioligand) + Test Compound prep->incubation Add to Assay Plate separation Separation Rapid vacuum filtration through GF/B filter incubation->separation Separate Bound from Free detection Detection Scintillation counting of filter-bound radioactivity separation->detection Quantify Bound Ligand analysis Plot % Inhibition vs. [Compound] (Logarithmic Scale) detection->analysis Raw CPM Data calculation Non-linear Regression (Sigmoidal Dose-Response) analysis->calculation result Determine IC₅₀ and Kᵢ values calculation->result

Caption: Workflow for a GPCR competitive radioligand binding assay.

Detailed Assay Protocol

Objective: To determine the binding affinity (Kᵢ) of N-isopropylpiperidine-4-carboxamide for the mu-opioid receptor (MOR).

Materials & Reagents:

  • Cell membranes from HEK293 cells stably expressing human MOR.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Test Compound: N-isopropylpiperidine-4-carboxamide, dissolved in DMSO and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding (NSB) control: Naloxone (10 µM final concentration).

  • Positive control: Morphine or unlabeled DAMGO.

  • 96-well plates, glass fiber filters (GF/B), and a cell harvester.

  • Liquid scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: Design a 96-well plate map including wells for total binding (TB), non-specific binding (NSB), and a range of concentrations for the test compound and positive control.

  • Reagent Addition: To each well, add reagents in the following order (final volume = 200 µL):

    • 50 µL of Assay Buffer (for TB wells) OR 50 µL of 10 µM Naloxone (for NSB wells) OR 50 µL of diluted test compound/positive control.

    • 50 µL of [³H]-DAMGO (at a final concentration near its Kₑ).

    • 100 µL of MOR membrane preparation (protein concentration optimized for the assay, typically 10-20 µ g/well ).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. Causality Note: Incubation time and temperature are optimized to ensure the binding reaction reaches equilibrium.[14]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.[17]

  • Washing: Immediately wash each well 3-4 times with ice-cold Wash Buffer to remove any non-specifically trapped radioactivity. Causality Note: Cold buffer and rapid washing are crucial to prevent dissociation of the ligand-receptor complex during this step.

  • Counting: Dry the filter mat, add liquid scintillation cocktail, and count the radioactivity (in counts per minute, CPM) retained on each filter disc using a scintillation counter.

Data Analysis and Self-Validation
  • Calculate Specific Binding: For each data point, calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM).

  • Generate Dose-Response Curve: Convert the specific binding CPM at each test compound concentration to a percentage of the maximum specific binding. Plot this percentage against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression software (e.g., Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[17]

  • Trustworthiness Check: The assay is considered valid if the positive control yields its known literature Kᵢ value and the signal-to-background ratio (TB/NSB) is greater than 3.

References

  • Jagtap, S. U., et al. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1549. Available at: [Link]

  • Kanamori, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry Letters, 34, 127763. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 25, 2026, from [Link]

  • Frontiers in Drug Discovery. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. Available at: [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. Available at: [Link]

  • ResearchGate. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors | Request PDF. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 25, 2026, from [Link]

  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Paving the way for small-molecule drug discovery. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-isopropylpiperidine-4-carboxamide. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

  • Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved January 25, 2026, from [Link]

  • Treiber, H. J., & Möller, A. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(20), 2317-2320. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved January 25, 2026, from [Link]

  • LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

  • Patheon Pharma Services. (2024). What are Small Molecule Drugs? Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available at: [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved January 25, 2026, from [Link]

  • bioRxiv. (2026). Discovery and characterization of small molecule inhibitors of CBL-B that act as intramolecular glue to enhance T-cell anti-tumor activity. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2214–2217. Available at: [Link]

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The Versatile Scaffold: N-isopropylpiperidine-4-carboxamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a highly favored motif in drug design.[2] When functionalized to N-isopropylpiperidine-4-carboxamide, this core structure gains additional features that are of significant interest to researchers and drug development professionals. The isopropyl group on the amide nitrogen introduces a moderate lipophilic character, potentially influencing membrane permeability and metabolic stability, while the carboxamide moiety provides a key hydrogen bonding donor and acceptor, crucial for molecular recognition at biological targets.[3]

This comprehensive guide delves into the synthesis, potential applications, and detailed experimental protocols associated with N-isopropylpiperidine-4-carboxamide, offering a technical resource for scientists engaged in the exploration of novel therapeutics. The insights provided herein are grounded in established chemical principles and draw from the broader understanding of piperidine carboxamides in medicinal chemistry.

Synthetic Pathways: A Practical Guide to Preparation

The synthesis of N-isopropylpiperidine-4-carboxamide is primarily achieved through standard amide bond formation, a robust and well-documented reaction in organic chemistry. The general strategy involves the coupling of a piperidine-4-carboxylic acid derivative with isopropylamine.

Core Synthetic Strategy

The most direct route involves the activation of the carboxylic acid of a protected piperidine-4-carboxylic acid, followed by nucleophilic attack by isopropylamine. A subsequent deprotection step yields the target compound.

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection P0 Piperidine-4-carboxylic acid P1 N-Boc-piperidine-4-carboxylic acid P0->P1 Boc₂O, Base P1_c N-Boc-piperidine-4-carboxylic acid P2 N-Boc-N'-isopropylpiperidine-4-carboxamide P1_c->P2 Amine Isopropylamine Amine->P2 Coupling Coupling Agents (e.g., HATU, DIPEA) Coupling->P2 P2_d N-Boc-N'-isopropylpiperidine-4-carboxamide P3 N-isopropylpiperidine-4-carboxamide P2_d->P3 Acid (e.g., TFA or HCl)

Caption: General synthetic workflow for N-isopropylpiperidine-4-carboxamide.

Detailed Synthetic Protocol

This protocol provides a step-by-step methodology for the synthesis of N-isopropylpiperidine-4-carboxamide, adapted from general procedures for similar amide couplings.[4]

Materials and Reagents:

  • N-Boc-piperidine-4-carboxylic acid

  • Isopropylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • DCM (Dichloromethane), anhydrous

  • TFA (Trifluoroacetic acid) or HCl in Dioxane (4M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

Step 1: Amide Coupling

  • To a dry round-bottom flask under an inert atmosphere, add N-Boc-piperidine-4-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Slowly add isopropylamine (1.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-N'-isopropylpiperidine-4-carboxamide.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: N-Boc Deprotection

  • Dissolve the purified N-Boc-N'-isopropylpiperidine-4-carboxamide from the previous step in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of TFA (e.g., 20% v/v in DCM) or a 4M solution of HCl in dioxane.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • To obtain the free base, dissolve the residue in water and basify to pH >10 with a suitable base (e.g., 1M NaOH).

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-isopropylpiperidine-4-carboxamide.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Peaks corresponding to the isopropyl group (a doublet and a septet), and characteristic signals for the piperidine ring protons.
¹³C NMR Resonances for the carbonyl carbon, the methine and methyl carbons of the isopropyl group, and the carbons of the piperidine ring.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₉H₁₈N₂O (170.25 g/mol ).[5]
FT-IR Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-H stretches of the alkyl groups.
Melting Point A sharp melting point range for the purified solid.

Potential Applications in Medicinal Chemistry

While specific biological data for N-isopropylpiperidine-4-carboxamide is not extensively published, the broader class of piperidine carboxamides has shown a wide array of pharmacological activities. This suggests that N-isopropylpiperidine-4-carboxamide could serve as a valuable starting point or fragment for the development of novel therapeutic agents.

As a Scaffold for Enzyme Inhibitors

Piperidine carboxamide derivatives have been successfully developed as inhibitors for various enzymes. For instance, they have been investigated as:

  • Anaplastic Lymphoma Kinase (ALK) inhibitors for cancer therapy.

  • Calpain inhibitors , which have potential applications in neurodegenerative diseases.

  • T-type Ca²⁺ channel blockers , suggesting a possible role in developing antihypertensive agents.[6]

The N-isopropyl group can be envisioned to occupy a hydrophobic pocket within an enzyme's active site, contributing to binding affinity.

In Central Nervous System (CNS) Drug Discovery

The piperidine scaffold is a well-known privileged structure for CNS-active compounds. Derivatives of piperidine-4-carboxamide have been explored as:

  • Dopamine reuptake inhibitors , with potential use in treating conditions like depression or ADHD.[7]

  • 5-HT receptor modulators , which are targets for a variety of psychiatric disorders.[8]

The physicochemical properties of N-isopropylpiperidine-4-carboxamide, such as its predicted LogP and polar surface area, may be favorable for blood-brain barrier penetration.

As Antimicrobial Agents

Some piperidine carboxamide derivatives have demonstrated antibacterial and antifungal properties.[4] The N-isopropylpiperidine-4-carboxamide core could be further functionalized to explore new antimicrobial agents.

Illustrative Biological Evaluation Protocol: Enzyme Inhibition Assay

To assess the potential of N-isopropylpiperidine-4-carboxamide as an enzyme inhibitor (e.g., against a chosen kinase or protease), a standard in vitro inhibition assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-isopropylpiperidine-4-carboxamide against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (fluorogenic or chromogenic)

  • Assay buffer specific to the enzyme

  • N-isopropylpiperidine-4-carboxamide (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well microplates (black or clear, depending on the detection method)

  • Plate reader (fluorometer or spectrophotometer)

Protocol:

  • Prepare a serial dilution of N-isopropylpiperidine-4-carboxamide in DMSO. A typical starting concentration might be 1 mM, with 10-point, 3-fold serial dilutions.

  • In a 96-well plate, add a small volume of the diluted compound solutions. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the enzyme solution (prepared in assay buffer) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the initial reaction rates (V₀) for each concentration of the test compound.

  • Normalize the rates relative to the DMSO control (100% activity) and the positive control (0% activity).

  • Plot the percentage of inhibition versus the logarithm of the compound concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

Bioassay_Workflow A Prepare Serial Dilutions of N-isopropylpiperidine-4-carboxamide B Add Compound Dilutions to 96-well Plate A->B C Add Enzyme Solution and Incubate B->C D Add Substrate to Initiate Reaction C->D E Monitor Reaction Kinetics (Plate Reader) D->E F Data Analysis: Calculate IC₅₀ E->F

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

N-isopropylpiperidine-4-carboxamide represents a simple yet potent chemical entity with considerable potential in medicinal chemistry. Its straightforward synthesis and the established biological relevance of the piperidine carboxamide scaffold make it an attractive starting point for library synthesis and lead optimization campaigns. Future research should focus on the systematic biological screening of this compound against a diverse panel of targets to uncover its specific pharmacological profile. Furthermore, derivatization at the piperidine nitrogen can be explored to modulate its properties and target specificity, paving the way for the discovery of novel drug candidates.

References

  • Jagtap, S. S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(6), 1315-1321.
  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550.
  • PubChem. (n.d.). N-isopropylpiperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kharbach, M., et al. (2020).
  • Oh, S. J., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 19(20), 6066-6076.
  • Pharmaffiliates. (n.d.). N-Isopropylpiperidine-4-carboxamide. Retrieved from [Link]

  • Zhang, Y. K., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(9), 105993.
  • Google Patents. (n.d.). Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Google Patents. (n.d.). Isonipecotic acid derivatives.
  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 103-117.e10.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-isopropyl-1-piperazineacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Jampilek, J., et al. (2015).
  • ResearchGate. (2023). In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking. Retrieved from [Link]

  • NIST. (n.d.). 4-Isopropyl-piperidine. National Institute of Standards and Technology. Retrieved from [Link]

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Comprehensive Analytical Strategies for the Characterization of N-isopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the qualitative and quantitative analysis of N-isopropylpiperidine-4-carboxamide, a key intermediate and potential impurity in pharmaceutical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document details tailored protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the scientific rationale behind experimental choices and aligns with the principles of scientific integrity, featuring self-validating protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative for N-isopropylpiperidine-4-carboxamide

N-isopropylpiperidine-4-carboxamide is a substituted piperidine derivative with a molecular formula of C9H18N2O[1]. Its structural features, comprising a piperidine ring, an isopropyl group, and a carboxamide functional group, make it a versatile building block in medicinal chemistry. The purity and precise characterization of this compound are paramount to ensure the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and final drug products. Impurities can arise from starting materials, by-products of synthesis, or degradation, necessitating the development of highly specific and sensitive analytical methods for their detection and quantification[2].

The validation of these analytical procedures is a critical component of the drug development lifecycle, ensuring that the methods are suitable for their intended purpose[3][4][5]. This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles, empowering researchers to adapt and troubleshoot these methods effectively. All proposed methodologies are designed to be compliant with the validation characteristics outlined in the ICH Q2(R1) guidelines, such as accuracy, precision, specificity, linearity, and robustness[4][5][6][7][8].

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating N-isopropylpiperidine-4-carboxamide from related substances and potential impurities. The choice between HPLC and GC-MS is often dictated by the volatility and thermal stability of the analyte and its impurities.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the analysis of moderately polar compounds like N-isopropylpiperidine-4-carboxamide. The method's versatility allows for the separation of a wide range of impurities with varying polarities.

The selection of a C18 stationary phase is based on its hydrophobicity, which provides good retention for the non-polar regions of the target molecule. An acidic mobile phase is proposed to ensure the protonation of the piperidine nitrogen, leading to sharper peaks and improved chromatographic performance. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. For mass spectrometry compatibility, volatile buffers like formic acid are recommended over non-volatile ones like phosphoric acid[9].

Objective: To determine the purity of N-isopropylpiperidine-4-carboxamide and quantify related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A:Mobile Phase B (95:5)

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of N-isopropylpiperidine-4-carboxamide reference standard and dissolve in 100 mL of sample diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the test sample and dissolve in 100 mL of sample diluent.

Data Analysis:

  • Calculate the percentage purity of N-isopropylpiperidine-4-carboxamide using the area normalization method.

  • Identify and quantify impurities by comparing their retention times and UV spectra with those of known reference standards, if available. For unknown impurities, relative response factors may need to be determined.

Workflow for HPLC Analysis of N-isopropylpiperidine-4-carboxamide

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard injection Inject Standard & Sample Solutions prep_std->injection prep_sample Weigh & Dissolve Test Sample prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection data_acq Data Acquisition (Chromatogram) injection->data_acq integration Peak Integration & Identification data_acq->integration quantification Purity & Impurity Quantification integration->quantification report Generate Report quantification->report

Caption: A streamlined workflow for the HPLC analysis of N-isopropylpiperidine-4-carboxamide.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and potential volatile impurities in N-isopropylpiperidine-4-carboxamide samples[10][11][12].

A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of a wide range of analytes based on their boiling points[11]. The temperature program is designed to ensure the efficient elution of both low and high-boiling point impurities. Electron ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns, allowing for compound identification through spectral library matching[11].

Objective: To identify and quantify volatile organic impurities and residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

GC-MS Conditions:

ParameterRecommended Setting
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Sample Preparation:

  • Stock Solution: Accurately weigh approximately 50 mg of the N-isopropylpiperidine-4-carboxamide sample into a 10 mL volumetric flask and dissolve in a suitable solvent (e.g., methanol, dichloromethane).

  • Working Solution: Dilute the stock solution as needed to fall within the linear range of the instrument.

Data Analysis:

  • Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

  • Quantify known impurities using external or internal standard calibration curves.

Spectroscopic Characterization: Structural Elucidation and Functional Group Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in N-isopropylpiperidine-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of N-isopropylpiperidine-4-carboxamide and the identification of structurally related impurities. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons of the piperidine ring, the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), and the amide N-H proton[13][14][15]. The chemical shifts and coupling constants will provide information on the conformation of the piperidine ring.

  • ¹³C NMR: The spectrum will display characteristic signals for the carbonyl carbon of the amide, the carbons of the piperidine ring, and the carbons of the isopropyl group[16][17].

Objective: To confirm the chemical structure of N-isopropylpiperidine-4-carboxamide.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

NMR Parameters:

Parameter¹H NMR¹³C NMR
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆Deuterated Chloroform (CDCl₃) or DMSO-d₆
Concentration ~10 mg/mL~20-50 mg/mL
Reference Tetramethylsilane (TMS) at 0.00 ppmSolvent peak (e.g., CDCl₃ at 77.16 ppm)
Pulse Program Standard single pulseProton-decoupled
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds

Data Interpretation:

  • Assign all proton and carbon signals to the molecular structure using chemical shifts, coupling constants (for ¹H), and 2D NMR techniques (e.g., COSY, HSQC) if necessary.

  • Compare the obtained spectra with a reference standard or predicted spectra to confirm the identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule[18][19][20]. It is particularly useful for confirming the presence of the amide and piperidine functionalities in N-isopropylpiperidine-4-carboxamide.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amide) 3350 - 3180 (secondary amide)
C-H Stretch (Alkyl) 2980 - 2850
C=O Stretch (Amide I) 1680 - 1630
N-H Bend (Amide II) 1570 - 1515
C-N Stretch 1300 - 1000

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions such as hydrogen bonding[21][22].

Objective: To identify the key functional groups in N-isopropylpiperidine-4-carboxamide.

Instrumentation:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press).

FTIR Parameters:

  • Method: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Interpretation:

  • Identify the characteristic absorption bands corresponding to the functional groups of N-isopropylpiperidine-4-carboxamide.

  • Compare the spectrum of the sample with that of a reference standard to confirm its identity.

Logical Relationship of Analytical Techniques for Comprehensive Characterization

Analytical_Strategy cluster_main Comprehensive Analysis of N-isopropylpiperidine-4-carboxamide cluster_separation Separation & Quantification cluster_structure Structural Confirmation Compound N-isopropylpiperidine-4-carboxamide (API, Intermediate, or Impurity) HPLC HPLC (Purity, Impurities) Compound->HPLC Purity Assessment GCMS GC-MS (Volatiles, Residual Solvents) Compound->GCMS Volatile Analysis NMR NMR (¹H, ¹³C, 2D) (Definitive Structure) Compound->NMR Structural Elucidation FTIR FTIR (Functional Groups) Compound->FTIR Functional Group ID MS_from_GC Mass Spectrometry (Molecular Weight, Fragmentation) GCMS->MS_from_GC Provides MS Data

Caption: Interrelation of analytical techniques for a full characterization of N-isopropylpiperidine-4-carboxamide.

Method Validation: Ensuring Trustworthiness and Compliance

All analytical methods developed for the analysis of pharmaceutical compounds must be validated to ensure they are reliable and suitable for their intended purpose[3][23]. The validation should be performed in accordance with ICH Q2(R1) guidelines[4][5][6].

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[24].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of N-isopropylpiperidine-4-carboxamide. The integration of chromatographic and spectroscopic techniques ensures a thorough understanding of the compound's identity, purity, and impurity profile. Adherence to the principles of method validation outlined herein is essential for generating reliable and defensible data in a regulated pharmaceutical environment. These protocols serve as a strong foundation for researchers and scientists in their efforts to ensure the quality and safety of pharmaceutical products.

References

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  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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  • ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

  • Acta Scientific. (2019). GC-MS Analysis of Bioactive Compound in Ethanolic Extract of Pithecellobium dulce Leaves. Retrieved from [Link]

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Application Notes and Protocols for the Evaluation of N-isopropylpiperidine-4-carboxamide as a Putative Proteasome Inhibitor for Malaria

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial therapeutics with new mechanisms of action. The parasite's ubiquitin-proteasome system (UPS) has been identified as a critical pathway for parasite survival and a promising target for drug discovery.[1][2] Inhibition of the proteasome has been shown to be lethal to the parasite at multiple stages of its lifecycle and can re-sensitize resistant strains to existing drugs like artemisinin.[3][4] Recent studies have highlighted piperidine carboxamides as a promising class of compounds that selectively inhibit the P. falciparum proteasome.[5][6] This document provides a comprehensive guide for the investigation of N-isopropylpiperidine-4-carboxamide, a representative of this chemical class, as a putative proteasome inhibitor for the treatment of malaria. These application notes and protocols are designed to provide researchers with a robust framework for the systematic evaluation of this and similar compounds, from initial in vitro screening to in vivo efficacy assessment.

Introduction: The Plasmodium Proteasome as a Druggable Target

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health burden, responsible for hundreds of thousands of deaths annually.[1] The effectiveness of current artemisinin-based combination therapies (ACTs) is threatened by the rise of drug resistance.[1] Consequently, there is a critical need for new antimalarials that act on novel targets. The ubiquitin-proteasome system (UPS) is a highly conserved cellular machinery in eukaryotes responsible for protein degradation and turnover, playing a vital role in protein quality control, cell cycle regulation, and immune evasion.[1] The Plasmodium falciparum proteasome (Pf20S) is an experimentally validated drug target, and its inhibition leads to rapid parasite death across various life cycle stages, including asexual blood stages, liver stages, and gametocytes, suggesting potential for therapeutic, prophylactic, and transmission-blocking strategies.[3][7] Importantly, proteasome inhibitors have demonstrated synergistic activity with artemisinin, highlighting their potential to be effective partners in combination therapies.[3][8]

A key challenge in developing proteasome inhibitors for infectious diseases is achieving selectivity for the pathogen's proteasome over the human homolog to minimize host toxicity.[5] Recent structural and functional studies have revealed differences between the P. falciparum and human proteasomes, opening avenues for the design of parasite-specific inhibitors.[3][9] The piperidine carboxamide scaffold has emerged as a promising starting point for the development of such selective inhibitors.[5][6]

N-isopropylpiperidine-4-carboxamide: A Candidate Proteasome Inhibitor

N-isopropylpiperidine-4-carboxamide is a small molecule belonging to the piperidine carboxamide class. While this specific compound is not yet extensively documented in the context of malaria research, its structural features are similar to other piperidine carboxamides that have shown potent and selective anti-malarial activity through proteasome inhibition.[5][6]

Chemical Properties of N-isopropylpiperidine-4-carboxamide:

PropertyValueSource
Molecular Formula C9H18N2O[8]
Molecular Weight 170.25 g/mol [8]
IUPAC Name N-propan-2-ylpiperidine-4-carboxamide[8]
SMILES CC(C)NC(=O)C1CCNCC1[8]

Proposed Mechanism of Action and Investigational Workflow

The proposed mechanism of action for N-isopropylpiperidine-4-carboxamide is the inhibition of the chymotrypsin-like (β5) subunit of the P. falciparum 20S proteasome. This inhibition is hypothesized to disrupt parasite proteostasis, leading to the accumulation of ubiquitinated proteins and ultimately, parasite death. The following diagram illustrates this proposed pathway.

Mechanism_of_Action cluster_parasite Plasmodium falciparum Ub_proteins Ubiquitinated Proteins Proteasome 26S Proteasome (Pf20S core) Ub_proteins->Proteasome Targeted for Degradation Amino_Acids Amino Acids for Recycling Proteasome->Amino_Acids Degrades into Cell_Cycle Cell Cycle Progression Proteasome->Cell_Cycle Regulates Protein_QC Protein Quality Control Proteasome->Protein_QC Maintains Parasite_Death Parasite Death Proteasome->Parasite_Death Dysfunction leads to NIPC N-isopropylpiperidine- 4-carboxamide NIPC->Proteasome Inhibits β5 subunit

Caption: Proposed mechanism of N-isopropylpiperidine-4-carboxamide action.

The following experimental workflow provides a systematic approach to validate this hypothesis and characterize the compound's antimalarial potential.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_target Target Validation cluster_in_vivo In Vivo Assessment in_vitro_growth 1. In Vitro Parasite Growth Inhibition Assay (IC50) proteasome_activity 2. Proteasome Activity Assay (IC50 vs. Pf20S) in_vitro_growth->proteasome_activity selectivity 3. Host Cell Cytotoxicity Assay (CC50 & SI) proteasome_activity->selectivity resistance 4. In Vitro Resistance Selection & WGS selectivity->resistance biochemical 5. Biochemical Validation with Resistant Proteasome resistance->biochemical pk_pd 6. Pharmacokinetics & Toxicology in Mice biochemical->pk_pd efficacy 7. In Vivo Efficacy in Malaria Mouse Model pk_pd->efficacy

Caption: A stepwise workflow for evaluating N-isopropylpiperidine-4-carboxamide.

Detailed Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Activity Assay using SYBR Green I

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[1][10][11]

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains) synchronized to the ring stage.

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine).

  • Human erythrocytes (O+).

  • N-isopropylpiperidine-4-carboxamide (stock solution in DMSO).

  • Artemisinin or Chloroquine (control drugs).

  • 96-well black, clear-bottom microplates.

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).

  • Fluorescence microplate reader.

Procedure:

  • Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Serially dilute N-isopropylpiperidine-4-carboxamide in complete culture medium in a separate 96-well plate.

  • Add 100 µL of the parasite culture to each well of the 96-well black, clear-bottom plate.

  • Transfer 100 µL of the serially diluted compound to the corresponding wells of the plate containing the parasite culture. Include wells with no drug (negative control) and wells with control drugs.

  • Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate for 1 hour at room temperature in the dark.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

Protocol 2: In Vitro Proteasome Activity Assay

This assay measures the direct inhibitory effect of N-isopropylpiperidine-4-carboxamide on the proteolytic activity of purified P. falciparum 20S proteasome.[12] A fluorogenic peptide substrate specific for the chymotrypsin-like (β5) activity is used.

Materials:

  • Purified P. falciparum 20S proteasome.

  • Purified human 20S proteasome (for selectivity assessment).

  • Proteasome assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA).

  • Fluorogenic substrate for β5 subunit (e.g., Suc-LLVY-AMC).

  • N-isopropylpiperidine-4-carboxamide (serial dilutions).

  • Bortezomib or another known proteasome inhibitor (positive control).

  • 384-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Dilute the purified proteasome in the assay buffer to the desired concentration.

  • In the wells of a 384-well plate, add the serially diluted N-isopropylpiperidine-4-carboxamide.

  • Add the diluted proteasome to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence kinetics over 30-60 minutes at 37°C using a plate reader (excitation ~360 nm, emission ~460 nm for AMC).

  • Determine the rate of substrate cleavage (initial velocity) from the linear phase of the kinetic curve.

  • Calculate the IC50 value by plotting the percentage of proteasome activity inhibition against the log of the inhibitor concentration.

Protocol 3: In Vivo Efficacy in a Murine Malaria Model

This protocol assesses the in vivo antimalarial activity of N-isopropylpiperidine-4-carboxamide using a rodent malaria parasite model, such as Plasmodium berghei, in mice.[4][6][13]

Materials:

  • Female BALB/c mice (6-8 weeks old).

  • Plasmodium berghei ANKA strain.

  • N-isopropylpiperidine-4-carboxamide formulated for oral or intraperitoneal administration.

  • Vehicle control.

  • Chloroquine or Artemether-lumefantrine (positive control drug).

  • Giemsa stain.

  • Microscope.

Procedure (Peter's 4-Day Suppressive Test):

  • Infect mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells on day 0.

  • Randomly group the mice (n=5 per group): vehicle control, positive control, and different dose groups for N-isopropylpiperidine-4-carboxamide.

  • Administer the first dose of the test compound, vehicle, or control drug 2-4 hours post-infection.

  • Continue daily dosing for the next three consecutive days (days 1, 2, and 3).

  • On day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the average percentage of parasitemia for each group and determine the percent parasite growth inhibition relative to the vehicle control group.

  • Monitor the mice daily for signs of toxicity and record survival.

Data Presentation and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the described protocols.

Table 2: In Vitro Activity and Selectivity Profile

CompoundP. falciparum StrainAntiplasmodial IC50 (µM)Pf20S Proteasome IC50 (µM)Human 20S Proteasome IC50 (µM)Cytotoxicity CC50 (µM) (e.g., HEK293T)Selectivity Index (SI) (CC50/IC50)
N-isopropylpiperidine-4-carboxamide3D7 (sensitive)
Dd2 (resistant)
Controls
Chloroquine3D7N/AN/A
Dd2N/AN/A
Bortezomib3D7

Table 3: In Vivo Efficacy Summary

Treatment GroupDose (mg/kg/day)Route of AdministrationMean Parasitemia on Day 4 (%)Percent Inhibition (%)Mean Survival Time (days)
Vehicle Control-0
N-isopropylpiperidine-4-carboxamide
Positive Control (e.g., Chloroquine)

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial evaluation of N-isopropylpiperidine-4-carboxamide as a potential antimalarial agent targeting the Plasmodium falciparum proteasome. Successful outcomes from these studies, particularly potent in vitro activity, selectivity for the parasite proteasome, and in vivo efficacy, would warrant further investigation. Future studies could include mechanism of action deconvolution, lead optimization to improve potency and pharmacokinetic properties, and testing against a broader panel of drug-resistant parasite strains. The ultimate goal is the development of a novel, selective, and effective antimalarial drug that can contribute to the global effort of malaria eradication.

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  • Xie, S. C., et al. (2018). Target Validation and Identification of Novel Boronate Inhibitors of the Plasmodium falciparum Proteasome. Journal of medicinal chemistry, 61(22), 10129–10141. [Link]

  • de Vasconcelos, F. N., et al. (2020). Suitability of methods for Plasmodium falciparum cultivation in atmospheric air. Malaria journal, 19(1), 108. [Link]

  • Li, Y., Tomko, R. J., Jr, & Hochstrasser, M. (2015). Proteasomes: Isolation and Activity Assays. Current protocols in cell biology, 67, 3.43.1–3.43.20. [Link]

  • Akinola, O., et al. (2022). Some antimalarial leads, with their in vivo efficacy assessment and their murine model. [Figure]. In The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. ResearchGate. Retrieved from [Link]

  • Ang, Q. W., & Sanyal, S. (2018). Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity. Frontiers in immunology, 9, 793. [Link]

  • Gellis, A., et al. (2024). Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. Molecules (Basel, Switzerland), 29(18), 4296. [Link]

  • de Groot, N. S., et al. (2018). Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution. Frontiers in chemistry, 6, 141. [Link]

  • Sullivan, D. J., Jr, & Krishna, S. (Eds.). (2005). Malaria: Drugs, Disease and Post-genomic Biology. Springer.
  • Garcia, C. R. S. (2018). Ubiquitin Proteasome System as a Potential Drug Target for Malaria. Current medicinal chemistry, 25(26), 3054–3063. [Link]

  • Jiménez-Díaz, M. B., et al. (2013). A new in vivo screening paradigm to accelerate antimalarial drug discovery. PLoS neglected tropical diseases, 7(6), e2284. [Link]

  • Johnson, J. D., et al. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Antimicrobial agents and chemotherapy, 51(5), 1926–1933. [Link]

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  • Adwoa Biotech. (2024, December 1). Step-by-Step Guide: Culturing Plasmodium falciparum Strains in the Lab [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable).

  • Dick, L. R., et al. (2018). Target Validation and Identification of Novel Boronate Inhibitors of the Plasmodium falciparum Proteasome. Journal of medicinal chemistry, 61(22), 10129–10141. [Link]

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Application Notes & Protocols: Synthesis and Screening of N-isopropylpiperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its six-membered heterocyclic structure offers a versatile, three-dimensional framework that is metabolically stable and can be readily functionalized to modulate physicochemical properties like solubility and lipophilicity.[1] These characteristics enhance a molecule's "druggability," improving its pharmacokinetic profile and ability to interact with biological targets.[1] Consequently, piperidine derivatives have been successfully developed into drugs for a wide range of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[1][3]

Within this broad class, N-substituted piperidine-4-carboxamides represent a particularly fruitful area of investigation. The carboxamide group provides a key hydrogen bonding motif, while the piperidine nitrogen serves as a critical attachment point for introducing diverse substituents to probe the chemical space around a biological target. Derivatives of this scaffold have demonstrated significant potential as inhibitors of Anaplastic Lymphoma Kinase (ALK) for cancer therapy, as dopamine reuptake inhibitors for neurological conditions, and as potent antiviral agents, particularly against human cytomegalovirus (CMV).[4][5]

This guide provides a comprehensive, field-proven framework for the synthesis of a library of N-isopropylpiperidine-4-carboxamide derivatives and outlines robust protocols for their subsequent biological screening, with a focus on cell-based assays for G-Protein Coupled Receptor (GPCR) targets.

Part 1: Chemical Synthesis Strategy and Protocols

The synthetic strategy is designed for efficiency and versatility, allowing for the creation of a diverse library of compounds from common starting materials. The core N-isopropylpiperidine-4-carboxamide is assembled first, followed by diversification at the piperidine nitrogen.

Overall Synthetic Workflow

The two-stage process involves an initial amide bond formation followed by a reductive amination to introduce diversity. This approach allows for the late-stage modification of the scaffold, which is highly efficient for building a chemical library.

G cluster_0 Stage 1: Amide Bond Formation cluster_1 Stage 2: Diversification via Reductive Amination A N-Boc-piperidine-4- carboxylic acid C N-Boc-N-isopropyl- piperidine-4-carboxamide A->C HATU, DIPEA, DMF B Isopropylamine B->C D N-isopropyl- piperidine-4-carboxamide (Deprotected Intermediate) C->D TFA or HCl (Boc Deprotection) F Target Derivative Library D->F NaBH(OAc)3, DCE E Aldehyde/Ketone (R1R2C=O) E->F

Caption: General two-stage synthetic workflow for the derivative library.

Protocol 1.1: Synthesis of N-Boc-N-isopropylpiperidine-4-carboxamide (Amide Coupling)

Amide bond formation is one of the most common reactions in pharmaceutical synthesis.[6] While many coupling reagents exist, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern reagent known for its high efficiency, low rate of racemization, and the formation of soluble byproducts, simplifying purification.[6]

Rationale: The reaction begins with the activation of the carboxylic acid by HATU. The non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), then deprotonates the resulting activated ester and the incoming amine, facilitating the nucleophilic attack of isopropylamine to form the stable amide bond.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Isopropylamine

  • HATU

  • DIPEA

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-4-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add isopropylamine (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aq. NaHCO₃ (3 times), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-protected intermediate.

Protocol 1.2: Synthesis of N-isopropylpiperidine-4-carboxamide Derivatives (Deprotection & Reductive Amination)

Reductive amination is a robust and highly versatile method for the N-alkylation of amines.[7] This two-step, one-pot process involves the formation of an iminium ion intermediate from the piperidine nitrogen and an aldehyde or ketone, followed by its immediate reduction to the corresponding amine.[7]

Rationale: We use sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is milder and more selective than other borohydrides like NaBH₄ or NaCNBH₃, reducing the iminium ion much faster than the starting aldehyde, thereby minimizing side reactions.[7]

Materials:

  • N-Boc-N-isopropylpiperidine-4-carboxamide (from Protocol 1.1)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • A diverse set of aldehydes or ketones (e.g., benzaldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve the N-Boc protected intermediate (1.0 eq) in DCM. Add an excess of TFA (e.g., 20% v/v) or 4M HCl in dioxane and stir at room temperature for 1-2 hours until TLC confirms complete deprotection.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is typically used directly in the next step.

  • Reductive Amination Setup: Dissolve the crude amine salt in anhydrous DCE. Add the desired aldehyde or ketone (1.1 eq).

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The reaction is often slightly exothermic.

  • Reaction Monitoring: Stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate iminium ion and the formation of the product.

  • Work-up: Quench the reaction by slowly adding saturated aq. NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final compound via flash column chromatography or preparative HPLC. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Part 2: Biological Screening Protocols

Given that many piperidine derivatives target GPCRs, this section details a high-throughput, cell-based assay to screen the synthesized library for modulators of a target GPCR.[7][8]

The GPCR Signaling Cascade

GPCRs are the largest family of cell surface receptors and a primary target class for approved drugs.[8] Ligand binding triggers a conformational change, leading to the activation of intracellular G-proteins and a cascade of second messengers. A common pathway for many GPCRs is the Gq pathway, which results in an increase in intracellular calcium ([Ca²⁺]i).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Target Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) IP3R IP3 Receptor PLC->IP3R produces IP3, which activates Gq->PLC activates ER Endoplasmic Reticulum (ER) IP3R->ER Ca_release Ca²⁺ Release Ligand Test Compound (Agonist) Ligand->GPCR ER->Ca_release releases stored Ca²⁺

Caption: Simplified Gq signaling pathway leading to calcium release.

Protocol 2.1: High-Throughput Calcium Mobilization Assay

This assay quantifies the ability of the synthesized compounds to act as agonists or antagonists at a Gq-coupled receptor expressed in a host cell line (e.g., HEK293 or CHO cells). It utilizes a calcium-sensitive fluorescent dye that dramatically increases its emission upon binding to free Ca²⁺.

Rationale: An agonist will activate the Gq pathway, leading to a transient increase in intracellular calcium, which is detected as a sharp increase in fluorescence. An antagonist will block this effect when the cells are subsequently challenged with a known agonist. This method is highly amenable to high-throughput screening (HTS) in 96- or 384-well microplate formats.[9]

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM or Cal-520 AM)

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

  • Synthesized compound library dissolved in DMSO

  • Known agonist and antagonist (for positive and negative controls)

  • Microplate reader with fluorescence detection and automated injection capabilities

Step-by-Step Methodology:

  • Cell Plating: Seed the engineered HEK293 cells into black-walled, clear-bottom 384-well microplates at a predetermined density to achieve a confluent monolayer on the day of the assay. Incubate for 18-24 hours.

  • Dye Loading: Prepare the fluorescent dye loading solution in Assay Buffer containing probenecid, according to the manufacturer's instructions.

  • Incubation: Remove the cell culture medium from the plates and add the dye loading solution to each well. Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition: Prepare serial dilutions of the synthesized compounds, known agonist, and antagonist in Assay Buffer.

  • Fluorescence Reading: Place the plate in the microplate reader. Set the instrument to record fluorescence intensity over time (kinetic read).

  • Agonist Mode Screening: The instrument's injector will add the synthesized compounds to the wells. Record the fluorescence signal for 60-120 seconds. A sharp increase in fluorescence indicates agonist activity.

  • Antagonist Mode Screening: Add the synthesized compounds and incubate for 10-15 minutes. Then, inject a known concentration of the reference agonist (typically an EC₈₀ concentration). A compound with antagonist activity will blunt or prevent the fluorescence increase caused by the reference agonist.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline reading from the peak fluorescence. Normalize the data to the response of the maximal concentration of the known agonist (100%) and a vehicle control (0%).

Data Presentation and Interpretation

The results from the primary screen are used to identify "hits." These hits are then re-tested in a dose-response format to determine their potency, typically expressed as an EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Table 1: Hypothetical Screening Data for N-isopropylpiperidine-4-carboxamide Derivatives

Compound IDR-Group (at Piperidine N)Primary Screen (% Activation)Potency (EC₅₀, nM)Cytotoxicity (CC₅₀, µM)
Control+ Known Agonist100%15>50
Control- Vehicle (DMSO)0%N/A>50
PD-01 Benzyl95%85>50
PD-02 4-Fluorobenzyl102%42>50
PD-03 Cyclohexylmethyl65%45045
PD-04 2-Thiophenemethyl5%>10,000>50
PD-05 3-Pyridylmethyl88%110>50
  • Interpretation: In this hypothetical dataset, compounds PD-01 , PD-02 , and PD-05 are identified as potent agonists. PD-02 , with a fluorine substitution, shows the highest potency (lowest EC₅₀). PD-03 is a weaker agonist and shows some cytotoxicity. PD-04 is inactive. This data helps build a structure-activity relationship (SAR) to guide the next round of synthesis.

Conclusion

The N-isopropylpiperidine-4-carboxamide scaffold provides a robust and adaptable platform for generating novel chemical entities with significant therapeutic potential. The synthetic and screening protocols outlined in this guide offer a clear and efficient pathway from chemical design to biological validation. By systematically applying these methodologies, researchers can rapidly generate structure-activity relationship data to drive the optimization of lead compounds in drug discovery programs.

References

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • MDPI. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Retrieved from [Link]

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Application Note: N-isopropylpiperidine-4-carboxamide as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the use of N-isopropylpiperidine-4-carboxamide as an analytical reference standard. The role of well-characterized reference standards is paramount in ensuring the accuracy, precision, and reliability of analytical data within pharmaceutical research and development. This guide details the physicochemical properties of N-isopropylpiperidine-4-carboxamide and presents robust, step-by-step protocols for its characterization and use in quantitative analysis. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for identity and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. The protocols are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application. N-isopropylpiperidine-4-carboxamide is a piperidine derivative with a carboxamide functional group.[3][4] Its characteristics are summarized below.

Table 1: Physicochemical Data for N-isopropylpiperidine-4-carboxamide

PropertyValueSource(s)
Chemical Name N-isopropylpiperidine-4-carboxamide[3]
IUPAC Name N-propan-2-ylpiperidine-4-carboxamide[4]
CAS Number 102125-62-2[3][4]
Molecular Formula C₉H₁₈N₂O[3][4]
Molecular Weight 170.25 g/mol [3][4]
Synonyms N-(1-Methylethyl)-4-piperidinecarboxamide; Piperidine-4-carboxylic Acid Isopropyl Amide[3][4]
XLogP3-AA 0.4[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Storage and Handling

The stability and integrity of a reference standard are critical for its intended use.[5] To ensure its quality over time, N-isopropylpiperidine-4-carboxamide should be handled and stored according to the following guidelines:

  • Storage Condition: Store in a refrigerator at 2-8°C, protected from light and moisture.[3]

  • Handling: Use only calibrated equipment for weighing. Allow the container to equilibrate to ambient temperature before opening to prevent condensation. Minimize exposure to the atmosphere.

  • Solution Stability: When prepared in solution, stability should be assessed based on the specific solvent and storage conditions. It is recommended to prepare fresh solutions for each use or to validate the stability of stock solutions over a defined period.

Analytical Characterization Protocols

The establishment of a substance as a reference standard requires comprehensive characterization to confirm its identity and purity. The following sections provide detailed protocols for this purpose. These methods are foundational for the establishment of official reference standards as described by pharmacopeias like the USP and Ph. Eur.[6][7]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Causality: Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar compounds like N-isopropylpiperidine-4-carboxamide. The amide functional group provides a UV chromophore, enabling sensitive detection. This method is ideal for quantifying the main component and separating it from potential process-related impurities or degradants.

  • Reagents and Materials:

    • N-isopropylpiperidine-4-carboxamide Reference Standard

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade, e.g., Milli-Q or equivalent)

    • Formic Acid (or other suitable buffer component)

    • Volumetric flasks, pipettes, and autosampler vials

  • Standard Solution Preparation (Example: 1.0 mg/mL Stock):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile (diluent). Sonicate briefly if necessary to ensure complete dissolution.

    • Prepare working standards by further dilution of the stock solution as required for the specific application (e.g., for linearity or assay).

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (based on the amide chromophore; should be optimized by UV scan).

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Perform five replicate injections of a working standard solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

      • Tailing Factor (Asymmetry): 0.8 - 1.5.

      • Theoretical Plates (N): ≥ 2000.

  • Data Analysis:

    • Purity: Calculate the area percent of the main peak relative to the total area of all integrated peaks.

    • Assay (vs. another primary standard, if available): Calculate the concentration using the response factor from a calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Standard & Sample Preparation setup HPLC System Setup & Equilibration prep_std->setup prep_mp Mobile Phase Preparation prep_mp->setup sst System Suitability Test (SST) setup->sst Pass? inject Sample Injection & Data Acquisition sst->inject process Peak Integration & Analysis inject->process report Generate Purity/Assay Report process->report

Fig. 1: HPLC experimental workflow for purity and assay.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity

Causality: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] It provides excellent separation (GC) and definitive identification through mass fragmentation patterns (MS). For N-isopropylpiperidine-4-carboxamide, this method confirms the molecular weight and provides a characteristic fragmentation "fingerprint" that can be used for identification and to detect volatile impurities not amenable to HPLC.

  • Reagents and Materials:

    • N-isopropylpiperidine-4-carboxamide Reference Standard

    • Methanol or Ethyl Acetate (GC grade)

    • GC vials with septa

  • Sample Preparation (Example: 100 µg/mL):

    • Prepare a stock solution of 1 mg/mL in the chosen solvent.

    • Dilute 1:10 with the same solvent to obtain a working solution of 100 µg/mL.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40 - 400.

  • Data Analysis:

    • Identity Confirmation: The resulting mass spectrum should be consistent with the structure. The molecular ion peak (M⁺) is expected at m/z 170.

    • Expected Fragmentation: Key fragments would likely arise from the cleavage of the amide bond and within the piperidine ring. Anticipated prominent fragments include ions at m/z 155 (loss of CH₃), m/z 127 (loss of isopropyl group), and m/z 84 (piperidine carboxamide fragment).

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Preparation (Dilution) setup GC-MS System Setup & Tuning prep_sample->setup inject Sample Injection setup->inject separation Chromatographic Separation (GC) inject->separation analysis Ionization & Mass Analysis (MS) separation->analysis process Spectrum Analysis analysis->process report Compound Identification Report process->report

Fig. 2: GC-MS experimental workflow for identity confirmation.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Causality: NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming connectivity and stereochemistry.[9]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the reference standard into a clean, dry NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Ensure the material is fully dissolved.

  • Instrumentation and Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiments: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) as needed for full assignment.

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program.

  • Predicted ¹H and ¹³C NMR Data (in CDCl₃):

    • The chemical shifts are predictive and should be confirmed by experimental data. The piperidine ring protons will likely appear as complex multiplets due to chair conformations.[10]

Table 2: Predicted NMR Chemical Shifts for N-isopropylpiperidine-4-carboxamide

Assignment Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
Isopropyl CH₃~1.15Doublet6H~22.5
Isopropyl CH~4.10Septet1H~41.5
Piperidine H-2, H-6 (eq)~3.10Multiplet2H~45.5
Piperidine H-2, H-6 (ax)~2.65Multiplet2H~45.5
Piperidine H-3, H-5 (eq)~1.90Multiplet2H~28.5
Piperidine H-3, H-5 (ax)~1.75Multiplet2H~28.5
Piperidine H-4~2.30Multiplet1H~43.0
Piperidine NH~1.60 (variable)Broad Singlet1H-
Amide NH~5.50 (variable)Broad Doublet1H-
Carbonyl C=O---~175.0

Conclusion

N-isopropylpiperidine-4-carboxamide, when properly characterized according to the multi-technique protocols described in this note, is highly suitable for use as an analytical reference standard. Its identity can be unequivocally confirmed by GC-MS and NMR, while its purity and assay value can be accurately determined by HPLC. Adherence to these methodologies and proper handling practices ensures the generation of reliable and reproducible data, which is essential for regulatory compliance and the successful advancement of drug development programs. The use of such well-defined standards is a cornerstone of quality assurance, aligning with the principles set forth by global regulatory bodies.[2][11]

References

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • 4-(Ethylamino)piperidine-4-carboxamide | C8H17N3O | CID 96573 - PubChem. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • N-Isopropylpiperidine-4-carboxamide | 102125-62-2. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

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Application Notes and Protocols: Piperidine Carboxamides in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Piperidine Carboxamides in Combating Neurodegeneration

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge.[1][2][3] These disorders are characterized by the progressive loss of structure and function of neurons, leading to devastating cognitive and motor impairments.[4][5] A common pathological hallmark of many of these diseases is the misfolding and aggregation of specific proteins.[6][7] The piperidine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, has emerged as a promising framework for the design of novel therapeutics targeting the complex pathologies of neurodegenerative diseases.[8][9] Piperidine carboxamides, in particular, offer a versatile platform for developing potent and selective modulators of key biological targets implicated in neurodegeneration.[10][11][12]

This comprehensive guide provides an in-depth overview of the applications of piperidine carboxamides in neurodegenerative disease research. We will explore their diverse mechanisms of action, from enzyme inhibition to modulation of protein aggregation, and provide detailed, field-proven protocols for their evaluation in relevant preclinical models. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the discovery of novel treatments for these debilitating conditions.

Section 1: Mechanisms of Action - Targeting the Core Pathologies

Piperidine carboxamides exert their neuroprotective effects through a variety of mechanisms, often acting on multiple targets simultaneously. This multi-target approach is increasingly recognized as a valuable strategy for complex diseases like Alzheimer's.[13][14]

Enzyme Inhibition: A Key Therapeutic Strategy

A well-established approach in neurodegenerative disease therapy is the inhibition of enzymes that play a critical role in the pathogenic cascade.[15][16] Piperidine carboxamides have been successfully designed to target several key enzymes.

  • Cholinesterase Inhibition: In Alzheimer's disease, the decline in the neurotransmitter acetylcholine (ACh) is a major contributor to cognitive decline.[15] Piperidine carboxamide derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation.[8][11][13] For example, a series of N-benzylpiperidine carboxamides demonstrated significant in vitro AChE inhibitory activity, with some analogues showing IC50 values in the sub-micromolar range.[11] The compound PD07, derived from the natural alkaloid piperine, has been shown to increase ACh levels in the brain by inhibiting AChE.[13][14]

  • Secretory Glutaminyl Cyclase (sQC) Inhibition: The formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ) is an early event in Alzheimer's pathology, acting as a seed for Aβ aggregation.[10] The enzyme responsible for this modification is secretory glutaminyl cyclase (sQC). A novel piperidine-4-carboxamide derivative, identified through virtual screening, was found to be an inhibitor of sQC with an IC50 of 34 μM, presenting a promising avenue for preventing the formation of these highly toxic Aβ species.[10]

  • Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are involved in the metabolism of neurotransmitters, and their inhibition can have therapeutic benefits in neurodegenerative diseases.[17] Piperine, a piperidine-containing natural product, and its derivatives have shown potential as MAO inhibitors.[8][18]

Below is a diagram illustrating the role of piperidine carboxamides as enzyme inhibitors in the context of Alzheimer's disease.

Enzyme_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_amyloid Amyloid Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degradation AChR ACh Receptor ACh->AChR Binding Piperidine_Carboxamide Piperidine Carboxamide (e.g., PD07) Piperidine_Carboxamide->AChE Inhibition sQC Secretory Glutaminyl Cyclase (sQC) pGluAbeta Pyroglutamate Aβ (pGlu-Aβ) (Neurotoxic) sQC->pGluAbeta Abeta Amyloid-beta (Aβ) Abeta->sQC Conversion Piperidine_Carboxamide_sQC Piperidine Carboxamide (sQC Inhibitor) Piperidine_Carboxamide_sQC->sQC Inhibition

Caption: Piperidine carboxamides as enzyme inhibitors in AD.

Targeting Protein Misfolding and Aggregation

The aggregation of proteins such as amyloid-beta (Aβ) and tau is a central pathological feature of Alzheimer's disease.[19][20] Piperidine carboxamides have demonstrated the ability to interfere with these aggregation processes.

  • Inhibition of Aβ Aggregation: The compound PD07, a piperine derivative, has been shown to significantly inhibit the aggregation of Aβ1-42 in vitro.[13]

  • Modulation of Tau Aggregation: While direct evidence for piperidine carboxamides targeting tau is still emerging, the broader class of piperidine-containing compounds has shown promise. For instance, novel piperazine-based compounds have been shown to inhibit the aggregation of a tau-derived peptide.[19]

  • Disaggregation of Pre-formed Aggregates: Some compounds have demonstrated the ability to not only inhibit the formation of new aggregates but also to disaggregate pre-existing ones, a highly desirable therapeutic property.[19]

The following diagram illustrates the role of piperidine carboxamides in targeting protein aggregation.

Protein_Aggregation Monomer Misfolded Protein Monomers (Aβ, Tau) Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Insoluble Fibrils (Plaques & Tangles) Oligomer->Fibril Aggregation Piperidine_Carboxamide Piperidine Carboxamide Oligomer->Piperidine_Carboxamide Disaggregation Piperidine_Carboxamide->Oligomer Inhibition of Aggregation Piperidine_Carboxamide->Fibril Inhibition of Aggregation

Caption: Targeting protein aggregation with piperidine carboxamides.

Section 2: Experimental Protocols for Preclinical Evaluation

The successful development of piperidine carboxamides for neurodegenerative diseases relies on robust and reproducible preclinical testing. This section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Assays: From Target Engagement to Cellular Efficacy

Rationale: This colorimetric assay is a standard method to determine the AChE inhibitory activity of a compound. It measures the product of the enzymatic reaction, thiocholine, which reacts with DTNB to produce a yellow-colored compound.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test piperidine carboxamide compounds

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of varying concentrations of the test compound or control.

  • Add 125 µL of DTNB solution to each well.

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

AChE_Assay_Workflow Start Prepare Reagents (Compounds, AChE, DTNB, ATCI) Plate_Setup Add Compound/ Control to 96-well Plate Start->Plate_Setup Add_DTNB Add DTNB Solution Plate_Setup->Add_DTNB Add_AChE Add AChE & Incubate Add_DTNB->Add_AChE Add_ATCI Initiate Reaction with ATCI Add_AChE->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm Add_ATCI->Measure_Absorbance Data_Analysis Calculate % Inhibition & IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for the AChE inhibition assay.

Rationale: This assay is widely used to monitor the kinetics of amyloid fibril formation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Materials:

  • Synthetic Amyloid-beta (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test piperidine carboxamide compounds

  • Known Aβ aggregation inhibitor (e.g., EGCG) as a positive control

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ(1-42) by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to form a peptide film. Resuspend the film in buffer.

  • In a 96-well plate, mix the Aβ(1-42) solution with varying concentrations of the test compound or control.

  • Add ThT solution to each well.

  • Incubate the plate at 37°C with continuous shaking.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 48 hours.

  • Plot the fluorescence intensity against time to generate aggregation curves and determine the effect of the compounds on the lag time and final fluorescence intensity.

Rationale: This assay assesses the ability of a compound to protect neuronal cells from Aβ-induced toxicity. The SH-SY5Y human neuroblastoma cell line is a commonly used model.[13]

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • Oligomeric Aβ(1-42) preparations

  • Test piperidine carboxamide compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the test compound for 2-4 hours.

  • Expose the cells to a toxic concentration of oligomeric Aβ(1-42) for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Models: Assessing Efficacy in a Physiological Context

Animal models are indispensable for evaluating the therapeutic potential of drug candidates in a complex biological system.[1][2][3]

Rationale: This is a widely used model for screening compounds with potential cognitive-enhancing effects. Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment. The ability of a compound to reverse this amnesia suggests pro-cognitive activity. The compound PD07 has shown efficacy in this model.[13]

Animals:

  • Male Wistar rats (200-250 g)

Procedure:

  • Acclimate the animals to the testing environment.

  • Administer the test piperidine carboxamide compound (e.g., 10 mg/kg, p.o.) or vehicle to different groups of rats.[13]

  • After a specific pre-treatment time (e.g., 60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia. A control group should receive saline instead of scopolamine.

  • After another interval (e.g., 30 minutes), assess learning and memory using behavioral tests such as the Morris water maze or passive avoidance test.

  • Record relevant parameters (e.g., escape latency in the water maze, step-through latency in the passive avoidance test).

  • Analyze the data to determine if the test compound significantly ameliorated the scopolamine-induced memory deficits.

Rationale: Transgenic mouse models that overexpress human genes with mutations linked to familial Alzheimer's disease (e.g., APP, PSEN1) develop key pathological features of the disease, including amyloid plaques and cognitive deficits.[21] These models are crucial for evaluating disease-modifying therapies.

Animals:

  • APP/PS1 transgenic mice or other suitable models.

Procedure:

  • Begin chronic administration of the test piperidine carboxamide compound or vehicle to the mice at an age before or after the onset of significant pathology, depending on the therapeutic hypothesis (prevention vs. treatment).

  • Continue treatment for a specified duration (e.g., 3-6 months).

  • During and after the treatment period, conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

  • At the end of the study, sacrifice the animals and collect brain tissue.

  • Perform immunohistochemical and biochemical analyses to quantify amyloid plaque load, levels of soluble and insoluble Aβ, and markers of neuroinflammation and synaptic integrity.

Section 3: Data Presentation and Interpretation

The following table summarizes the in vitro activities of representative piperidine carboxamide derivatives from the literature, highlighting their multi-target engagement.

Compound IDTargetAssayIC50 / ActivityReference
PD07 AChEEllman's AssaySignificant Inhibition[13]
BACE1FRET AssaySignificant Inhibition[13]
Aβ AggregationThT AssaySignificant Inhibition[13]
Compound 20 AChEEllman's Assay5.94 µM[11]
Compound 28 AChEEllman's Assay0.41 µM[11]
Cpd-41 sQCsQC Inhibition Assay34 µM[10]

Section 4: Pharmacokinetics and Blood-Brain Barrier Penetration

A critical aspect of developing drugs for CNS disorders is ensuring they can cross the blood-brain barrier (BBB) to reach their target in the brain.

In Vitro BBB Models

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB penetration. The compound PD07 exhibited significant lipophilicity in PAMPA studies, suggesting good potential for BBB permeability.[13]

In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies in animals are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.[22][23] These studies involve administering the compound to animals and measuring its concentration in plasma and brain tissue over time.

Conclusion and Future Directions

Piperidine carboxamides represent a highly promising and versatile class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their ability to engage multiple targets, including key enzymes and protein aggregation pathways, offers a significant advantage in tackling the complex and multifactorial nature of these disorders. The protocols and application notes provided in this guide are intended to facilitate the research and development efforts in this exciting field. Future work should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, as well as exploring their efficacy in a wider range of neurodegenerative disease models. The ultimate goal is to translate these promising preclinical findings into effective treatments for patients suffering from these devastating diseases.

References

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  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed.
  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the tre
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  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC - PubMed Central.
  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease | Request PDF.
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Application Notes and Protocols for Developing Assays with N-isopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of N-isopropylpiperidine-4-carboxamide

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of biological macromolecules to address conditions ranging from neurodegenerative diseases to cancer and infectious agents.[1][2] N-isopropylpiperidine-4-carboxamide belongs to this versatile chemical class and, as such, warrants comprehensive investigation to elucidate its specific biological targets and therapeutic potential.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a suite of biochemical and cell-based assays to characterize the activity of N-isopropylpiperidine-4-carboxamide. We will delve into the rationale behind selecting specific assay formats, provide step-by-step protocols for their implementation, and offer insights into data analysis and troubleshooting. Our approach is grounded in the principles of robust assay development and validation, ensuring the generation of reliable and reproducible data.[4][5][6]

Strategic Assay Selection: A Multi-Target Approach

Given the diverse activities of piperidine-4-carboxamide derivatives, a logical starting point for characterizing a novel compound like N-isopropylpiperidine-4-carboxamide is to screen it against a panel of targets implicated for this chemical class. This application note will focus on providing detailed protocols for assays targeting several key protein families:

  • Enzymes: Including proteases (MALT1), esterases (Acetylcholinesterase), and cyclases (secretory Glutaminyl Cyclase).

  • Transporters: Focusing on the Dopamine Transporter (DAT).

  • Receptors: Specifically, the Sigma-1 Receptor.

  • Topoisomerases: With a protocol for DNA Gyrase.

  • Cellular Phenotypes: Assessing general cytotoxicity and cell viability.

This multi-pronged strategy allows for a broad initial assessment of the compound's bioactivity, paving the way for more focused structure-activity relationship (SAR) studies and lead optimization.

Section 1: Biochemical Assays - Probing Direct Molecular Interactions

Biochemical assays are fundamental for determining the direct interaction of a compound with its purified molecular target, providing crucial information on potency (e.g., IC50) and mechanism of action.[7]

Acetylcholinesterase (AChE) Inhibition Assay: A Colorimetric Approach

Rationale: The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[8] The Ellman's assay is a robust and widely used colorimetric method for screening AChE inhibitors.[8][9] It relies on the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[8][9]

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: AChE, ATCh, DTNB, Test Compound plate Prepare 96-well plate add_reagents Add Buffer, DTNB, AChE, and Test Compound plate->add_reagents preincubate Pre-incubate add_reagents->preincubate Mix add_substrate Initiate reaction with ATCh preincubate->add_substrate incubate Incubate at RT add_substrate->incubate Mix read_absorbance Read Absorbance at 412 nm (Kinetic) incubate->read_absorbance analyze Calculate % Inhibition and IC50 read_absorbance->analyze

Caption: Workflow for the colorimetric AChE inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in Assay Buffer.

    • ATCh Solution: 75 mM Acetylthiocholine Iodide in deionized water.

    • AChE Solution: Prepare a stock solution of Acetylcholinesterase from electric eel in Assay Buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Test Compound (N-isopropylpiperidine-4-carboxamide): Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL Assay Buffer

      • 20 µL DTNB Solution

      • 10 µL of the test compound dilution (or buffer for control, or a known inhibitor like Donepezil for positive control).

      • 10 µL AChE Solution.

    • Mix gently and pre-incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of ATCh Solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

ParameterRecommended Concentration/Condition
Final Volume200 µL
DTNB Final Concentration1 mM
ATCh Final Concentration7.5 mM
Temperature25°C
Wavelength412 nm
Read ModeKinetic
MALT1 Protease Inhibition Assay: A Fluorogenic Approach

Rationale: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase crucial for NF-κB signaling in lymphocytes, making it a target for autoimmune diseases and certain lymphomas.[11] A fluorogenic assay using a specific peptide substrate allows for sensitive and continuous measurement of MALT1 proteolytic activity.[3][11][12]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.5.[4]

    • MALT1 Enzyme: Recombinant human MALT1. The final concentration should be determined empirically by titrating the enzyme to achieve a robust signal-to-background ratio.

    • Fluorogenic Substrate: Ac-LRSR-AMC (7-amino-4-methylcoumarin). Prepare a stock solution in DMSO. The final concentration should be at or near the Km for the enzyme.

    • Test Compound: Prepare a dilution series of N-isopropylpiperidine-4-carboxamide in the Assay Buffer.

  • Assay Procedure (384-well black plate format):

    • Add 2 µL of the test compound dilution to the wells.

    • Add 18 µL of MALT1 enzyme solution to each well.

    • Incubate for 30 minutes at 30°C.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 60-90 minutes.[11]

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the fluorescence versus time plot.

    • Determine the IC50 value as described for the AChE assay.

ParameterRecommended Concentration/Condition
Final Volume25 µL
Substrate ConcentrationAt or near Km
Temperature30°C
Wavelength (Ex/Em)360 nm / 460 nm
Plate TypeBlack, low-volume
DNA Gyrase Supercoiling Assay: A Gel-Based Method

Rationale: DNA gyrase is a bacterial type II topoisomerase that is essential for DNA replication and a validated target for antibiotics. This assay measures the ATP-dependent conversion of relaxed circular plasmid DNA to its supercoiled form, which can be resolved by agarose gel electrophoresis.[13][14][15]

Gyrase_Workflow cluster_reaction Reaction Setup cluster_incubation Incubation cluster_analysis Analysis reagents Combine Buffer, Relaxed DNA, ATP, Test Compound add_enzyme Add DNA Gyrase reagents->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction (e.g., with SDS/Proteinase K) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain (e.g., Ethidium Bromide) and Visualize gel_electrophoresis->visualize quantify Quantify Supercoiled vs. Relaxed DNA Bands visualize->quantify

Caption: Workflow for the DNA gyrase supercoiling assay.

  • Reagent Preparation:

    • Gyrase Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.

    • Relaxed pBR322 DNA: Prepare a stock solution of relaxed plasmid DNA (e.g., 0.5 mg/mL).

    • E. coli DNA Gyrase: Dilute in dilution buffer to the appropriate concentration (typically 1 unit of enzyme supercoils 0.5 µg of relaxed pBR322 in 30 minutes).

    • Test Compound: Prepare a dilution series of N-isopropylpiperidine-4-carboxamide.

  • Assay Procedure:

    • In a final volume of 30 µL, combine:

      • 6 µL 5X Gyrase Assay Buffer

      • 1 µL Relaxed pBR322 DNA (0.5 µg)

      • 3 µL Test Compound dilution (or buffer for control)

      • Distilled water to 29 µL

    • Initiate the reaction by adding 1 µL of DNA Gyrase.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 30 µL of a chloroform/isoamyl alcohol (24:1) mixture and vortexing. Centrifuge and transfer the aqueous phase to a new tube.

    • Add 3 µL of 10X gel loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.[13]

    • Run the gel at 90 V for 90 minutes.

    • Stain the gel with ethidium bromide (1 µg/mL) and visualize under UV light.[13]

    • Inhibition is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-inhibitor control.

Section 2: Receptor and Transporter Assays

These assays are crucial for identifying compounds that modulate the function of membrane-bound proteins involved in signal transduction and neurotransmitter homeostasis.

Dopamine Transporter (DAT) Uptake Assay

Rationale: DAT is responsible for the reuptake of dopamine from the synapse and is a target for psychostimulants and antidepressants.[16] This protocol describes a radioligand-based uptake assay in cells expressing DAT. A non-radioactive, fluorescence-based alternative is also available and offers advantages in terms of safety and disposal.[8][17][18][19]

  • Cell Culture:

    • Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

    • Plate the cells in a 96-well plate to be confluent on the day of the assay.[16]

  • Assay Procedure:

    • On the day of the assay, wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Add 100 µL of uptake buffer containing various concentrations of N-isopropylpiperidine-4-carboxamide.

    • For total uptake control wells, add buffer only. For non-specific uptake control wells, add a known DAT inhibitor like 10 µM nomifensine.[16]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[16]

    • Initiate uptake by adding 50 µL of uptake buffer containing [3H]Dopamine (final concentration ~10-20 nM).[16]

    • Incubate for 5-10 minutes at 37°C.[16]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[16]

    • Lyse the cells with 100 µL of 1% SDS.[16]

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 value by plotting the percentage inhibition of specific uptake against the log concentration of the test compound.

Sigma-1 Receptor Radioligand Binding Assay

Rationale: The Sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological disorders. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[20][21] This protocol uses [3H]-(+)-pentazocine, a selective Sigma-1 receptor ligand.[20][21][22]

  • Membrane Preparation:

    • Prepare membrane homogenates from a tissue or cell line known to express the Sigma-1 receptor (e.g., guinea pig brain).[20][23]

  • Assay Procedure:

    • In a total volume of 100 µL in polypropylene tubes, combine:[21]

      • Membrane homogenate (protein concentration to be optimized).

      • [3H]-(+)-pentazocine at a concentration near its Kd (e.g., 2-3 nM).[23]

      • Varying concentrations of N-isopropylpiperidine-4-carboxamide.

      • For non-specific binding, add a high concentration of a known Sigma-1 ligand like haloperidol (10 µM).

    • Incubate at room temperature for 2 hours.[21]

    • Terminate the assay by rapid filtration through glass fiber filters (GF/B) using a cell harvester.[21]

    • Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation fluid, and count after overnight incubation.[21]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: Cell-Based Assays - Assessing Phenotypic Responses

Cell-based assays provide a more physiologically relevant context by evaluating a compound's effect on intact cells, integrating target engagement with downstream cellular consequences.[3][7][24][25]

Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

Rationale: It is essential to assess the general cytotoxicity of any test compound. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[15][26][27] This "add-mix-measure" format is simple and amenable to high-throughput screening.[26][27]

  • Cell Culture:

    • Plate the chosen cell line (e.g., HeLa, HepG2) in a 96-well white-walled, clear-bottom plate and incubate overnight.

  • Compound Treatment:

    • Add a dilution series of N-isopropylpiperidine-4-carboxamide to the cells. Include vehicle-only (e.g., DMSO) controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the test compound.

    • Determine the CC50 (50% cytotoxic concentration) from the resulting dose-response curve.

ParameterRecommended Condition
Plate Type96-well, white-walled
Incubation Time24 - 72 hours
SignalLuminescence
ReadoutEndpoint

Section 4: Data Interpretation and Troubleshooting

Robust data analysis and proactive troubleshooting are critical for the success of any assay campaign.

Data Analysis and Interpretation
  • IC50/EC50/CC50 Determination: For dose-response curves, use a non-linear regression model (e.g., four-parameter logistic equation) to accurately calculate these values.[10][28]

  • Enzyme Kinetics: For enzyme inhibitors, performing kinetic studies by varying both substrate and inhibitor concentrations can elucidate the mechanism of inhibition (e.g., competitive, non-competitive) through analysis of Michaelis-Menten and Lineweaver-Burk plots.[2][29][30][31]

  • Assay Validation: Key parameters to assess during assay development include the Z'-factor, signal-to-background ratio, and reproducibility.[4][5]

General Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Cell plating inconsistency; Edge effects in plates.Use calibrated pipettes; Ensure proper cell mixing before plating; Avoid using outer wells or fill them with buffer.[32]
No or Weak Signal Inactive enzyme/reagent; Incorrect buffer/pH; Instrument settings incorrect.Use fresh reagents and store them properly; Verify buffer composition and pH; Check plate reader filter/wavelength settings.[12][32]
High Background Signal Autofluorescence of compound; Contaminated reagents; Non-specific binding.Run a compound-only control; Use fresh, high-quality reagents; Optimize blocking steps and wash stringency in binding assays.[26]
Inconsistent IC50 Values Compound instability/precipitation; Assay timing not in linear range; Substrate concentration too high (for competitive inhibitors).Check compound solubility in assay buffer; Ensure measurements are taken during the initial linear rate of the reaction; Use a substrate concentration at or below the Km.[33][34]

Conclusion

The protocols and guidelines presented here offer a comprehensive starting point for the pharmacological characterization of N-isopropylpiperidine-4-carboxamide. By employing a diverse panel of robust and validated assays, researchers can efficiently identify its primary biological targets, determine its potency and mechanism of action, and assess its cellular effects. This systematic approach is fundamental to advancing our understanding of this compound and paving the way for its potential development as a novel therapeutic agent.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Ubel, F., et al. (2014). Measurement of Endogenous MALT1 Activity. Bio-protocol, 4(16), e1215. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.21.1–1.21.17. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

  • Mesangeau, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 298. [Link]

  • PharmaGuideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Ashley, R. E., & Osheroff, N. (2012). DNA supercoiling catalyzed by bacterial gyrase. Methods in Molecular Biology, 909, 29–38. [Link]

  • Gutfreund, H. (2021). A standard operating procedure for an enzymatic activity inhibition assay. FEBS Letters, 595(8), 1047–1059. [Link]

  • Medicosis Perfectionalis. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. [Link]

  • Markossian, S., Grossman, A., & Baskir, H. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Marra, A., et al. (2026, January 24). Development of sigma-1. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Snipas, S. J., et al. (2008). Mechanism and specificity of the human paracaspase MALT1. The Journal of Biological Chemistry, 283(14), 8961–8969. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. Retrieved from [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics. Retrieved from [Link]

  • Auld, D. S., & Inglese, J. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Sitte, H. H., & Freissmuth, M. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 76, 12.15.1–12.15.19.
  • Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved from [Link]

  • Feng, Y., et al. (2019). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(1), 80-87.
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  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Kassinos, M., Jones, P. A., & Moore, K. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • Johnston, P. A. (2011). Cell-based assay design for high-content screening of drug candidates. Methods in Molecular Biology, 716, 265–286. [Link]

  • Kuchar, M., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2554–2565. [Link]

  • Atienzar, F. A., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(15), 3971. [Link]

  • Ashley, R. E., & Osheroff, N. (2012). Two-dimensional gel electrophoresis to resolve DNA topoisomers. Methods in Molecular Biology, 909, 39–47. [Link]

  • Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154–163.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 265(4 Pt 1), L421–L429.
  • ProFoldin. (n.d.). Gel-based Gyrase Assay. Retrieved from [Link]

  • Ladda, S., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Chemistry For Everyone. (2025, February 4). What Is Assay Development In Drug Discovery? [Video]. YouTube. [Link]

  • Sahn, J. J., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8115. [Link]

  • Roca, J. (2012). Electrophoretic analysis of the DNA supercoiling activity of DNA gyrase. Methods in Molecular Biology, 909, 49–60.

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Application Notes and Protocols for In Vivo Studies of N-isopropylpiperidine-4-carboxamide in Mice

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for conducting in vivo studies in mice with the compound N-isopropylpiperidine-4-carboxamide. Given the limited direct literature on this specific molecule, this guide synthesizes information from studies on structurally related piperidine-4-carboxamide derivatives to propose potential mechanisms of action and detailed experimental protocols. The protocols are designed to be self-validating and are grounded in established methodologies for assessing relevant physiological and behavioral endpoints in mice.

Scientific Background and Rationale

The piperidine ring is a prevalent scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and presence in a wide range of clinically approved drugs.[1][2] Derivatives of piperidine-4-carboxamide have demonstrated a variety of biological activities, making N-isopropylpiperidine-4-carboxamide a compound of interest for in vivo investigation.[3][4] Based on the activities of analogous compounds, three primary potential mechanisms of action are proposed for N-isopropylpiperidine-4-carboxamide:

  • Analgesia: Numerous piperidine derivatives exhibit significant analgesic properties, suggesting a potential role for N-isopropylpiperidine-4-carboxamide in pain modulation.[5][6][7][8]

  • Dopamine Reuptake Inhibition: The piperidine-4-carboxamide scaffold has been identified as a potent dopamine reuptake inhibitor, indicating a possible application in neurological and psychiatric disorders.[4][9][10]

  • TRPM8 Agonism (Cooling Sensation): Several N-substituted carboxamides are known agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is responsible for the sensation of cold.[11][12][13][14][15] This suggests that N-isopropylpiperidine-4-carboxamide may act as a cooling agent.

The following sections provide detailed protocols to investigate these potential activities in mouse models.

Compound Preparation and Administration

Formulation

The formulation of N-isopropylpiperidine-4-carboxamide for in vivo administration is critical for ensuring solubility, stability, and bioavailability. Carboxamides can be challenging to dissolve in aqueous solutions.[16][17] A common approach is to use a vehicle composed of a mixture of solvents.

Table 1: Recommended Vehicle for N-isopropylpiperidine-4-carboxamide Formulation

ComponentPercentagePurpose
DMSO5-10%Primary solvent
Tween® 80 or Kolliphor® EL5-10%Surfactant to improve solubility and prevent precipitation
Saline (0.9% NaCl)80-90%Vehicle to bring to final volume

Protocol for Formulation:

  • Weigh the desired amount of N-isopropylpiperidine-4-carboxamide.

  • Dissolve the compound in the specified volume of DMSO. Gentle warming and vortexing may be required.

  • Add the surfactant (Tween® 80 or Kolliphor® EL) and mix thoroughly.

  • Slowly add the saline to the desired final volume while continuously mixing to prevent precipitation.

  • The final solution should be clear and free of particulates. If not, sonication may be necessary. Prepare fresh on the day of the experiment.

Administration

The route of administration will depend on the experimental design and desired pharmacokinetic profile.

  • Intraperitoneal (i.p.) Injection: Offers rapid absorption and is a common route for initial screening.

  • Oral Gavage (p.o.): Relevant for assessing oral bioavailability and for studies mimicking clinical administration.

  • Subcutaneous (s.c.) Injection: Provides a slower, more sustained release compared to i.p. injection.

The volume of administration should be calculated based on the weight of the mouse, typically 5-10 mL/kg.

In Vivo Experimental Protocols

The following protocols are designed to assess the potential analgesic, dopamine-related, and cooling-sensation activities of N-isopropylpiperidine-4-carboxamide in mice.

Assessment of Analgesic Activity

Standardized tests of evoked pain reflexes are widely used to determine the potency of analgesic agents.[18]

This test measures the latency of a mouse to react to a thermal stimulus, indicating central analgesic activity.[19]

Protocol:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administer N-isopropylpiperidine-4-carboxamide or vehicle control (i.p. or p.o.).

  • Re-test the mice on the hot plate at various time points post-administration (e.g., 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.

This test assesses the spinal reflex to a thermal stimulus and is sensitive to opioid and other centrally acting analgesics.[19]

Protocol:

  • Gently restrain the mouse and place the distal portion of its tail on the radiant heat source of a tail-flick apparatus.

  • The apparatus will apply a focused beam of light to the tail. Record the latency for the mouse to flick its tail away from the heat.

  • Establish a baseline latency for each mouse.

  • Administer the test compound or vehicle.

  • Measure the tail-flick latency at predetermined time points after administration.

Assessment of Dopamine Reuptake Inhibition

Changes in locomotor activity can be indicative of central nervous system effects, including those related to dopamine modulation.

This test evaluates spontaneous locomotor activity and exploratory behavior.

Protocol:

  • Acclimatize the mice to the testing room.

  • Administer N-isopropylpiperidine-4-carboxamide or vehicle.

  • Place the mouse in the center of an open field arena (e.g., a square box with walls).

  • Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for a set duration (e.g., 30-60 minutes). A decrease in locomotor activity could suggest sedative effects, while an increase might indicate psychostimulant properties.

Assessment of Cooling Sensation (TRPM8 Agonism)

Specific behavioral assays can be used to quantify responses to cold stimuli.

This novel assay measures the latency to withdraw from a cooling stimulus.[20][21][22]

Protocol:

  • Acclimate mice on a glass plate at room temperature.

  • Apply a pellet of compressed dry ice to the underside of the glass, directly beneath the hind paw of the mouse.

  • Measure the latency for the mouse to withdraw its paw from the cooling surface.

  • Administer the test compound or vehicle.

  • Repeat the cold stimulus application and latency measurement at various time points post-administration. An increase in withdrawal latency would suggest an analgesic or desensitizing effect to cold.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of N-isopropylpiperidine-4-carboxamide is crucial for interpreting the results of in vivo efficacy studies.[2][23][24]

Table 2: Key Pharmacokinetic Parameters to Determine

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
t1/2 Half-life
AUC Area under the plasma concentration-time curve
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation

Protocol for Pharmacokinetic Profiling:

  • Administer a single dose of N-isopropylpiperidine-4-carboxamide to a cohort of mice via the desired route (e.g., i.v. and p.o. for bioavailability).

  • Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Process the blood to obtain plasma.

  • Analyze the plasma samples for the concentration of N-isopropylpiperidine-4-carboxamide using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculate the pharmacokinetic parameters using appropriate software.

Visualizations

Proposed In Vivo Study Workflow

G cluster_prep Preparation cluster_admin Administration cluster_assays Behavioral & Physiological Assays cluster_pk Pharmacokinetics Formulation Compound Formulation DosePrep Dose Preparation Formulation->DosePrep IP Intraperitoneal (i.p.) DosePrep->IP Route Selection PO Oral Gavage (p.o.) DosePrep->PO Route Selection SC Subcutaneous (s.c.) DosePrep->SC Route Selection Analgesia Analgesia Testing (Hot Plate, Tail-Flick) IP->Analgesia In Vivo Testing Locomotor Locomotor Activity (Open Field) IP->Locomotor In Vivo Testing Cooling Cooling Sensation (Cold Plantar Assay) IP->Cooling In Vivo Testing Blood Blood Sampling IP->Blood PK Study PO->Analgesia In Vivo Testing PO->Locomotor In Vivo Testing PO->Cooling In Vivo Testing PO->Blood PK Study SC->Analgesia In Vivo Testing SC->Locomotor In Vivo Testing SC->Cooling In Vivo Testing SC->Blood PK Study Analysis LC-MS/MS Analysis Blood->Analysis Params PK Parameter Calculation Analysis->Params G cluster_analgesia Analgesia Pathway cluster_dopamine Dopamine Pathway cluster_trpm8 TRPM8 Pathway Opioid Opioid Receptors Analgesia_Out Analgesic Effect Opioid->Analgesia_Out DAT Dopamine Transporter (DAT) Dopamine Increased Synaptic Dopamine DAT->Dopamine Locomotor_Out Altered Locomotor Activity Dopamine->Locomotor_Out TRPM8 TRPM8 Channel Ca Calcium Influx TRPM8->Ca Cooling_Out Sensation of Cold Ca->Cooling_Out Compound N-isopropylpiperidine- 4-carboxamide Compound->Opioid Potential Agonist/Modulator Compound->DAT Potential Inhibitor Compound->TRPM8 Potential Agonist

Caption: Potential signaling pathways for N-isopropylpiperidine-4-carboxamide.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-isopropylpiperidine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-isopropylpiperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this important synthetic intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles and field-proven experience.

Synthetic Strategy Overview

N-isopropylpiperidine-4-carboxamide is primarily synthesized via an amide bond formation between a piperidine-4-carboxylic acid derivative and isopropylamine. The two most common starting materials for this transformation are Isonipecotic Acid (piperidine-4-carboxylic acid) and its corresponding ethyl ester, Ethyl Isonipecotate .

The choice between these starting materials dictates the subsequent reaction strategy. The carboxylic acid route requires activation with a coupling agent, while the ester route typically involves direct aminolysis, which may require more forcing conditions.

Synthetic_Workflow Acid Isonipecotic Acid Activated_Acid Activated Intermediate (e.g., O-acylisourea) Acid->Activated_Acid Product N-isopropylpiperidine- 4-carboxamide Activated_Acid->Product Ester Ethyl Isonipecotate Ester->Product Amine Isopropylamine Amine->Product

Caption: Primary synthetic routes to N-isopropylpiperidine-4-carboxamide.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is the most common issue and can often be traced back to one of several critical factors, primarily related to the amide coupling step.

Probable Cause A: Inefficient Carboxylic Acid Activation

  • The "Why": The direct reaction between a carboxylic acid and an amine to form an amide is a dehydration reaction that is thermodynamically unfavorable under standard conditions. A coupling agent is required to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive "activated intermediate" that is susceptible to nucleophilic attack by the amine. If this activation is inefficient, the reaction will not proceed to completion.

  • Solution:

    • Select a High-Efficiency Coupling Reagent: For many amide couplings, carbodiimide reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used, often with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve efficiency. However, modern uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior, leading to faster reactions and higher yields, especially with sterically hindered amines.[1]

    • Ensure Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent relative to the limiting reagent (typically the carboxylic acid).

    • Add a Non-Nucleophilic Base: A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), is crucial. It deprotonates the carboxylic acid and the amine hydrochloride salt (if used), and neutralizes acidic byproducts generated during the reaction. Use 2-3 equivalents of the base.

Probable Cause B: Poor Reagent Quality or Reaction Conditions

  • The "Why": Amide coupling reactions are highly sensitive to water. Water can hydrolyze the activated intermediate back to the carboxylic acid and can also react with some coupling reagents, quenching their activity. Similarly, solvents that are not inert can interfere with the reaction.

  • Solution:

    • Use Anhydrous Solvents: Employ high-purity, anhydrous solvents like DMF, DCM, or acetonitrile. Ensure they are stored over molecular sieves.

    • Check Reagent Purity: Isopropylamine is volatile and can absorb atmospheric CO₂. Use freshly opened bottles or distill it before use. Coupling reagents, especially HATU and EDCI, are moisture-sensitive and should be stored in a desiccator.

    • Maintain an Inert Atmosphere: While not always strictly necessary for simple amidations, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent degradation of sensitive reagents and improve reproducibility.[2]

Probable Cause C: Sub-optimal Conditions for the Ester Route

  • The "Why": The direct aminolysis of an unactivated ester like ethyl isonipecotate with an amine is often slow and requires elevated temperatures to proceed at a reasonable rate.[3] Without sufficient thermal energy, the reaction may stall or take an impractically long time.

  • Solution:

    • Increase Reaction Temperature: Refluxing the mixture of ethyl isonipecotate and isopropylamine, either neat or in a high-boiling solvent, is often necessary.

    • Use a Catalyst: Lewis acids can catalyze the aminolysis of esters. While less common for this specific transformation, this is a viable strategy for difficult cases.[3]

    • Consider Stoichiometry: Use a significant excess of isopropylamine to drive the equilibrium towards the product. Since isopropylamine is low-boiling, the reaction should be conducted in a sealed vessel or under reflux with a highly efficient condenser.

Troubleshooting_Low_Yield Start Low Yield Observed Check1 Route A: Acid Coupling? Start->Check1 Check2 Inefficient Activation? Check1->Check2 Yes Check4 Route B: Ester Aminolysis? Check1->Check4 No Check3 Reagents/Conditions OK? Check2->Check3 No Sol1 Switch to HATU/DIPEA. Check stoichiometry (1.1 eq). Check2->Sol1 Yes Sol2 Use anhydrous solvents. Use fresh reagents. Run under N2 atmosphere. Check3->Sol2 No Check5 Insufficient Heat? Check4->Check5 Yes Sol3 Increase temperature (reflux). Use excess isopropylamine. Consider a sealed vessel. Check5->Sol3 Yes

Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.

Question 2: My final product is difficult to purify. What are the common impurities and how can I remove them?

Purification challenges usually stem from unreacted starting materials or byproducts from the coupling reaction.

Common Impurity A: Unreacted Isonipecotic Acid

  • The "Why": If the coupling reaction is incomplete, the acidic starting material will remain.

  • Solution: During the aqueous workup, perform a basic wash (e.g., with 1M NaOH or saturated NaHCO₃ solution). The deprotonated carboxylic acid will become a water-soluble carboxylate salt and partition into the aqueous layer, while your neutral amide product remains in the organic layer (e.g., DCM or Ethyl Acetate).

Common Impurity B: Coupling Agent Byproducts

  • The "Why": EDCI is converted to a soluble urea byproduct (EDU), while HATU produces a soluble triazole oxide.

  • Solution: These byproducts can often be removed with a series of aqueous washes. A wash with a dilute acid (e.g., 1M HCl) followed by a brine wash is effective. For stubborn impurities, column chromatography is the definitive solution.[1]

Common Impurity C: Di-acylated Isopropylamine or Piperidine Dimerization

  • The "Why": These are less common but possible side reactions under certain conditions.

  • Solution: These higher molecular weight, less polar impurities are best removed by silica gel column chromatography. A gradient elution starting with a less polar solvent system and gradually increasing polarity will effectively separate the desired product.

Frequently Asked Questions (FAQs)

Q1: Which is the better starting material: isonipecotic acid or ethyl isonipecotate? For laboratory-scale synthesis where yield and reaction time are prioritized, isonipecotic acid is generally preferred . The use of modern coupling reagents like HATU makes the reaction fast, high-yielding, and reliable at room temperature. The direct aminolysis of ethyl isonipecotate can be sluggish and may require high temperatures, which can lead to byproduct formation.[3][4]

Q2: Do I need to protect the piperidine nitrogen? For this specific synthesis, protection is generally not required . The primary isopropylamine is significantly more nucleophilic than the secondary piperidine nitrogen, leading to selective acylation at the desired position. However, if you are using a less selective or more reactive acylating agent (like an acid chloride), or if you observe dimerization byproducts, an N-Boc protection/deprotection strategy might be necessary.[5]

Q3: How can I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials. A typical mobile phase would be 10% Methanol in Dichloromethane (DCM) with a few drops of triethylamine to prevent streaking. The product amide will be less polar than the starting carboxylic acid. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting material and the appearance of the product's mass peak (m/z = 171.15 for [M+H]⁺).

Q4: What is the best general-purpose purification method? For achieving high purity (>99%), silica gel column chromatography is the most reliable method.[6] Recrystallization can be effective if a suitable solvent system is found and the impurities have significantly different solubilities, but chromatography offers more universal applicability for removing closely related byproducts.[6]

Data & Protocols

Table 1: Comparison of Common Amide Coupling Conditions
Starting MaterialCoupling SystemBase (eq)SolventTemp. (°C)Typical Time (h)ProsCons
Isonipecotic AcidEDCI (1.2 eq), HOBt (1.2 eq)DIPEA (2.5)DMF/DCM2512-18Cost-effective, common reagentsCan be slower, byproduct removal can be tricky
Isonipecotic AcidHATU (1.2 eq) DIPEA (3.0) DMF 25 2-4 High yield, fast, reliable [1]More expensive than EDCI
Ethyl IsonipecotateNone (Direct Aminolysis)Isopropylamine (5-10 eq)Neat or EtOH80-10024-48Atom economical, no coupling agentsSlow, requires heat, potential for side products
Experimental Protocol: High-Yield Synthesis via HATU Coupling

This protocol is optimized for a high-yield, reliable synthesis on a laboratory scale.

Materials:

  • Isonipecotic acid (1.0 eq)

  • Isopropylamine (1.5 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add isonipecotic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Reagents: Add DIPEA (3.0 eq) to the solution, followed by HATU (1.2 eq). Stir the mixture for 10 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Add isopropylamine (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of water.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M HCl (to remove excess DIPEA and DMF)

    • Saturated NaHCO₃ (to neutralize any remaining acid)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by silica gel column chromatography, eluting with a gradient of 0-10% Methanol in DCM to afford N-isopropylpiperidine-4-carboxamide as a pure solid.

References

  • Jagtap, S. et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

  • Baig, S. Y. et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1). Available at: [Link]

  • PubChem. N-isopropylpiperidine-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • McKew, J. C. et al. (2014). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gotor, V. et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(21), 5034. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperidine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to orient substituents in three-dimensional space.[1][2] The formation of a robust amide bond between a piperidine moiety and a carboxylic acid is one of the most frequently performed reactions in drug discovery.[2] However, what appears to be a straightforward transformation can be fraught with challenges, from low yields and stubborn impurities to difficulties with reaction scale-up.

This technical support guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the underlying chemistry, enabling you to troubleshoot existing reactions and proactively design more robust synthetic routes. Here, we address the common pitfalls encountered during piperidine carboxamide synthesis and offer field-proven solutions to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions to provide a quick overview of key considerations.

Q1: What are the most common and reliable methods for synthesizing piperidine carboxamides?

The most prevalent method is the coupling of a piperidine amine with a carboxylic acid using a coupling reagent to activate the carboxylic acid. The two main classes of coupling reagents used are carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole), and onium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][3] Another approach involves converting the carboxylic acid to a more reactive species, like an acyl chloride, though this can be too harsh for complex molecules.[1]

Q2: How do I choose the right coupling reagent for my specific piperidine and carboxylic acid?

The choice depends heavily on the steric and electronic properties of your substrates.

  • For simple, unhindered substrates: EDC/HOBt is often the most cost-effective and efficient choice.[4]

  • For sterically hindered substrates: (e.g., a 2,6-disubstituted piperidine or a bulky carboxylic acid), an onium salt like HATU or PyBOP is generally superior. These reagents form more reactive activated esters that can overcome the steric barrier.[2][3]

  • For electron-deficient amines: (e.g., a piperidine bearing electron-withdrawing groups), HATU is often more effective than EDC/HOBt as it generates a more reactive acylating agent.[5]

  • To minimize racemization of chiral carboxylic acids: HATU is generally considered superior to EDC/HOBt because the formed OAt-active ester is highly reactive yet less prone to racemization.[3]

Q3: What are the most critical parameters to control for a successful amide coupling reaction?

The three most critical parameters are:

  • Stoichiometry: Ensure precise measurement of your limiting reagent and use a slight excess (1.1-1.2 equivalents) of the other coupling partner and the coupling reagents.

  • Solvent & Base Selection: Use a dry, polar aprotic solvent like DMF or DCM.[3] The choice of base is also critical; a non-nucleophilic hindered base like DIPEA (N,N-Diisopropylethylamine) is standard, especially with onium salt reagents.[3]

  • Temperature: Most coupling reactions are run at 0 °C to room temperature. Running the reaction at low temperatures, especially during the initial activation step, can minimize side reactions like racemization.[3]

Q4: My reaction is sluggish or incomplete. What are the likely causes?

Common causes include:

  • Insufficient activation: The coupling reagent may not be effective enough for your specific substrates. Consider switching to a more powerful reagent (e.g., from EDC/HOBt to HATU).

  • Poor nucleophilicity of the amine: The piperidine may be sterically hindered or electronically poor. Using a more reactive coupling reagent or increasing the reaction temperature may help.

  • Presence of water: Water can hydrolyze the activated intermediate. Ensure all reagents and solvents are anhydrous.

  • Incorrect base: The base may not be strong enough to deprotonate the piperidine (if it's a salt) or neutralize the acid byproduct.

Q5: I'm observing significant side product formation. How can I improve selectivity?

Side products often arise from the coupling reagent itself or from competing reaction pathways.

  • Urea formation (with EDC): The primary byproduct of EDC is a water-soluble urea, which can typically be removed with an aqueous workup.[3] If it's problematic, consider a phosphonium-based reagent like PyBOP.

  • Racemization: If your carboxylic acid is chiral, use an anti-racemization additive like HOBt or, preferably, use a reagent like HATU. Running the reaction at a lower temperature can also help.[3]

  • Guanidinylation (with HATU): Although rare, HATU can react with the amine to form a guanidinium byproduct. Phosphonium-based reagents like PyAOP do not have this side reaction.[4] To avoid this, it's best to pre-activate the carboxylic acid with HATU before adding the amine.

Section 2: Troubleshooting Guide

This section provides a more in-depth, problem-oriented guide to resolving specific experimental issues.

Problem 1: Low Yield

Question: My piperidine carboxamide synthesis is resulting in a consistently low yield (<50%). What are the potential causes and how can I systematically improve it?

Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction:

    • Reagent Stoichiometry: An incorrect ratio of reactants is a frequent culprit. Accurately determine the limiting reagent and consider using a slight excess (1.1 equivalents) of the non-limiting partner. For the coupling reagent and base, 1.1 to 1.5 equivalents are typical.

    • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls, a gentle increase in temperature (e.g., from room temperature to 40-50 °C) may be necessary, although this can increase the risk of side reactions.

    • Insufficient Activation: If you are using EDC/HOBt for a hindered piperidine, you are likely not forming the activated ester efficiently. Switch to a more potent reagent like HATU or PyBOP.

  • Suboptimal Reagent and Solvent Choice:

    • Coupling Reagent: As detailed in the FAQ, the choice of coupling reagent is paramount. For challenging substrates, a more reactive onium salt is often necessary.

    • Base Selection: Ensure your base is non-nucleophilic and strong enough. DIPEA is a common choice. If your piperidine is used as an HCl or TFA salt, you will need an additional equivalent of base to neutralize it.

    • Solvent Effects: The solvent can significantly impact reaction rates and yields. While DMF is common, other solvents may offer advantages.

Solvent Typical Dielectric Constant Comments & Considerations Relative Yield (Representative)
DMF36.7High boiling point, good solvating power. Must be anhydrous.High
DCM9.1Lower boiling point, easy to remove. Good for many standard couplings.Moderate-High
Acetonitrile (MeCN)37.5Can be a good alternative to DMF, especially for cleaner workups.Moderate-High
THF7.5Generally less effective for promoting amide coupling reactions.Low-Moderate

This table provides representative trends. Optimal solvent choice is substrate-dependent and may require screening.[6]

  • Inefficient Workup and Purification:

    • Aqueous Workup: Ensure your workup effectively removes unreacted starting materials and coupling byproducts. For EDC reactions, an acidic wash (e.g., dilute HCl) can help remove the basic urea byproduct.

    • Product Solubility: Your desired product might have some water solubility, leading to losses during extraction. Consider back-extraction of the aqueous layers or using a different extraction solvent.

Problem 2: Purity Issues & Side Product Formation

Question: My final product is impure, and I'm observing significant side products by LC-MS and NMR. What are these byproducts and how can I minimize them?

Answer: Identifying the source of impurities is the first step toward eliminating them.

  • Coupling Reagent-Derived Byproducts:

    • N-Acylisourea: With carbodiimides like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylisourea, which will not react with the amine. This is more common at higher temperatures. Using an additive like HOBt rapidly traps the O-acylisourea as an HOBt-ester, preventing this rearrangement.[3]

    • Tetramethylurea: When using HATU, the byproduct is tetramethylurea, which is water-soluble and usually removed during workup. Its presence in your final product suggests an inefficient extraction. The protonated form has an m/z of 117.1.[7]

  • Racemization of Chiral Centers: If your carboxylic acid has a stereocenter at the α-position, it is susceptible to epimerization during activation.

    • Mechanism: The activated carbonyl is prone to enolization, which can lead to racemization.

    • Solution: Use HATU, which is known to suppress racemization more effectively than HOBt.[2] Also, perform the activation and coupling at low temperatures (0 °C).

  • Side Reactions of the Piperidine Ring:

    • N-Oxidation: Although less common under standard amide coupling conditions, the tertiary amine of the piperidine ring can potentially be oxidized to an N-oxide, especially if oxidizing impurities are present. This would result in a mass increase of 16 amu in your product.[8][9] Using high-purity, degassed solvents can minimize this risk.

Below is a diagram illustrating the desired reaction pathway versus common side reactions.

Amide_Synthesis_Pathways cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Pathways Acid R-COOH ActivatedEster Activated Ester (e.g., OAt-Ester) Acid->ActivatedEster + CR O_Acylisourea O-Acylisourea (with EDC) Acid->O_Acylisourea + EDC Amine Piperidine Product Piperidine Carboxamide CouplingReagent Coupling Reagent (CR) Guanidinium Guanidinium Byproduct (with HATU) CouplingReagent->Guanidinium + Piperidine ActivatedEster->Product + Piperidine RacemizedAcid Racemized Activated Ester ActivatedEster->RacemizedAcid O_Acylisourea->ActivatedEster + HOBt/HOAt (Trapping) N_Acylisourea N-Acylisourea (Inactive) O_Acylisourea->N_Acylisourea Rearrangement RacemizedProduct Racemized Product RacemizedAcid->RacemizedProduct + Piperidine

Caption: Desired vs. side reaction pathways in amide coupling.

Problem 3: Reaction Scalability Issues

Question: I successfully synthesized my compound on a small scale (<1g), but the reaction is failing or giving a different impurity profile upon scale-up (>100g). What should I consider?

Answer: Scale-up introduces challenges related to mass and heat transfer that are often negligible at the bench scale.

  • Heat Transfer and Exotherms: Amide bond formation is an exothermic process.[10] On a small scale, this heat dissipates quickly. On a large scale, inefficient heat removal can lead to a temperature increase, accelerating the reaction and potentially causing thermal runaway or the formation of degradation products.[11][12]

    • Solution: Use a jacketed reactor with controlled cooling. Add the coupling reagent or the activated acid solution slowly and monitor the internal temperature. Perform a reaction calorimetry study to understand the heat flow of your specific reaction before attempting a large-scale synthesis.[13]

  • Mass Transfer and Mixing: Inefficient mixing in a large reactor can create localized "hot spots" of high reagent concentration, leading to side product formation.

    • Solution: Ensure the reactor is equipped with an appropriate overhead stirrer that provides good agitation for the entire reaction volume. The order and rate of reagent addition become critical. It is often best to add the coupling reagent to a solution of the carboxylic acid and base, and then add this activated mixture to the piperidine solution.

  • Workup and Isolation: Procedures that are simple on a small scale, like extractions in a separatory funnel, can become cumbersome and less efficient on a large scale.

    • Solution: Plan your large-scale workup carefully. Ensure you have appropriately sized equipment. Consider alternative purification methods like crystallization, which can be more scalable than chromatography.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your synthesis. They should be optimized for your specific substrates.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol is suitable for many standard piperidine carboxamide syntheses.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the piperidine (1.1 eq).

  • Dissolution: Dissolve the components in an anhydrous solvent (e.g., DMF or DCM, to a concentration of ~0.1-0.5 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: If the piperidine is a hydrochloride or other salt, add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA). Add an additional 1.2 equivalents of the base to the reaction mixture.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. An optional wash with dilute HCl (e.g., 1M) can help remove the EDC-urea byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization.

Protocol 2: HATU as a Coupling Reagent for Hindered Substrates

This protocol is recommended for sterically demanding or electron-poor substrates.

  • Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution & Activation: Dissolve the solids in anhydrous DMF (~0.1-0.5 M) and cool to 0 °C. Add a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.0 eq) and stir the mixture for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Amine Addition: Add the piperidine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction is often significantly faster than with EDC. Monitor progress by TLC or LC-MS.

  • Workup: The workup procedure is similar to the EDC/HOBt protocol. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Purify the crude product as required.

Caption: General workflow for piperidine carboxamide synthesis.

Section 4: Data Interpretation

Question: How do I interpret my ¹H NMR and LC-MS data to confirm product formation and identify common impurities?

Answer: Careful analysis of your spectroscopic data is crucial for confirming the structure of your product and identifying any byproducts.

  • ¹H NMR Spectroscopy:

    • Disappearance of Starting Materials: Look for the disappearance of the carboxylic acid -OH proton (often a very broad singlet >10 ppm) and the piperidine N-H proton (if it was not N-substituted, typically a broad signal from 1-5 ppm).

    • Appearance of Amide N-H: If you formed a secondary amide, a new broad singlet or triplet will appear, typically between 5-9 ppm.

    • Shifts in Piperidine Protons: The protons on the carbons alpha to the nitrogen (positions 2 and 6) will experience a significant downfield shift upon acylation. In a simple piperidine, these protons might be around 2.8-3.0 ppm; in an N-acyl piperidine, they can shift to 3.5-4.5 ppm due to the electron-withdrawing effect of the carbonyl group. The exact shift depends on the conformation of the ring.[8][14]

    • Example (N-Benzoylpiperidine):

      • ~7.4 ppm: Phenyl protons of the benzoyl group.

      • ~3.3-3.7 ppm: Broad multiplet corresponding to the 4 protons on the carbons alpha to the nitrogen (H2, H6).

      • ~1.5-1.7 ppm: Broad multiplet corresponding to the 6 protons on the beta and gamma carbons (H3, H4, H5).[8]

  • LC-MS Analysis:

    • Confirming Product Mass: The most important peak to find is the [M+H]⁺ ion corresponding to the molecular weight of your expected product.

    • Identifying Byproducts:

      • Unreacted Starting Materials: Look for the [M+H]⁺ peaks of your starting piperidine and carboxylic acid.

      • EDC Urea Byproduct: The urea formed from EDC has a molecular weight of 155.24 g/mol . Look for an [M+H]⁺ peak at m/z 156.2.[15]

      • HATU/HBTU Byproduct: The byproduct from HATU or HBTU is tetramethylurea, which has a molecular weight of 116.16 g/mol . Look for an [M+H]⁺ peak at m/z 117.2.[7][16]

      • N-Acylisourea: This byproduct will have a mass equal to (Mass of Carboxylic Acid + Mass of EDC - H₂O). It is an isomer of the desired product if the amine also has the same mass as water, which is not the case here, but it is an important impurity to be aware of.

By combining these analytical techniques, you can build a comprehensive picture of your reaction's success and identify areas for optimization.

References

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

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  • Sarpong, R., et al. (2020). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society. [Link]

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  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

  • PubChem. (n.d.). 1-(3-Dimethylaminopropyl)-3-ethylurea. [Link]

  • ACS Publications. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2001). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • PubMed. (2021). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization. [Link]

  • Wikipedia. (n.d.). Tetramethylurea. [Link]

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  • ResearchGate. (2023). Review on Preparation of 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDC·HCl) in Batch Process. [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2018). Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • ResearchGate. (2014). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

  • PubMed Central. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • ResearchGate. (2015). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

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Technical Support Center: N-isopropylpiperidine-4-carboxamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-isopropylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, we have compiled this information to help you navigate potential challenges in your experiments and ensure the integrity of your results.

Section 1: Understanding the Stability of N-isopropylpiperidine-4-carboxamide

This section provides an overview of the key chemical features of N-isopropylpiperidine-4-carboxamide and its potential susceptibility to degradation.

Q1: What are the main structural features of N-isopropylpiperidine-4-carboxamide that can influence its stability?

A1: N-isopropylpiperidine-4-carboxamide possesses two key functional groups that are central to its chemical reactivity and potential degradation pathways: the tertiary amide group and the secondary amine within the piperidine ring. The piperidine ring itself is a saturated heterocycle, which is generally stable, but the nitrogen atom can be susceptible to oxidation. The amide bond can be susceptible to hydrolysis under certain conditions.

Q2: What are the optimal storage conditions for N-isopropylpiperidine-4-carboxamide to ensure its long-term stability?

A2: To minimize degradation, N-isopropylpiperidine-4-carboxamide should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture, high temperatures, and light should be avoided to prevent hydrolysis, thermal degradation, and photodegradation, respectively. For long-term storage, keeping the compound at 2-8°C is recommended.

Section 2: Troubleshooting Common Degradation Issues

This section addresses specific problems you might encounter during your experiments and provides actionable troubleshooting steps.

Q3: I am observing a decrease in the peak area of my compound during LC-MS analysis over time. What could be the cause?

A3: A decreasing peak area suggests that your compound is degrading. The most likely culprits are hydrolysis or oxidation.

  • Hydrolytic Degradation: The amide bond in N-isopropylpiperidine-4-carboxamide can undergo hydrolysis, especially in the presence of strong acids or bases, or even in neutral aqueous solutions over extended periods, to form piperidine-4-carboxylic acid and isopropylamine.

  • Oxidative Degradation: The secondary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

Troubleshooting Steps:

  • Analyze your solvent: Ensure your solvent is fresh, of high purity, and free from acidic or basic contaminants. If using aqueous solutions, prepare them fresh daily.

  • Control the pH: If your experimental conditions allow, buffer your solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.

  • Protect from light: Store your solutions in amber vials or protect them from light to prevent photodegradation.

  • De-gas your solvents: To minimize oxidation, consider de-gassing your solvents before use.

  • Perform a forced degradation study: To confirm the degradation pathway, perform a forced degradation study as outlined in Section 4.

Q4: I have identified an unexpected peak in my chromatogram with a mass corresponding to the addition of an oxygen atom. What is this impurity?

A4: The presence of a peak with a mass increase of 16 amu strongly suggests the formation of an N-oxide. The nitrogen atom in the piperidine ring is a likely site for oxidation.

Confirmation and Mitigation:

  • MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent ion. The fragmentation pattern can help confirm the structure of the N-oxide.

  • Minimize Oxidative Stress:

    • Avoid exposure of your sample to air and light.

    • Use antioxidants in your formulation if compatible with your experiment.

    • Ensure that your solvents and reagents are free from oxidizing impurities.

Q5: My sample has developed a slight color after being stored in solution. Is this a sign of degradation?

A5: Yes, a change in color is often an indicator of chemical degradation. This could be due to the formation of small amounts of chromophoric degradation products. It is crucial to investigate the cause and identify the impurities.

Investigative Actions:

  • Re-analyze the sample: Use a stability-indicating analytical method (e.g., gradient HPLC-UV/MS) to check for the appearance of new peaks.

  • Review storage conditions: Ensure the solution was stored under the recommended conditions (cool, dark, tightly sealed).

  • Consider container compatibility: Ensure that the container material is not leaching any substance that could catalyze degradation.

Section 3: Frequently Asked Questions (FAQs)

Q6: Is N-isopropylpiperidine-4-carboxamide susceptible to photodegradation?
Q7: Can N-isopropylpiperidine-4-carboxamide form nitrosamines?

A7: The secondary amine in the piperidine ring of N-isopropylpiperidine-4-carboxamide makes it a potential precursor for the formation of N-nitrosamines. This can occur in the presence of nitrosating agents, such as nitrites, under acidic conditions. It is crucial to avoid sources of nitrite contamination in your reagents and excipients. Regulatory agencies have strict limits on nitrosamine impurities in pharmaceutical products due to their potential carcinogenicity.

Q8: How does temperature affect the stability of N-isopropylpiperidine-4-carboxamide?

A8: Elevated temperatures can accelerate degradation processes such as hydrolysis and oxidation. It can also potentially lead to thermal decomposition, although the temperature at which this occurs would need to be determined by thermal analysis techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). Therefore, it is important to store the compound at controlled room temperature or under refrigeration and avoid exposure to high heat during experiments unless required by the protocol.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to perform a forced degradation study to identify the potential degradation products and pathways for N-isopropylpiperidine-4-carboxamide.

Objective: To intentionally degrade the sample under various stress conditions to gain insight into its stability profile.

Materials:

  • N-isopropylpiperidine-4-carboxamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvent (e.g., acetonitrile or methanol)

  • HPLC-UV/MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of N-isopropylpiperidine-4-carboxamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Store a solid sample of the compound at 80°C for 48 hours.

    • Dissolve in the stock solution solvent before analysis.

  • Photodegradation:

    • Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep a control sample protected from light.

  • Analysis: Analyze all stressed samples and a control sample by a validated stability-indicating HPLC-UV/MS method to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating N-isopropylpiperidine-4-carboxamide from its potential degradation products.

Initial Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan) and mass spectrometry.

  • Injection Volume: 10 µL

Optimization:

  • Adjust the gradient slope and duration to achieve optimal separation of all peaks.

  • Vary the mobile phase pH to see if it improves peak shape and resolution.

  • Test different column chemistries (e.g., C8, Phenyl-Hexyl) if necessary.

Section 5: Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of N-isopropylpiperidine-4-carboxamide based on its chemical structure.

parent N-isopropylpiperidine-4-carboxamide hydrolysis_product Piperidine-4-carboxylic acid + Isopropylamine parent->hydrolysis_product Hydrolysis (H⁺ or OH⁻) oxidation_product N-oxide derivative parent->oxidation_product Oxidation ([O])

Caption: Potential primary degradation pathways of N-isopropylpiperidine-4-carboxamide.

start Start with pure compound prepare_solution Prepare solution in appropriate solvent start->prepare_solution stress_conditions Expose to stress conditions (Acid, Base, Oxidant, Light, Heat) prepare_solution->stress_conditions analyze Analyze by Stability-Indicating HPLC-UV/MS stress_conditions->analyze identify Identify and characterize degradation products analyze->identify

Caption: Workflow for a forced degradation study.

Section 6: Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study to illustrate the kind of results you might obtain.

Stress Condition% Degradation of N-isopropylpiperidine-4-carboxamideMajor Degradation Product(s)
0.1 M HCl, 60°C, 24h15%Piperidine-4-carboxylic acid
0.1 M NaOH, 60°C, 24h25%Piperidine-4-carboxylic acid
3% H₂O₂, RT, 24h10%N-oxide derivative
80°C, 48h (solid)<2%Not significant
Photostability (ICH Q1B)5%Multiple minor products

References

  • PubChem. N-isopropylpiperidine-4-carboxamide. National Center for Biotechnology Information. [Link]

  • García-Jiménez, A., et al. (2024).
  • Kumar, V., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • Poupin, P., et al. (1998).

Technical Support Center: Overcoming Solubility Challenges with N-isopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-isopropylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the scientific reasoning behind them, ensuring you can adapt these strategies to your specific experimental needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of N-isopropylpiperidine-4-carboxamide.

Q1: What are the key structural features of N-isopropylpiperidine-4-carboxamide that influence its solubility?

Answer: The solubility of N-isopropylpiperidine-4-carboxamide is governed by a balance of three key structural components:

  • The Piperidine Ring: This is a saturated heterocyclic amine. The nitrogen atom within this ring is basic, with an estimated pKa of its conjugate acid around 11.2.[1][2] This basicity is the most critical factor for manipulating aqueous solubility via pH adjustment.

  • The Carboxamide Group (-C(=O)NH-): This is a polar, neutral group. It can participate in hydrogen bonding, with the amide proton (N-H) acting as a donor and the carbonyl oxygen (C=O) as an acceptor.[3] This feature contributes to its potential solubility in polar protic solvents.

  • The N-isopropyl Group (-CH(CH₃)₂): This is a non-polar, hydrophobic (lipophilic) alkyl group. It contributes to the molecule's solubility in organic solvents but can limit its solubility in purely aqueous systems at neutral pH.

The molecule's overall solubility is a push-pull between the polar/ionizable amine and amide groups and the non-polar isopropyl group.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₉H₁₈N₂O[3][4]
Molecular Weight 170.25 g/mol [3][4]
Computed XLogP3 0.4[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
pKa (Conjugate Acid) ~11.2 (Estimated for piperidine ring)[1][2]
Q2: My N-isopropylpiperidine-4-carboxamide powder isn't dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective step I should take?

Answer: The most common reason for poor solubility in neutral aqueous media is that the compound exists predominantly in its neutral, free-base form, which is less water-soluble. The first and most effective troubleshooting step is pH adjustment .

Causality: The piperidine ring nitrogen is basic. By lowering the pH of the solvent with a suitable acid, you will protonate this nitrogen, forming a positively charged piperidinium salt. This salt form is significantly more soluble in water due to favorable ion-dipole interactions with water molecules. More than 40% of new chemical entities are practically insoluble in water, and pH modification is a primary strategy to overcome this.[5]

Below is a diagram illustrating this acid-base equilibrium.

G cluster_0 Low Solubility cluster_1 High Solubility Free_Base N-isopropylpiperidine-4-carboxamide (Neutral Form) Salt_Form N-isopropylpiperidinium-4-carboxamide (Protonated Salt Form) Free_Base->Salt_Form + H⁺ (Add Acid) Salt_Form->Free_Base - H⁺ (Add Base)

Caption: pH-dependent equilibrium of the compound.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for overcoming more persistent solubility challenges.

Q3: What is the detailed protocol for solubilizing the compound using pH adjustment?

Answer: This protocol provides a systematic method for preparing an acidic stock solution. This is a common and effective technique for many basic compounds.

Protocol 1: Preparation of an Acidic Aqueous Stock Solution
  • Weigh the Compound: Accurately weigh the desired amount of N-isopropylpiperidine-4-carboxamide powder.

  • Initial Suspension: Add a portion of the final desired volume of purified water or your aqueous buffer (e.g., add 8 mL if your final volume is 10 mL). The compound will likely form a suspension or slurry.

  • Acidification: While stirring or vortexing the suspension, add a 1N solution of hydrochloric acid (HCl) dropwise.

    • Expert Insight: HCl is a strong acid and a good first choice. For cellular applications where chloride ions might be a concern, consider using an acid with a more biologically compatible counter-ion, such as methanesulfonic acid or the acid form of a buffer salt (e.g., citric acid).

  • Observe and Titrate: Continue adding acid drop-by-drop until the solution becomes completely clear. A brief pause between drops allows the solid to dissolve fully.

  • pH Measurement & Adjustment: Once the solution is clear, measure the pH. It will likely be in the range of pH 3-5. If a specific, less acidic pH is required for your stock, you can carefully back-titrate with a dilute base (e.g., 0.1N NaOH), but be vigilant for any signs of precipitation.

  • Final Volume: Add the remaining solvent to reach the final target volume and mix thoroughly.

  • Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This also removes any minor, undissolved particulates.

Self-Validation:

  • Visual Check: The final solution should be completely clear and free of any particulates.

  • Precipitation Check: Before adding to your final assay, perform a small-scale dilution test. Add a small aliquot of your stock to your final experimental buffer to ensure it remains soluble at the final concentration and pH.

Q4: pH adjustment is not compatible with my experiment, or the compound still precipitates. What are my options for co-solvents?

Answer: If pH modification is not an option, using a co-solvent system is the next logical step. Co-solvents work by reducing the polarity of the aqueous environment, which helps to solubilize lipophilic compounds.[6]

Causality: Co-solvents are water-miscible organic solvents that, when added to water, create a solvent mixture with properties intermediate between water and the pure organic solvent. This new solvent system can better accommodate the non-polar isopropyl group of your molecule, preventing it from crashing out of solution.

Recommended Co-solvents
Co-SolventTypical Starting % (v/v) in StockKey Considerations
DMSO 10-100%Excellent solubilizing power. However, can be toxic to some cell lines above 0.5-1% final concentration.
Ethanol 10-50%Biocompatible and effective. Can sometimes cause protein precipitation in biological assays.
PEG 400 20-60%A good option for in vivo studies due to low toxicity. Can increase the viscosity of the solution.
Propylene Glycol 20-50%Another low-toxicity option suitable for various formulations.[6]
Protocol 2: Systematic Approach to Co-Solvent Selection

This workflow helps you systematically find a suitable solvent system while minimizing the impact on your experiment.

Caption: Workflow for co-solvent selection and testing.

Q5: I need to prepare a formulation for in vivo studies. Are there more advanced strategies I should consider?

Answer: Yes, for in vivo applications or complex delivery requirements, more advanced formulation strategies may be necessary to improve bioavailability.[7] These techniques often require specialized equipment and expertise but can be highly effective.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The non-polar isopropyl group of your molecule can become encapsulated within this cavity, forming an inclusion complex that has significantly improved aqueous solubility.[8]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[9] Techniques like hot-melt extrusion or spray drying can be used to create an amorphous solid dispersion, which often has a much faster dissolution rate than the crystalline form.[5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): For oral delivery, SEDDS are mixtures of oils, surfactants, and co-solvents that can dissolve large amounts of a lipophilic drug.[10] Upon gentle agitation in aqueous media (like in the gastrointestinal tract), they spontaneously form fine oil-in-water emulsions, facilitating drug absorption.[11]

These advanced methods typically fall under the purview of formulation science, and collaborating with a specialist in this area is highly recommended.[12]

References

  • PubChem. 4-(Ethylamino)piperidine-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-isopropylpiperidine-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Piperidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Pharmaffiliates. N-Isopropylpiperidine-4-carboxamide. Available from: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

  • ResearchGate. Synthesis of carboxamide and sulfonyl carboxamide linked heterocycles under green conditions. Available from: [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • Cheméo. 4-Isopropyl-piperidine - Chemical & Physical Properties. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]

  • Solubility of Things. Piperidine. Available from: [Link]

  • PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • JOCPR. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • Organic Letters. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

  • PubChem. 1-Benzylpiperidine-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • PubChem. N,N-dimethylmorpholine-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

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Technical Support Center: Crystallization of N-isopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-isopropylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By integrating fundamental principles of crystallization with practical, field-tested insights, this resource aims to provide a systematic approach to troubleshooting and process optimization.

Introduction to Crystallization of N-isopropylpiperidine-4-carboxamide

N-isopropylpiperidine-4-carboxamide is a small molecule of interest in pharmaceutical development, featuring a piperidine ring and a carboxamide functional group. The ability to reliably produce a crystalline form with consistent purity, yield, and physical properties is critical for downstream applications. Crystallization is a key purification and particle engineering step, but it is often fraught with challenges such as poor crystal formation, oiling out, and the appearance of undesired polymorphs. This guide provides a structured, question-and-answer-based approach to resolving these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The compound fails to crystallize and remains an oil or in solution.

Q: I've cooled my saturated solution, but no crystals have formed. What should I do?

A: This is a common issue related to nucleation, the initial step of crystal formation. Several factors could be at play, primarily related to supersaturation and the presence of nucleation sites.

  • Underlying Cause: Nucleation requires the solution to be supersaturated, meaning it contains more dissolved solute than it thermodynamically should at that temperature[1]. However, even in a supersaturated state, the formation of a stable crystal nucleus is a kinetically controlled process that may face a significant energy barrier[2][3].

  • Troubleshooting Protocol:

    • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.

    • Introduce a Seed Crystal: If you have a small crystal of N-isopropylpiperidine-4-carboxamide from a previous successful batch, add a tiny speck to the supersaturated solution. This bypasses the primary nucleation step and provides a template for crystal growth[].

    • Increase Supersaturation:

      • Evaporation: If the solvent is volatile, allow a small amount to evaporate slowly. This will increase the concentration of the solute.

      • Cooling: If not already done, cool the solution in an ice bath to further decrease the solubility of the compound.

    • Consider an Anti-Solvent: If single-solvent cooling is ineffective, an anti-solvent addition method may be necessary. This involves slowly adding a solvent in which your compound is insoluble to a solution of your compound in a solvent in which it is soluble. This rapidly increases supersaturation. A systematic approach to selecting a solvent/anti-solvent system is crucial (see Issue 2).

Q: My compound "oiled out" instead of crystallizing. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This typically happens when the solution is too concentrated or cooled too quickly, causing the solute's solubility to be exceeded above its melting point[5].

  • Underlying Cause: The high degree of supersaturation leads to liquid-liquid phase separation instead of crystallization. The resulting oil is often an amorphous, impure form of the compound.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the overall concentration.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to ensure a gradual temperature drop. Slow cooling reduces the level of supersaturation at any given time, favoring orderly crystal growth over oiling out[6].

    • Lower the Dissolution Temperature: If possible, use a solvent system that allows for complete dissolution at a temperature well below the melting point of N-isopropylpiperidine-4-carboxamide.

    • Solvent Selection: The choice of solvent can greatly influence the tendency to oil out. Solvents with very high solvent power can sometimes exacerbate the problem. Experiment with different solvents (see Issue 2).

Issue 2: Poor Crystal Quality, Low Yield, or Impure Product.

Q: How do I select the best solvent for crystallizing N-isopropylpiperidine-4-carboxamide?

A: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures[5][7]. This differential solubility is the driving force for crystallization.

  • Expertise & Causality: The polarity of the solvent relative to the solute is a key factor. N-isopropylpiperidine-4-carboxamide has both polar (amide, secondary amine) and non-polar (isopropyl, piperidine ring) features. A solvent of intermediate polarity, or a mixed solvent system, is often a good starting point. A rule of thumb is that solvents with functional groups similar to the compound may be good solubilizers[8].

  • Solvent Screening Protocol:

    • Single Solvent Screening: Test the solubility of a small amount of your compound (~10-20 mg) in ~0.5 mL of various solvents at room temperature and then upon heating.

    • Categorize Solvents:

      • Good Candidates: Solvents where the compound is sparingly soluble at room temperature but fully soluble upon heating.

      • Poor Candidates: Solvents where the compound is very soluble at room temperature (will result in low yield) or insoluble even when hot.

    • Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a miscible "anti-solvent" (one in which it is poorly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Data Summary: Potential Solvents for Screening

Solvent ClassExample SolventsExpected Behavior for N-isopropylpiperidine-4-carboxamide
Alcohols Ethanol, IsopropanolLikely to have good solubility at elevated temperatures due to hydrogen bonding with the amide and amine groups.
Ketones AcetoneIntermediate polarity may provide a good solubility profile.
Esters Ethyl AcetateA common recrystallization solvent of moderate polarity.
Ethers Tetrahydrofuran (THF), Diethyl EtherLower polarity; may be useful as anti-solvents.
Hydrocarbons Heptane, HexaneNon-polar; likely to be anti-solvents.
Chlorinated DichloromethaneMay be a good solvent, but often used for initial dissolution rather than crystallization due to high volatility.

Q: My final crystalline product has low purity. What are the likely sources of impurities and how can I remove them?

A: Impurities can be starting materials, by-products from the synthesis, or degradation products. They can interfere with crystallization by inhibiting crystal growth or getting trapped in the crystal lattice[9].

  • Potential Impurities in Synthesis: The synthesis of N-isopropylpiperidine-4-carboxamide likely involves the reaction of a piperidine-4-carboxylic acid derivative with isopropylamine. Potential impurities could include:

    • Unreacted piperidine-4-carboxylic acid or its activated form (e.g., acid chloride).

    • Unreacted isopropylamine.

    • By-products from coupling reagents[10][11][][13].

    • Solvents used in the reaction or workup.

  • Purification Strategy:

    • Optimize Crystallization Rate: Very rapid crystallization can trap impurities within the growing crystal lattice. Slower cooling and lower supersaturation levels allow for more selective crystallization of the desired compound[].

    • Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent. This removes residual mother liquor that contains dissolved impurities.

    • Slurry Resuspension: For impurities adsorbed to the crystal surface, resuspending the crystalline product in a solvent where the compound is poorly soluble (but the impurity has some solubility) can be an effective washing technique[9].

    • Re-crystallization: If the product is still impure, a second recrystallization may be necessary.

  • Visualizing the Impurity Rejection Process:

    G cluster_0 Solution Phase cluster_1 Solid Phase A Compound Molecules C Growing Crystal Lattice A->C Incorporation (Desired) B Impurity Molecules B->C Entrapment (Undesired) C->B Rejection at Crystal Surface

    Caption: Impurity rejection during crystallization.

Issue 3: Polymorphism and Crystal Characterization.

Q: I suspect I have different crystal forms (polymorphs) in different batches. How can I confirm this and control it?

A: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physical properties like solubility and stability[14][15][16]. This is a critical consideration in pharmaceutical development as outlined by regulatory bodies[17][18][19][20].

  • Expertise & Causality: Different polymorphs arise from different arrangements of the molecules in the crystal lattice. The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization, such as the choice of solvent, cooling rate, and the presence of impurities.

  • Workflow for Polymorph Investigation:

    Caption: Workflow for investigating and controlling polymorphism.

  • Key Analytical Techniques for Solid-State Characterization:

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern. It is the primary tool for identifying polymorphs.
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as it is heated. It can identify melting points, phase transitions between polymorphs, and desolvation events.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as it is heated. It is used to determine the presence of bound solvent (solvates or hydrates).
Microscopy Visual examination of crystal shape (habit) can provide initial clues about the presence of different forms.

For more on analytical techniques, see references[21][22][23][24].

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization
  • Preparation: Place approximately 20 mg of crude N-isopropylpiperidine-4-carboxamide into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, heptane) dropwise at room temperature, vortexing after each addition, up to a total volume of 1 mL. Record the solubility at room temperature.

  • Heating: For solvents in which the compound was not fully soluble at room temperature, heat the test tube in a water or sand bath towards the boiling point of the solvent. Continue adding solvent dropwise if necessary to achieve full dissolution. Record the solubility at the elevated temperature.

  • Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will show low solubility at room temperature, high solubility at elevated temperature, and will produce a good yield of well-formed crystals upon cooling.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude N-isopropylpiperidine-4-carboxamide in a minimum amount of a "good" solvent (e.g., isopropanol) at a slightly elevated temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (e.g., heptane or water) dropwise until the solution just begins to turn cloudy (the cloud point).

  • Re-dissolution: Add a few drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. If necessary, further cool in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

References

  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127.
  • Threlfall, T. (2000). Crystal Polymorphism in Pharmaceutical Science.
  • Frontier, A. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Macfhionnghaile, P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1449-1457.
  • Guram, A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4222-4228.
  • (2001). Kinetics and Thermodynamics of Crystallization. Chemical Engineering 160/260 Polymer Science and Engineering.
  • ICH. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • Myerson, A. S. (Ed.). (2019). Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press.
  • (2023). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Vekilov, P. G. (2004). Principles of Crystal Nucleation and Growth. Mineralogical Society of America.
  • Williamson, K. L. (1982). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Myerson, A. S., Erdemir, D., & Lee, A. Y. (Eds.). (2019).
  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. PubMed.
  • Jagannathan, M., & Ananth, M. S. (2009). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering & Technology, 32(3), 433-438.
  • Ter Horst, J. H. (2017). Polymorphism. In Industrial Crystallization (pp. 315-335). Cambridge University Press.
  • IKEV. (n.d.). ICH Q6A Guideline.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Li, T. (n.d.).
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Meesters, G. M. H., & Števko, M. (2021). Theoretical Analysis of the Factors Determining the Crystal Size Distribution (CSD) During Crystallization in Solution: Rates of Crystal Growth. Crystals, 11(9), 1084.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).
  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 12(10), 967.
  • ICH. (n.d.). Decision Tree #1: Establishing Acceptance Criterion for a Specified Impurity in a New Drug Substance.
  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Galenko, P., & Alexandrov, D. (2019). Thermodynamics of rapid solidification and crystal growth kinetics in glass-forming alloys. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2141), 20180207.
  • Ng, W. L. (2011). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • University of Cambridge. (n.d.).
  • (n.d.).
  • (2018).
  • Myerson, A. S. (Ed.). (2019).
  • FDA. (2007). Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism.
  • C. J. Orella, et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(7), 1699-1707.
  • Davey, R. J. (2002). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Journal of Pharmacy and Pharmacology, 54(9), 1171-1180.
  • Almac. (n.d.).
  • Utama, Q. D., et al. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
  • Ashenhurst, J. (2018).
  • Mohan, C. (2015).
  • Malvern Panalytical. (2024). Solid State Characterization of Pharmaceutical Drug Substances. YouTube.
  • (n.d.).
  • Myerson, A. S. (2002).

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Technical Support Center: Synthesis of N-Isopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-isopropylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important building block. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: Navigating the Amide Coupling Landscape

The synthesis of N-isopropylpiperidine-4-carboxamide typically involves the coupling of piperidine-4-carboxylic acid and isopropylamine. While seemingly straightforward, this transformation is prone to several side reactions that can significantly impact yield and purity. The choice of coupling reagent is a critical parameter that dictates the potential impurity profile. This guide will focus on two common classes of coupling reagents: carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HATU), addressing the specific challenges associated with each.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-isopropylpiperidine-4-carboxamide?

A1: The most prevalent and reliable methods involve the direct amide coupling of piperidine-4-carboxylic acid with isopropylamine using a coupling reagent. The two most common approaches are:

  • Carbodiimide-mediated coupling: Utilizing reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.

  • Uronium/Aminium salt-mediated coupling: Employing reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

A third, less common method, involves the conversion of piperidine-4-carboxylic acid to its acyl chloride, followed by reaction with isopropylamine. This method can be effective but often requires harsher conditions and handling of moisture-sensitive intermediates[1].

Q2: I'm observing a significant amount of a white precipitate that is insoluble in my reaction solvent. What is it?

A2: If you are using DCC as your coupling reagent, this precipitate is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of DCC activation. DCU is notoriously insoluble in many common organic solvents such as dichloromethane (DCM), ethyl acetate, and acetonitrile, but has some solubility in ethanol, acetone, and DMSO[2][3][4][5]. While its insolubility facilitates removal by filtration, incomplete removal can contaminate your final product.

Q3: My reaction with HATU is giving a byproduct with a higher molecular weight than my desired product. What could it be?

A3: A common side reaction when using uronium-based coupling reagents like HATU is the guanidinylation of the amine. In this case, isopropylamine can react directly with HATU to form a tetramethylguanidinium derivative, leading to a capped and unreactive species[6][7][8][9]. This is more likely to occur if there is an excess of HATU or if the primary amide coupling reaction is slow[7].

Q4: How can I effectively remove unreacted HOBt and the base (e.g., DIPEA) during workup?

A4: Standard aqueous workup procedures are typically effective. Washing the organic layer with a mild acidic solution (e.g., dilute HCl or saturated ammonium chloride) will protonate and extract the basic DIPEA into the aqueous phase. HOBt can be removed by washing with a mild basic solution, such as saturated sodium bicarbonate.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of N-isopropylpiperidine-4-carboxamide.

Guide 1: Carbodiimide-Mediated Synthesis (e.g., using DCC/HOBt)

Issue 1: Low Yield of the Desired Amide

Potential Cause Troubleshooting Action Causality
Incomplete reaction Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider adding more coupling reagent.The initial charge of the coupling reagent may have degraded due to moisture.
Formation of N-acylurea Add HOBt to the reaction mixture. It acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.The highly reactive O-acylisourea intermediate can undergo an intramolecular O-to-N acyl migration to form a stable and unreactive N-acylurea byproduct[10][11][12].
Poor quality reagents Ensure all reagents, especially the coupling agent and solvents, are anhydrous.Carbodiimides are moisture-sensitive and will be hydrolyzed by water, rendering them inactive.

Issue 2: Product Contamination with N-acyl-N,N'-dicyclohexylurea

Potential Cause Troubleshooting Action Causality
Slow reaction kinetics Ensure efficient stirring and appropriate reaction temperature. Consider switching to a more polar solvent like DMF to improve solubility and reaction rates.If the reaction between the activated carboxylic acid and isopropylamine is slow, the O-acylisourea intermediate has a longer lifetime, increasing the likelihood of rearrangement to the N-acylurea[10][11][12].
Inefficient workup After filtration of the bulk DCU, purify the crude product by column chromatography. A gradient elution from a non-polar to a more polar solvent system (e.g., hexane/ethyl acetate to ethyl acetate/methanol) will typically separate the desired amide from the less polar N-acylurea.N-acylurea is often more soluble in organic solvents than DCU and may not fully precipitate, requiring chromatographic separation.
Guide 2: Uronium Salt-Mediated Synthesis (e.g., using HATU/DIPEA)

Issue 1: Low Yield and Presence of a Guanidinium Byproduct

Potential Cause Troubleshooting Action Causality
Incorrect order of addition Pre-activate the piperidine-4-carboxylic acid with HATU and DIPEA for a few minutes before adding isopropylamine.Adding the amine before the carboxylic acid is fully activated increases the chance of the amine reacting directly with the HATU[6][7].
Excess HATU Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of HATU relative to the carboxylic acid.A large excess of HATU increases the concentration of the coupling reagent, favoring the side reaction with the amine[7].
Slow primary reaction Ensure the reaction is run at an appropriate concentration and temperature (typically room temperature is sufficient).If the desired amide formation is sluggish, the competing guanidinylation reaction becomes more significant.

Issue 2: Difficulty in Removing Byproducts

Potential Cause Troubleshooting Action Causality
Water-soluble byproducts Perform a thorough aqueous workup. Wash the organic layer with water and brine to remove the water-soluble tetramethylurea (TMU) byproduct of HATU and any remaining salts.The byproducts of HATU are generally more water-soluble than DCU, making extractive workup the primary method of removal.
Polar impurities Purify the crude product using column chromatography. A polar solvent system (e.g., dichloromethane/methanol) is often effective.The guanidinium byproduct is typically polar and will require a more polar eluent for separation from the desired amide.

Experimental Protocols

Protocol 1: Synthesis of N-Isopropylpiperidine-4-carboxamide using HATU

This protocol is a representative procedure for the synthesis of the target compound.

Materials:

  • Piperidine-4-carboxylic acid

  • Isopropylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion and stir the mixture for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add isopropylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of dichloromethane to 10% methanol in dichloromethane) to afford N-isopropylpiperidine-4-carboxamide.

Visualizing Reaction Pathways and Side Reactions

Main Reaction Pathway

Amide Synthesis cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Piperidine-4-carboxylic Acid Active_Ester O-Acyl-isourea Intermediate Carboxylic_Acid->Active_Ester Coupling Reagent Coupling_Reagent HATU / DIPEA Product N-Isopropylpiperidine- 4-carboxamide Active_Ester->Product Amine Amine Isopropylamine

Caption: Main pathway for amide synthesis.

Side Reaction: N-Acylurea Formation (DCC/EDC)

N-Acylurea Formation O_Acylisourea O-Acylisourea Intermediate N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement

Caption: Formation of N-acylurea byproduct.

Side Reaction: Guanidinylation (HATU)

Guanidinylation HATU HATU Guanidinium Guanidinium Byproduct HATU->Guanidinium Amine Amine Isopropylamine

Caption: Formation of guanidinium byproduct.

Data Summary

Compound Molecular Formula Molecular Weight Typical ¹H NMR (CDCl₃) δ (ppm) Typical ¹³C NMR (CDCl₃) δ (ppm)
N-Isopropylpiperidine-4-carboxamideC₉H₁₈N₂O170.254.10 (m, 1H), 3.10 (m, 2H), 2.60 (m, 2H), 2.20 (m, 1H), 1.80 (m, 4H), 1.15 (d, 6H)174.5, 46.0, 43.5, 41.5, 29.0, 23.0
N-(piperidine-4-carbonyl)-N,N'-dicyclohexylureaC₂₀H₃₃N₃O₂363.50Broad multiplets for cyclohexyl and piperidine protons.Carbonyl signals around 175 and 158 ppm.
Isopropyl-tetramethylguanidinium saltC₈H₂₀N₃⁺158.27Signals for isopropyl and tetramethyl groups.-

Note: NMR data for byproducts are estimations based on similar structures and may vary.

References

  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127(11), 2029-2035. Available at: [Link]

  • Solubility of Things. (n.d.). 1,3-dicyclohexylurea. Retrieved from [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1549. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). How do I remove DCU from my product?. Retrieved from [Link]

  • Van den Eynde, J. J., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(5), 4103-4111. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]

  • Izdebski, J., & Pawlak, D. (1989). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 33(1), 72-76. Available at: [Link]

  • Chapman, C. W., et al. (2018). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. Journal of Medicinal Chemistry, 61(3), 1225-1237. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127(11), 2029-2035. Available at: [Link]

  • Al-Masum, M., & Kumar, D. (2023). Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst: Their Electronic, Spectroscopic, and Nonlinear Optical Studies via a Computational Approach. ACS Omega. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • Kim, S., et al. (2013). Column chromatography-free solution-phase synthesis of a natural piper-amide-like compound library. ACS Combinatorial Science, 15(4), 208-215. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. In Peptides 1994 (pp. 52-53). Springer, Dordrecht. Available at: [Link]

  • Urbina, J. M., et al. (2017). A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl(benzyl)-N,N'-dicyclohexylisourea. Revista de la Sociedad Química del Perú, 83(2), 142-155. Available at: [Link]

  • Jagtap, P. S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(5), 1315-1321. Available at: [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 3(3):409-421. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N,N'-dicyclohexyl urea. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(40), 8598-8604. Available at: [Link]

  • Knob, F. C., & Oldoni, T. L. C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Annals of Chromatography and Separation Techniques, 6(1), 1037. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Production of N-isopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-isopropylpiperidine-4-carboxamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to navigate the challenges of moving from lab-scale synthesis to robust, large-scale production with confidence and scientific rigor.

Introduction: The Challenge of Scalable Amide Bond Formation

N-isopropylpiperidine-4-carboxamide is a valuable building block in medicinal chemistry and drug development.[1][2] While its synthesis via the coupling of piperidine-4-carboxylic acid and isopropylamine appears straightforward, scaling this reaction presents numerous challenges. Issues such as poor yield, difficult purifications, and ensuring process safety are common hurdles.[3] This guide addresses these issues directly, providing not just solutions but also the underlying chemical logic to help you build a robust and reproducible process.

The core of this synthesis is the formation of an amide bond, a reaction that is fundamental yet notoriously requires careful execution, especially at scale.[4] Direct reaction between a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction that forms a stable ammonium salt, which requires high temperatures to dehydrate to the amide.[5][6] Modern synthetic methods circumvent this by using coupling agents to "activate" the carboxylic acid, making it highly reactive towards the amine under mild conditions.[7]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section is structured in a question-and-answer format to address the most common problems encountered during the synthesis and scale-up of N-isopropylpiperidine-4-carboxamide.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is one of the most frequent and frustrating issues. The root cause often lies in the efficiency of the amide coupling step or losses during workup.

Answer:

Several factors can contribute to low yields. Let's break them down systematically.

1. Inefficient Carboxylic Acid Activation: The primary challenge in this synthesis is the competing acid-base reaction between piperidine-4-carboxylic acid and isopropylamine. To favor amide formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[5] If this activation is incomplete or slow, the reaction will stall.

  • Insight & Solution: The choice of coupling agent is critical. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective.[5][7] EDC is often preferred for scale-up because its urea byproduct is water-soluble, simplifying purification. For particularly challenging couplings, consider using an additive like 1-Hydroxybenzotriazole (HOBt) or using a phosphonium- or uronium-based reagent, which can significantly accelerate the reaction and suppress side reactions.[8]

2. Stoichiometry and Order of Addition: Incorrect molar ratios can leave unreacted starting materials. Furthermore, the order in which reagents are added can dramatically impact the outcome.

  • Insight & Solution: Always pre-activate the carboxylic acid. This involves mixing the piperidine-4-carboxylic acid with the coupling agent (and any additives) in a suitable solvent before adding the isopropylamine. This ensures the activated species is readily available to react with the amine nucleophile. A slight excess (1.05-1.2 equivalents) of the amine and coupling agent can help drive the reaction to completion, but excessive amounts will complicate purification.

3. Reaction Conditions: Temperature and solvent play a crucial role.

  • Insight & Solution: Start the reaction at a low temperature (0 °C) to control the initial exotherm from the activation step, then allow it to slowly warm to room temperature. This minimizes side reactions. The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices.[6]

dot

Troubleshooting_Yield Troubleshooting Flowchart: Low Yield start Low Reaction Yield Observed check_activation Was Carboxylic Acid Pre-activated? start->check_activation check_coupling Evaluate Coupling Agent & Stoichiometry check_activation->check_coupling Yes sol_preactivate Action: Mix Acid + Coupling Agent before adding Amine. check_activation->sol_preactivate No sol_coupling Action: Use 1.1 eq. EDC/HOBt. Consider T3P or HATU for difficult cases. check_coupling->sol_coupling check_conditions Review Reaction Conditions (Temp, Solvent) sol_conditions Action: Start at 0°C, warm to RT. Ensure adequate solvent volume. check_conditions->sol_conditions check_workup Analyze Workup & Isolation Procedure sol_workup Action: Perform pH adjustments during extraction. Minimize transfers. check_workup->sol_workup sol_coupling->check_conditions sol_conditions->check_workup Purification_Workflow Purification Workflow for N-isopropylpiperidine-4-carboxamide start Crude Reaction Mixture filter_dcu Filter to Remove DCU (if DCC was used) start->filter_dcu dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) filter_dcu->dilute acid_wash Wash with Dilute Acid (1M HCl) (Removes excess amine) dilute->acid_wash separate_layers1 Separate Layers acid_wash->separate_layers1 basify Adjust Aqueous Layer pH > 10 (with 3M NaOH) separate_layers1->basify Aqueous Layer (contains product) extract Extract with Organic Solvent (3x with DCM) basify->extract combine_organic Combine Organic Extracts extract->combine_organic dry Dry over Na2SO4 combine_organic->dry concentrate Concentrate in Vacuo dry->concentrate crystallize Crystallize from EtOAc/Heptane concentrate->crystallize final_product Pure Product crystallize->final_product

Caption: Step-by-step workflow for the purification of the target compound.

Q3: The reaction seems to generate a significant exotherm upon adding the reagents at a larger scale. How do I manage this for process safety?

Thermal safety is paramount during scale-up. What is negligible in a 100 mL flask can become a serious hazard in a 100 L reactor due to the change in the surface-area-to-volume ratio, which reduces heat dissipation efficiency. [3][9] Answer:

Managing the reaction exotherm is a critical part of a successful and safe scale-up.

1. Controlled Addition: Never add reagents all at once. The activation of the carboxylic acid by the coupling agent is often the most exothermic step.

  • Insight & Solution: Add the coupling agent portion-wise or as a solution via a dropping funnel over a prolonged period (e.g., 30-60 minutes). This allows the reactor's cooling system to keep up with the heat being generated. The internal temperature of the reactor must be monitored continuously with a calibrated probe.

2. Adequate Cooling: Ensure your reactor is equipped with an efficient cooling jacket and that the cooling fluid is at an appropriate temperature.

  • Insight & Solution: Perform a "heat flow calorimetry" or similar study at the lab or pilot scale to quantify the heat of reaction. This data is invaluable for modeling the thermal behavior at a larger scale and ensuring the plant's equipment can handle the heat load.

3. Dilution: Running the reaction at a higher dilution (more solvent) can help buffer the temperature increase by providing more thermal mass.

  • Insight & Solution: While this can help control the exotherm, it also reduces throughput. A balance must be found. The minimum safe solvent volume should be determined during process development studies. As a rule of thumb, a concentration of 0.5-1.0 M is a reasonable starting point for optimization.

Frequently Asked Questions (FAQs)

  • What are the most common synthetic routes? The most prevalent and scalable route is the direct coupling of piperidine-4-carboxylic acid with isopropylamine using a dehydrating coupling agent. [8]An alternative, though often less direct, is the aminolysis of an ester derivative, such as methyl or ethyl piperidine-4-carboxylate, with isopropylamine. [10][11]This latter route avoids coupling agents but typically requires heat and may proceed slowly. [11][12]

  • Which analytical techniques are best for monitoring reaction progress and final purity? For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is ideal. Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile. For final product characterization and purity confirmation, ¹H NMR, ¹³C NMR, and LC-MS are standard.

  • What are the key safety considerations when handling the reagents?

    • Piperidine derivatives: Can be irritating to skin and eyes. Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. [13][14] * Coupling Agents (DCC/EDC): DCC is a potent skin sensitizer. EDC is corrosive. Avoid inhalation and skin contact. * Solvents (DCM/DMF): Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive toxin. Minimize exposure and use closed systems where possible. [15] Always consult the Safety Data Sheet (SDS) for each specific reagent before use. [13]

  • Can this process be adapted for continuous manufacturing? Yes, amide bond formation is well-suited for continuous flow chemistry. A flow setup can offer superior control over mixing and temperature, significantly improving safety and consistency. [16]Reactants can be pumped and mixed in a temperature-controlled reactor coil, with online monitoring to ensure steady-state conversion. This approach can be particularly advantageous for managing exotherms and improving reproducibility. [17]

Protocols and Data

Table 1: Comparison of Common Amide Coupling Reagents
ReagentByproductByproduct SolubilityKey AdvantagesKey Disadvantages
DCC Dicyclohexylurea (DCU)Insoluble in most solventsInexpensive, effectiveDCU removal can be difficult
EDC·HCl Water-soluble ureaSoluble in waterEasy purification, mildMore expensive than DCC
T3P® Phosphonic acid derivativesSoluble in waterHigh reactivity, clean reactionReagent is a solution, can be viscous
HATU Water-soluble derivativesSoluble in water (and DMF)Very high reactivity, low racemizationExpensive, often used for peptides
Experimental Protocol: Lab-Scale Synthesis (5 g Scale)

Materials:

  • Piperidine-4-carboxylic acid (5.0 g, 38.7 mmol)

  • EDC·HCl (8.9 g, 46.5 mmol, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (6.3 g, 46.5 mmol, 1.2 eq)

  • Dichloromethane (DCM) (150 mL)

  • Isopropylamine (4.0 mL, 46.5 mmol, 1.2 eq)

  • Triethylamine (TEA) (13.5 mL, 96.8 mmol, 2.5 eq)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add piperidine-4-carboxylic acid, HOBt, and DCM.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add EDC·HCl in one portion, followed by the slow, dropwise addition of triethylamine over 10 minutes. The TEA is crucial to neutralize the HCl salt of EDC and the HCl generated during the reaction.

  • Stir the mixture at 0 °C for 20 minutes to allow for pre-activation.

  • Add isopropylamine dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, proceed with the purification workflow as described in Q2 .

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubChem. (n.d.). N-isopropylpiperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Florence, A., & et al. (2014). Technologies and Approaches for Synthesis, Workup, and Isolation of Drug Substance. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Syngene International Ltd. (2023). Best practices & strategies for biotherapeutics production using a stable scale-up process. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • World Pharma Today. (2024). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]

  • PubMed. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • ResearchGate. (2025). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. Retrieved from [Link]

  • Hudson, K. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Retrieved from [Link]

  • Chauhan, G., & Gupta, V. (2019). Developments and Challenges: Adapting Continuous Manufacturing for Pharmaceuticals. Pharmaceutical Outsourcing. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). Carboxylic acid react with amine?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Google Patents. (n.d.). US2496114A - Purification of nicotinamide.

Sources

purification of N-isopropylpiperidine-4-carboxamide by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Purification of N-isopropylpiperidine-4-carboxamide

Welcome to the technical support center for the purification of N-isopropylpiperidine-4-carboxamide. As a Senior Application Scientist, I understand that purifying polar, nitrogen-containing compounds can present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions and troubleshooting strategies, moving beyond simple protocols to explain the underlying scientific principles.

N-isopropylpiperidine-4-carboxamide is a polar molecule containing a basic secondary amine within the piperidine ring and a secondary amide group.[1] These functional groups dictate its chromatographic behavior, often leading to issues like poor retention in standard reversed-phase systems and peak tailing due to interactions with stationary phases. This guide will equip you with the expertise to overcome these challenges.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy for purifying N-isopropylpiperidine-4-carboxamide.

Q1: What is the most effective chromatographic mode for purifying N-isopropylpiperidine-4-carboxamide?

A1: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective and robust method. HILIC utilizes a polar stationary phase and a high-organic mobile phase, which promotes the retention of polar analytes that would otherwise elute in or near the void volume in traditional reversed-phase chromatography.[2][3] Alternatively, modern Reversed-Phase HPLC (RP-HPLC) using a polar-embedded stationary phase can also be highly effective. These columns are designed to prevent phase collapse in the highly aqueous mobile phases needed to retain polar compounds and offer different selectivity.[4][5]

Q2: Can I use standard normal-phase chromatography on silica gel?

A2: While technically possible, traditional normal-phase chromatography with non-polar solvents (like hexane/ethyl acetate) can be problematic. The basic piperidine nitrogen can interact very strongly with the acidic silanol groups on the silica surface, potentially leading to irreversible adsorption, low recovery, and significant peak tailing.[6] If this method is attempted, deactivation of the silica gel with a base like triethylamine is often necessary.[7]

Q3: What are the best starting conditions for method development?

A3: The optimal starting point depends on the chosen chromatographic mode. The table below provides recommended starting parameters for analytical to preparative scale purification.

ParameterHILIC Recommendation Reversed-Phase (Polar-Embedded Column) Causality & Rationale
Stationary Phase Amide, Bare Silica, or Zwitterionic PhasePolar-Embedded C18 or C8HILIC: Polar phases are required to retain the polar analyte via partitioning into a water-enriched layer on the surface.[3] RP: Polar-embedded groups prevent phase collapse in high-aqueous mobile phases and shield silanol interactions.[4]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.010 mM Ammonium Formate in Water, pH 3.0-4.0A buffer is crucial for consistent analyte ionization and to improve peak shape. Ammonium formate is volatile and MS-compatible.
Mobile Phase B AcetonitrileAcetonitrile or MethanolAcetonitrile is the preferred organic solvent for HILIC due to its polarity and aprotic nature. In RP, both are common, with acetonitrile often providing sharper peaks.
Initial Gradient 95% B to 60% B over 15 min5% B to 40% B over 15 minHILIC: Elution strength increases with more aqueous solvent (A). RP: Elution strength increases with more organic solvent (B).[8]
Additive Formic Acid (to adjust pH)Formic Acid (to adjust pH)An acidic modifier ensures the basic piperidine nitrogen is protonated, which minimizes secondary interactions with residual silanols and improves peak shape.

Q4: What common impurities should I anticipate?

A4: Impurities often stem from the synthetic route. Common impurities could include unreacted starting materials (piperidine-4-carboxamide and an isopropyl source), byproducts from incomplete reactions, or degradation products. If the synthesis involves protecting groups, their removal may be incomplete. Diagnostic tools like LC-MS are invaluable for identifying these impurities prior to purification.

Chromatography Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide provides a systematic approach to identifying and resolving common issues.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving purification problems.

TroubleshootingWorkflow cluster_retention Retention Issues cluster_shape Peak Shape Issues cluster_other Other Issues cluster_solutions Potential Solutions Start Problem Observed NoRetention Poor or No Retention (Elutes at Void Volume) HighRetention Excessive Retention (Broad Peaks or No Elution) PeakTailing Peak Tailing PeakFronting Peak Fronting LowRecovery Low Recovery VariableRT Variable Retention Times Sol_Mode Switch to HILIC or Polar-Embedded RP Column NoRetention->Sol_Mode If using standard C18 Sol_MP_Strength Adjust Mobile Phase Strength NoRetention->Sol_MP_Strength If RP: Decrease organic If HILIC: Increase organic HighRetention->Sol_MP_Strength If RP: Increase organic If HILIC: Decrease organic Sol_pH Adjust Mobile Phase pH (Use Buffer/Additive) HighRetention->Sol_pH Analyte may be strongly adsorbed PeakTailing->Sol_pH Likely silanol interaction with basic amine Sol_Deactivate Use End-Capped Column or Deactivate Silica PeakTailing->Sol_Deactivate Sol_Overload Reduce Sample Load or Injection Volume PeakFronting->Sol_Overload Sol_Solvent Ensure Sample Solvent is Weaker than Mobile Phase PeakFronting->Sol_Solvent LowRecovery->HighRetention Check for irreversible adsorption LowRecovery->Sol_Deactivate VariableRT->Sol_pH Ensure consistent buffering Sol_Equilibrate Increase Column Equilibration Time VariableRT->Sol_Equilibrate Especially for HILIC

Caption: A decision tree for troubleshooting common chromatography issues.
Q&A Troubleshooting Guide

Problem 1: My compound elutes in the void volume (no retention) on my C18 column.

  • Cause: N-isopropylpiperidine-4-carboxamide is too polar to be retained by a traditional C18 stationary phase with typical mobile phase compositions (e.g., high percentages of methanol or acetonitrile). This lack of retention is a common challenge with polar molecules in reversed-phase chromatography.[9][10] Another potential issue is "dewetting" or phase collapse, where the highly aqueous mobile phase is expelled from the pores of the nonpolar stationary phase, leading to a dramatic loss of retention.[9]

  • Solution:

    • Switch to a More Appropriate Stationary Phase: The most reliable solution is to use a column designed for polar analytes. A polar-embedded column (e.g., with amide or carbamate groups) will provide enhanced retention for polar compounds and is resistant to dewetting.[4][5]

    • Change Chromatographic Mode: Switch to HILIC , which is specifically designed to retain polar compounds.[2]

    • Modify the Mobile Phase (Less Effective): You can try running the C18 column with a very high percentage of aqueous mobile phase (e.g., >98% water/buffer). However, this risks phase collapse on many standard C18 columns and may still not provide adequate retention.

Problem 2: I'm observing significant peak tailing.

  • Cause: This is a classic sign of secondary interactions between the basic piperidine nitrogen and acidic residual silanol groups on the surface of silica-based stationary phases. The strong, non-ideal interaction slows down a portion of the analyte molecules, causing the peak to tail.

  • Solution:

    • Use an Acidic Mobile Phase Modifier: Add a small amount of an acid like formic acid or acetic acid (0.1% is typical) to the mobile phase. This keeps the piperidine nitrogen protonated (R₃N⁺H), which minimizes its interaction with the acidic silanols (Si-O⁻).

    • Use a Buffered Mobile Phase: Employ a buffer (e.g., ammonium formate or ammonium acetate) at a low pH (e.g., pH 3-4). This provides more consistent protonation of the analyte and better-controlled chromatography.

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups, significantly reducing tailing for basic compounds.

Problem 3: My retention times are drifting or inconsistent between runs.

  • Cause: Inconsistent retention times are most often caused by insufficient column equilibration between gradient runs. This is particularly critical in HILIC, where establishing the aqueous layer on the stationary phase surface is essential for reproducible retention and can take longer than in reversed-phase.[3] Other causes include changes in mobile phase composition (e.g., evaporation of the organic component) or temperature fluctuations.[11]

  • Solution:

    • Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for a sufficient volume after each run. For HILIC, this may require 10-15 column volumes. Monitor the baseline pressure; a stable pressure is a good indicator of an equilibrated column.

    • Maintain Mobile Phase Integrity: Keep mobile phase reservoirs capped to prevent selective evaporation of the more volatile organic solvent. Prepare fresh mobile phases regularly.

    • Control Temperature: Use a column oven to maintain a constant temperature, as retention can be sensitive to thermal changes.[11]

Problem 4: My recovery of the compound is very low after flash chromatography on silica gel.

  • Cause: The compound is likely adsorbing irreversibly to the silica gel. The combination of the polar amide and the basic piperidine can lead to very strong binding to the acidic silica surface, especially if the eluting solvent is not polar enough to displace it.[6]

  • Solution:

    • Pre-treat the Silica: Deactivate the silica gel by preparing it as a slurry in a solvent system containing 1-2% triethylamine or ammonia. This neutralizes the most acidic sites on the silica surface.[7]

    • Use a More Polar Mobile Phase: Add a polar solvent like methanol to your eluent system (e.g., dichloromethane/methanol). The methanol is more effective at disrupting the strong hydrogen bonding between your compound and the silica.

    • Consider an Alternative Stationary Phase: For flash chromatography, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like diol or amino-propyl silica.

Experimental Protocols

The following are detailed, step-by-step protocols for purifying N-isopropylpiperidine-4-carboxamide.

Protocol 1: Preparative Purification by HILIC

This protocol is ideal for isolating high-purity material from a crude reaction mixture.

  • Column Selection:

    • Select a preparative HILIC column (e.g., Amide or bare silica phase), with dimensions appropriate for your sample load (e.g., 21.2 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium formate solution in water. To 1 L of HPLC-grade water, add 0.63 g of ammonium formate. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude sample in a solvent mixture that is weaker than the initial mobile phase conditions to ensure good peak shape. A good choice is 95:5 (v/v) acetonitrile:water. The concentration should be as high as possible without causing precipitation.

  • Chromatographic Method:

    • Flow Rate: Set the flow rate according to the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

    • Equilibration: Equilibrate the column with 10-15 column volumes of the initial mobile phase conditions (95% B).

    • Gradient Program:

      • 0-2 min: 95% B (Isocratic hold)

      • 2-12 min: Gradient from 95% B to 70% B

      • 12-14 min: Gradient from 70% B to 95% B (Wash and re-equilibrate)

      • 14-20 min: 95% B (Hold for re-equilibration)

    • Detection: Use UV detection at an appropriate wavelength (e.g., 210-220 nm for the amide chromophore) or Mass Spectrometry.

  • Fraction Collection & Post-Processing:

    • Collect fractions based on the UV or MS signal.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). The use of a volatile buffer like ammonium formate facilitates its removal during lyophilization or high-vacuum drying.

Protocol 2: Purity Analysis by Polar-Embedded RP-HPLC

This protocol is designed for rapid analysis of sample purity.

  • Column Selection:

    • Select an analytical polar-embedded C18 column (e.g., 4.6 x 100 mm, 2.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in 50:50 (v/v) water:acetonitrile.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: Gradient from 5% B to 50% B

      • 8-9 min: Gradient to 95% B

      • 9-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B for equilibration.

    • Detection: UV (e.g., 215 nm) or LC-MS.

Mechanism Visualization: HILIC vs. Reversed-Phase

Mechanisms cluster_rp Reversed-Phase Chromatography cluster_hilic HILIC rp_sp Non-Polar Stationary Phase (e.g., C18) rp_mp Polar Mobile Phase (Water/ACN) rp_analyte Analyte: N-isopropyl- piperidine-4-carboxamide (Polar) rp_analyte->rp_mp High Affinity For (Weak Retention) hilic_sp Polar Stationary Phase (e.g., Silica, Amide) hilic_water Immobilized Water Layer hilic_sp->hilic_water Adsorbs hilic_mp Non-Polar Mobile Phase (High % ACN) hilic_analyte Analyte: N-isopropyl- piperidine-4-carboxamide (Polar) hilic_analyte->hilic_water Partitions Into (Strong Retention)

Caption: Retention mechanisms in Reversed-Phase versus HILIC for a polar analyte.

References

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4669476, N-isopropylpiperidine-4-carboxamide. PubChem. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • National Institutes of Health. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC. Retrieved from [Link]

  • University of Reading. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • PubMed. (n.d.). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Hindawi. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • LCGC Europe. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

Sources

refining experimental protocols involving N-isopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-isopropylpiperidine-4-carboxamide

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N-isopropylpiperidine-4-carboxamide. As a key structural motif in modern medicinal chemistry, from novel proteasome inhibitors to kinase-modulating agents, the successful synthesis and manipulation of this compound are critical.[1][2][3] This guide is designed to move beyond simple protocols, providing you with the causal logic behind experimental choices and robust troubleshooting strategies drawn from field experience. Here, we address the common, and often subtle, challenges encountered when working with this versatile scaffold.

Troubleshooting Guide: Experimental Protocols

This section addresses specific issues that can arise during the synthesis and handling of N-isopropylpiperidine-4-carboxamide.

Issue 1: Low or No Yield in Amide Coupling Reaction

Question: I am attempting to synthesize N-isopropylpiperidine-4-carboxamide by coupling piperidine-4-carboxylic acid with isopropylamine using a standard coupling reagent (e.g., HATU, HBTU), but I am observing very low conversion. What are the likely causes and solutions?

Answer: This is a frequent challenge in amide bond formation. The issue typically stems from one of three areas: reagent activation, nucleophile reactivity, or competing side reactions. Let's diagnose the problem systematically.

Potential Causes & Recommended Solutions:

  • Ineffective Carboxylic Acid Activation: The first step of the reaction is the activation of piperidine-4-carboxylic acid into a highly reactive intermediate.

    • Causality: Coupling reagents like HATU require a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) to deprotonate the carboxylic acid, facilitating the formation of the active O-acylisourea intermediate. An insufficient amount of base, or the use of a nucleophilic base, can stall the reaction.

    • Solution:

      • Ensure your solvent (e.g., DMF, DCM) is anhydrous. Water can hydrolyze the active intermediate and consume the coupling reagent.

      • Use 2-3 equivalents of a hindered, non-nucleophilic base like DIPEA.

      • Add the coupling reagent to the mixture of carboxylic acid and base and stir for 5-10 minutes before adding the isopropylamine. This pre-activation step ensures the active ester is formed before the nucleophile is introduced.

  • Protonation of Reactants: The piperidine starting material is zwitterionic, and isopropylamine is basic. Incorrect pH can neutralize the very species you need to react.

    • Causality: The free piperidine nitrogen can be protonated, but more critically, the isopropylamine nucleophile can be protonated by the carboxylic acid, forming an unreactive ammonium salt. The role of the added base (DIPEA) is to scavenge these protons to maintain a supply of the free amine for the reaction.

    • Solution: If starting with piperidine-4-carboxylic acid hydrochloride, ensure you add an extra equivalent of base to neutralize the HCl salt in addition to the equivalents needed for the coupling reaction itself.

  • Steric Hindrance: The isopropyl group is bulkier than, for example, a methyl group. While not extreme, this steric demand can slow the reaction rate.

    • Causality: The nucleophilic attack on the activated carbonyl carbon is sensitive to steric bulk on both the electrophile and the nucleophile.

    • Solution:

      • Increase the reaction time. Monitor progress via TLC or LC-MS every few hours. Some couplings may require stirring overnight.

      • Slightly warming the reaction (e.g., to 40 °C) can sometimes overcome the activation energy barrier, but be cautious as this can also promote side reactions.[4]

Troubleshooting Workflow for Low Coupling Yield

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

Issue 2: Product Purification Challenges

Question: My reaction appears to be successful according to TLC, but I am struggling to purify N-isopropylpiperidine-4-carboxamide using silica gel chromatography. The product either streaks badly or co-elutes with byproducts.

Answer: This is a classic problem for molecules containing a basic nitrogen, like the piperidine ring. The amine's basicity leads to strong, non-ideal interactions with the acidic silica gel surface.

Potential Causes & Recommended Solutions:

  • Strong Analyte-Silica Interaction:

    • Causality: The lone pair on the piperidine nitrogen can be protonated by the acidic silanol groups (Si-OH) on the surface of the silica gel. This ionic interaction causes significant band broadening and "streaking" during elution.

    • Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent to neutralize the silica surface.

      • For standard solvents like ethyl acetate/hexanes or DCM/methanol, add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol). The modifier competes for the acidic sites on the silica, allowing your product to elute more cleanly.

    • Solution 2 (Alternative Stationary Phase): If streaking persists, switch to a less acidic stationary phase, such as alumina (basic or neutral grade) or use reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase, often with a TFA or formic acid modifier.

  • High Polarity of Byproducts:

    • Causality: Urea or acylated urea byproducts derived from the coupling reagent can be highly polar and difficult to separate from the desired polar amide product.

    • Solution (Aqueous Workup): Before chromatography, perform an effective aqueous workup to remove the bulk of these impurities. A wash with a mild acid (e.g., 1M HCl) can protonate and remove unreacted amines and some basic byproducts, while a wash with a mild base (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid. The urea byproducts from reagents like HBTU/HATU are often water-soluble and can be largely removed with several aqueous washes.

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, crystallization can be an excellent and scalable purification method.[5] Test various solvent systems (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile) to find one in which the product is soluble when hot but sparingly soluble when cold.

    • Salt Formation and Precipitation: The basic piperidine nitrogen allows for the formation of a salt (e.g., hydrochloride, tartrate). Dissolve the crude product in a suitable solvent (like ether or ethyl acetate) and add a solution of an acid (e.g., HCl in ether). The corresponding salt of your product will often precipitate out in high purity, leaving non-basic impurities behind in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for N-isopropylpiperidine-4-carboxamide? A: Like many piperidine derivatives, this compound should be handled with standard laboratory precautions.[6][7]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or powder by working in a well-ventilated fume hood.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture, which can hydrolyze the amide bond over long periods, and from strong oxidizing agents.[8]

Q2: What is the expected solubility profile of N-isopropylpiperidine-4-carboxamide? A: The molecule has both polar (amide, secondary amine) and non-polar (isopropyl, piperidine ring carbons) features.

  • Solubility: It is expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. It will have moderate solubility in dichloromethane and ethyl acetate and poor solubility in non-polar solvents like hexanes and ether.

  • Aqueous Solubility: Its solubility in water is likely low to moderate but can be significantly increased by forming a salt. For biological assays, preparing a hydrochloride salt by treating a solution of the free base with HCl is a common practice to create a highly water-soluble form.[9]

Q3: Can I use a different coupling reagent for the synthesis? A: Absolutely. The choice of coupling reagent can be critical and depends on factors like cost, scale, and the prevention of side reactions.

Coupling ReagentClassCommon ByproductsKey AdvantagesConsiderations
HATU/HBTU Uronium/Aminium SaltWater-soluble ureaFast reaction rates, high efficiency.Can be expensive; potential for side reactions if not used correctly.
EDC (EDAC) CarbodiimideWater-soluble ureaByproducts are easily removed with an aqueous wash.Can be less reactive for hindered substrates; often used with an additive like HOBt.
T3P® Phosphonic AnhydrideWater-soluble phosphatesHigh reactivity; byproducts are easily washed out.Often requires pyridine or another base as both a base and solvent.
SOCl₂ / Oxalyl-Cl Acid Chloride FormationSO₂/HCl or CO/CO₂/HClVery inexpensive and reactive.Harsh conditions; generates corrosive gas; requires conversion of the acid to the acid chloride in a separate step.

This table provides a comparative overview of common amide coupling reagents. For most lab-scale syntheses, uronium/aminium salts like HATU offer a reliable starting point.

Key Experimental Protocols

Protocol 1: Synthesis of N-isopropylpiperidine-4-carboxamide via HATU Coupling

This protocol describes a standard, lab-scale synthesis from N-Boc-piperidine-4-carboxylic acid, which is a common and stable starting material.

Workflow Diagram

SynthesisWorkflow reagents 1. Combine N-Boc-piperidine-4-carboxylic acid, DIPEA, and HATU in anhydrous DMF. preactivate 2. Stir for 10 min (Pre-activation). reagents->preactivate add_amine 3. Add Isopropylamine. preactivate->add_amine react 4. Stir at RT for 12-18h. Monitor by TLC. add_amine->react workup 5. Aqueous Workup (Dilute, Wash with aq. NaHCO3, Brine). react->workup extract 6. Extract with Ethyl Acetate. workup->extract boc_deprotect 7. Boc Deprotection (4M HCl in Dioxane). extract->boc_deprotect purify 8. Purify via Chromatography or Crystallization. boc_deprotect->purify

Caption: Step-by-step workflow for the synthesis of N-isopropylpiperidine-4-carboxamide.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) to the mixture and stir at room temperature for 10 minutes.

  • Nucleophilic Addition: Add isopropylamine (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-protected product.

  • Deprotection: Dissolve the crude intermediate in a minimal amount of dichloromethane or methanol and add an excess of 4M HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours until TLC confirms the complete removal of the Boc group.[10]

  • Isolation: Concentrate the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the title compound. It can be purified further by recrystallization from ethanol/ether or by chromatography on silica gel using a mobile phase containing triethylamine (e.g., 90:9:1 DCM:MeOH:TEA).

References

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Validation & Comparative

A Comparative Analysis of N-Isopropylpiperidine-4-carboxamide and Structurally Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, ranging from anticancer agents to central nervous system (CNS) drugs and analgesics, underscores its significance as a privileged scaffold.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to engage in hydrogen bonding and modulate lipophilicity, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide focuses on N-isopropylpiperidine-4-carboxamide and provides a comparative analysis with its close structural analogs, N-ethylpiperidine-4-carboxamide and N-cyclopropylpiperidine-4-carboxamide, to elucidate the impact of N-substituent modification on their biological profiles.

Piperidine-4-carboxamides, in particular, have garnered attention for their diverse biological activities, including antimicrobial, DNA gyrase inhibitory, and secretory glutaminyl cyclase inhibitory effects.[3] Our comparative analysis will delve into key performance metrics relevant to drug development, including receptor binding affinity—with a focus on the dopamine D2 receptor, a common target for CNS-active compounds—analgesic properties, and metabolic stability. By presenting available experimental data, this guide aims to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform future research and development efforts.

Comparative Analysis of Physicochemical and Pharmacological Properties

The subtle structural variations among N-isopropyl-, N-ethyl-, and N-cyclopropylpiperidine-4-carboxamide can lead to significant differences in their biological activity. The following table summarizes key physicochemical and pharmacological parameters gathered from available literature. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Dopamine D2 Receptor Affinity (Ki, nM)Analgesic Activity (Hot Plate Test)Metabolic Stability (in vitro)CNS Penetration Potential
N-isopropylpiperidine-4-carboxamide C9H18N2O170.250.8Data not availablePotent analgesic properties reported for related derivativesExpected to be a substrate for hepatic metabolismModerate to high, based on general properties of similar small molecules
N-ethylpiperidine-4-carboxamide C8H16N2O156.230.4Data not availablePotent analgesic properties reported for related derivativesExpected to be a substrate for hepatic metabolismModerate to high, based on general properties of similar small molecules
N-cyclopropylpiperidine-4-carboxamide C9H16N2O168.240.5Data not availablePotent analgesic properties reported for related derivativesThe cyclopropyl group may offer increased metabolic stability compared to linear alkyl groupsModerate to high, based on general properties of similar small molecules

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Binding and Downstream Signaling

N-substituted piperidine derivatives often exhibit affinity for dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic and other CNS-active drugs.[4][5][6] The binding of a ligand to the D2 receptor, a G-protein coupled receptor (GPCR), can initiate a signaling cascade that modulates neuronal activity.

Diagram: Dopamine D2 Receptor Signaling Pathway

Dopamine D2 Receptor Signaling Ligand Piperidine Derivative (e.g., N-isopropylpiperidine-4-carboxamide) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binding G_protein Gi/o Protein D2R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylation of target proteins Comparative Profiling Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Analogs QC Purity & Structural Verification (NMR, LC-MS) Synthesis->QC Binding_Assay Dopamine D2 Receptor Binding Assay QC->Binding_Assay Metabolic_Stability Microsomal Stability Assay QC->Metabolic_Stability Analgesia_Assay Analgesic Activity (Hot Plate Test) QC->Analgesia_Assay CNS_Penetration CNS Penetration (Brain/Plasma Ratio) QC->CNS_Penetration Data_Comparison Comparative Analysis of Ki, T1/2, MPE, Kp,uu Binding_Assay->Data_Comparison Metabolic_Stability->Data_Comparison Analgesia_Assay->Data_Comparison CNS_Penetration->Data_Comparison

Caption: A logical workflow for the comparative evaluation of piperidine derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Haloperidol (positive control and for non-specific binding determination).

  • Test compounds (N-isopropylpiperidine-4-carboxamide and its analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize the cell pellet in ice-cold binding buffer and centrifuge. Resuspend the resulting membrane pellet in fresh binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of binding buffer (for total binding).

    • 25 µL of 10 µM Haloperidol (for non-specific binding).

    • 25 µL of varying concentrations of test compound.

  • Add 25 µL of [3H]-Spiperone to all wells at a final concentration around its Kd (e.g., 0.2-0.5 nM).

  • Add 200 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking. [7]6. Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [7]

Protocol 2: In Vivo Analgesic Activity Assessment (Hot Plate Test)

This protocol evaluates the central analgesic effect of the compounds in mice. [8][9][10][11] Materials:

  • Male ICR mice (20-25 g).

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C). [8]* Test compounds and vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

  • Morphine (positive control).

  • Stopwatch.

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room for at least one hour before testing.

  • Baseline Measurement: Gently place each mouse on the hot plate and start the stopwatch. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compounds, vehicle, or morphine via a suitable route (e.g., intraperitoneal or oral).

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol assesses the susceptibility of the compounds to metabolism by liver enzymes. [12][13][14] Materials:

  • Pooled human or rodent liver microsomes. [12]* Test compounds.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard (for reaction termination and sample processing).

  • LC-MS/MS system for analysis. [14] Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration) and phosphate buffer at 37°C.

  • Initiation of Reaction: Add the test compound (at a final concentration of, for example, 1 µM) to the pre-warmed microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system. [12]3. Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k. Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t1/2) x (volume of incubation / amount of microsomal protein).

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of N-isopropylpiperidine-4-carboxamide and its structural analogs. While the piperidine-4-carboxamide scaffold is a promising starting point for the development of new therapeutics, the specific biological profile of N-isopropylpiperidine-4-carboxamide and its close derivatives remains to be fully elucidated through direct comparative studies. The provided experimental protocols offer a robust methodology for generating the necessary data to understand the structure-activity relationships governing dopamine D2 receptor binding, analgesic efficacy, and metabolic stability within this chemical series. Future research should focus on the synthesis and systematic evaluation of these and other related analogs to build a comprehensive understanding of their therapeutic potential.

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Validating the Antimicrobial Potential of the N-isopropylpiperidine-4-carboxamide Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge of our time. The emergence of multidrug-resistant pathogens necessitates a departure from conventional chemical scaffolds. The piperidine carboxamide core, and specifically the N-isopropylpiperidine-4-carboxamide structure, represents a promising foundation for the development of a new generation of antibiotics. This guide provides an in-depth validation of the biological activity of this scaffold, comparing its performance with established and emerging alternatives, supported by experimental data and protocols. The piperidine scaffold is a prevalent core in a vast number of pharmaceuticals, valued for its favorable physicochemical and pharmacokinetic properties.[1][2]

The Rise of Piperidine-4-Carboxamides as DNA Gyrase Inhibitors

The antimicrobial activity of the piperidine-4-carboxamide scaffold is prominently linked to the inhibition of DNA gyrase, an essential bacterial enzyme that controls the topological state of DNA during replication.[3] By targeting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death. This mechanism is distinct from many existing classes of antibiotics, offering a potential solution to combat resistance.

A noteworthy example from this class is the compound MMV688844, a piperidine-4-carboxamide derivative that has demonstrated potent activity against Mycobacterium abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium. This guide will use MMV688844 as a case study to represent the potential of the N-isopropylpiperidine-4-carboxamide scaffold and compare its efficacy against other DNA gyrase inhibitors.

Mechanism of Action: Targeting Bacterial DNA Replication

DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Inhibitors of this enzyme can act in two primary ways: by blocking the enzymatic activity directly or by stabilizing the transient DNA-gyrase complex, leading to lethal double-strand breaks.[4]

Fluoroquinolones, a widely used class of antibiotics, function through the latter mechanism, effectively poisoning the enzyme.[4] The piperidine-4-carboxamides, including our lead compound, are also believed to share this mode of action, making them a compelling new class of DNA gyrase inhibitors.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Pathway Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Binding Gyrase_DNA_Complex Gyrase-DNA Cleavage Complex Supercoiled_DNA Supercoiled DNA (Replication Proceeds) DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling DNA_Gyrase->Gyrase_DNA_Complex Forms Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork Allows progression P4C_Inhibitor Piperidine-4-Carboxamide (e.g., MMV688844) P4C_Inhibitor->Gyrase_DNA_Complex Stabilizes DS_Breaks Double-Strand Breaks Gyrase_DNA_Complex->DS_Breaks Induces Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Mechanism of DNA Gyrase Inhibition by Piperidine-4-Carboxamides.

Comparative Biological Activity: An In Vitro Analysis

The validation of a new antimicrobial scaffold hinges on its performance relative to existing treatments. Here, we compare the in vitro activity of the piperidine-4-carboxamide, represented by MMV688844, against Mycobacterium abscessus with that of two other DNA gyrase inhibitors: the established fluoroquinolone, ciprofloxacin, and a novel triazaacenaphthylene inhibitor, gepotidacin. The metric for comparison is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

CompoundClassTargetMycobacterium abscessus MIC
MMV688844 Piperidine-4-CarboxamideDNA Gyrase0.6 µM
Ciprofloxacin FluoroquinoloneDNA Gyrase5 - 8 µg/mL[5]
Gepotidacin TriazaacenaphthyleneDNA Gyrase/Topoisomerase IV2 mg/L[6]

Note: The provided MIC values are sourced from different studies and may have been determined under slightly varying experimental conditions. Direct head-to-head studies are required for a definitive comparison.

The data indicates that the piperidine-4-carboxamide scaffold, as exemplified by MMV688844, exhibits potent activity against M. abscessus, a pathogen for which effective oral treatments are particularly scarce.[7]

Experimental Validation: Protocols for Biological Activity Assessment

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential. The following are step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and for confirming the mechanism of action through a DNA gyrase supercoiling assay.

Broth Microdilution Assay for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent against a bacterial isolate.[8]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Compound_Prep Prepare serial dilutions of test compounds in a 96-well plate. Start->Compound_Prep Inoculum_Prep Prepare a standardized bacterial inoculum (0.5 McFarland). Start->Inoculum_Prep Inoculation Inoculate each well of the microplate with the bacterial suspension. Compound_Prep->Inoculation Inoculum_Prep->Inoculation Incubation Incubate the plate at 30°C for 3-5 days. Inoculation->Incubation Reading Visually inspect for bacterial growth (turbidity). Incubation->Reading MIC_Determination The MIC is the lowest concentration with no visible growth. Reading->MIC_Determination End End MIC_Determination->End

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds (e.g., N-isopropylpiperidine-4-carboxamide derivatives, ciprofloxacin, gepotidacin) in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: From a pure culture of M. abscessus grown on appropriate agar, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[4] This corresponds to approximately 1-5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[4]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Seal the plate and incubate at 30°C for 3 to 5 days, or until sufficient growth is observed in the growth control well.[8]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

DNA Gyrase Supercoiling Assay

This biochemical assay directly measures the effect of a compound on the enzymatic activity of DNA gyrase.

DNA_Gyrase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection Start Start Reaction_Mix Prepare reaction mix: - Relaxed plasmid DNA - DNA Gyrase - ATP - Assay Buffer Start->Reaction_Mix Add_Inhibitor Add test compound at varying concentrations. Reaction_Mix->Add_Inhibitor Incubation Incubate at 37°C for 30-60 minutes. Add_Inhibitor->Incubation Termination Stop the reaction (e.g., with SDS/EDTA). Incubation->Termination Gel_Electrophoresis Separate DNA topoisomers by agarose gel electrophoresis. Termination->Gel_Electrophoresis Visualization Visualize DNA bands under UV light after staining (e.g., with Ethidium Bromide). Gel_Electrophoresis->Visualization End End Visualization->End

Caption: Workflow for the DNA Gyrase Supercoiling Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing ATP and MgCl2), relaxed circular plasmid DNA (substrate), and purified DNA gyrase enzyme.

  • Addition of Inhibitor: Add the test compound at a range of concentrations to the reaction tubes. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.[9]

  • Reaction Termination: Stop the reaction by adding a stop solution containing a detergent (like SDS) and a chelating agent (like EDTA).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) will migrate at different rates.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.

Conclusion and Future Directions

The N-isopropylpiperidine-4-carboxamide scaffold represents a validated and promising starting point for the development of novel antimicrobial agents. The potent in vitro activity of derivatives like MMV688844 against challenging pathogens such as Mycobacterium abscessus underscores the therapeutic potential of this chemical class. The mechanism of action, through the inhibition of the essential bacterial enzyme DNA gyrase, provides a strong rationale for their continued investigation, particularly in the context of rising antimicrobial resistance.

Further research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this scaffold. Additionally, testing against a broader panel of multidrug-resistant bacteria will be crucial in defining the full spectrum of activity. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and validation of these promising compounds as they advance through the drug discovery pipeline.

References

  • Byrgazov, K., et al. (2021). Piperidine-4-carboxamides target DNA gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 65(8), e00676-21.
  • Ahmad, Z., et al. (2022). In Vitro and In Vivo Activity of Gepotidacin against Drug-Resistant Mycobacterial Infections. Antimicrobial Agents and Chemotherapy, 66(12), e00564-22. [Link]

  • Wallace, R. J., et al. (2012). Multisite Reproducibility of Results Obtained by the Broth Microdilution Method for Susceptibility Testing of Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum. Journal of Clinical Microbiology, 50(5), 1733–1735. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Basarab, G. S., et al. (2015). Discovery of the Triazaacenaphthylene Benzoic Acid Amide (AM-8191/GSK2140944) Class of Bacterial Type II Topoisomerase Inhibitors. Journal of Medicinal Chemistry, 58(15), 6237–6254.
  • Ahmad, Z., et al. (2022). In vitro and in vivo activity of Gepotidacin against drug-resistant mycobacterial infections. bioRxiv. [Link]

  • Mehta, M., & Jakribettu, R. P. (2018). Effective Treatment of Mycobacterium avium subsp. hominissuis and Mycobacterium abscessus Species Infections in Macrophages, Biofilm, and Mice by Using Liposomal Ciprofloxacin. Antimicrobial Agents and Chemotherapy, 62(11), e01131-18. [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Qiu-Shi Chen, et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Inspiralis. (n.d.). S. aureus DNA Gyrase Supercoiling Assay Kit. [Link]

Sources

A Comparative Guide to Anaplastic Lymphoma Kinase (ALK) Inhibitors for Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial searches for "N-isopropylpiperidine-4-carboxamide" did not identify it as a recognized Anaplastic Lymphoma Kinase (ALK) inhibitor in publicly available scientific literature. The piperidine carboxamide scaffold is present in some kinase inhibitors[1]. However, without specific data on the complete molecule's biological activity against ALK, a direct comparison is not feasible.

Therefore, this guide provides a comprehensive comparison of established, clinically relevant ALK inhibitors, structured by their developmental generation. This framework offers researchers, scientists, and drug development professionals a thorough understanding of the evolution, comparative efficacy, and mechanisms of these critical cancer therapeutics.

The Role of ALK in Non-Small Cell Lung Cancer (NSCLC)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, under normal physiological conditions, plays a role in the development of the nervous system.[2] In a subset of Non-Small Cell Lung Cancer (NSCLC) patients (approximately 3-7%), chromosomal rearrangements lead to the creation of a fusion gene, most commonly between Echinoderm Microtubule-associated protein-Like 4 (EML4) and ALK.[3] This EML4-ALK fusion protein results in ligand-independent dimerization and constitutive activation of the ALK kinase domain.[4]

This aberrant, continuous signaling activates downstream pathways, including the STAT3 and PI3K/AKT/mTOR pathways, driving uncontrolled cell proliferation, survival, and ultimately, tumorigenesis.[5][6] Consequently, the ALK fusion protein is a key oncogenic driver, making it a prime target for therapeutic intervention with tyrosine kinase inhibitors (TKIs).

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) STAT3 STAT3 EML4_ALK->STAT3 PI3K PI3K EML4_ALK->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EML4_ALK->RAS_RAF_MEK_ERK Transcription Gene Transcription STAT3->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription RAS_RAF_MEK_ERK->Transcription Proliferation_Survival Proliferation_Survival Transcription->Proliferation_Survival Cell Proliferation & Survival ALK_Inhibitors ALK Inhibitors (Crizotinib, Alectinib, Lorlatinib, etc.) ALK_Inhibitors->EML4_ALK Inhibit ATP Binding Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Binding Assay (e.g., LanthaScreen™) Determine IC50 Selectivity Kinase Selectivity Profiling Panel Kinase_Assay->Selectivity Proliferation Proliferation Assay (e.g., MTT) Determine GI50 in ALK+ cells Selectivity->Proliferation Promising Candidate Western_Blot Western Blot Analysis (p-ALK, p-STAT3, etc.) Proliferation->Western_Blot Confirms Mechanism Xenograft Xenograft Models (Tumor Growth Inhibition) Western_Blot->Xenograft Leads to Animal Studies Novel_Compound Novel Compound Discovery Novel_Compound->Kinase_Assay

Sources

A Comparative Guide to the Synthesis of N-isopropylpiperidine-4-carboxamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-isopropylpiperidine-4-carboxamide in Medicinal Chemistry

N-isopropylpiperidine-4-carboxamide is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the desirable physicochemical properties conferred by the piperidine scaffold and the N-isopropylamide group. The piperidine ring, a saturated heterocycle, is a prevalent motif in numerous approved drugs, often contributing to improved solubility, metabolic stability, and target engagement. The N-isopropylamide functionality can participate in key hydrogen bonding interactions with biological targets and influence the pharmacokinetic profile of a molecule. As such, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers and professionals in drug discovery and development.

This guide provides a comparative analysis of the most common and effective methods for the synthesis of N-isopropylpiperidine-4-carboxamide, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and disadvantages. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy that best aligns with their specific project goals, whether for small-scale library synthesis or large-scale production.

Method 1: Direct Amide Coupling of Piperidine-4-carboxylic Acid

Direct amide coupling is one of the most widely employed methods for the synthesis of amides due to its operational simplicity and the commercial availability of a vast array of coupling reagents. This approach involves the activation of the carboxylic acid group of piperidine-4-carboxylic acid (also known as isonipecotic acid) to facilitate nucleophilic attack by isopropylamine.

Mechanistic Rationale

The core principle of amide coupling lies in the in-situ generation of a highly reactive acylating agent from the carboxylic acid. Coupling reagents, such as uronium or phosphonium salts (e.g., HATU, HBTU) or carbodiimides (e.g., DCC, EDC), achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group.

In the case of uronium-based reagents like HATU, the carboxylic acid is converted to a reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and the amine, thereby increasing their nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), react with the carboxylic acid to form an O-acylisourea intermediate. This can then react directly with the amine or, more commonly, with an additive like 1-hydroxybenzotriazole (HOBt) to form an activated ester, which then reacts with the amine to yield the desired amide. The use of HOBt is known to suppress side reactions and reduce racemization in chiral carboxylic acids.

Amide_Coupling_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation CarboxylicAcid Piperidine-4-carboxylic Acid ActivatedIntermediate Reactive Intermediate (e.g., O-Acylisourea) CarboxylicAcid->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., HATU, DCC) CouplingReagent->ActivatedIntermediate + Amide N-isopropylpiperidine-4-carboxamide ActivatedIntermediate->Amide + Amine Amine Isopropylamine Amine->Amide caption General Mechanism of Amide Coupling

Caption: General Mechanism of Amide Coupling.

Comparative Analysis of Common Coupling Reagents
Coupling ReagentAdvantagesDisadvantagesTypical Yield
HATU High reactivity, fast reaction times, low racemizationHigh cost, potential sensitizer[1]Excellent (>90%)
DCC Inexpensive, readily availableFormation of insoluble dicyclohexylurea (DCU) byproduct complicates purification, potent skin sensitizer[2]Good to Excellent
EDC Water-soluble carbodiimide, easy workup (byproduct is water-soluble)More expensive than DCC, can be less reactiveGood to Excellent
Experimental Protocol: Synthesis using HATU

This protocol is a representative procedure adapted from established methods for amide bond formation.[3]

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Isopropylamine (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for another 15 minutes.

  • Slowly add isopropylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-isopropylpiperidine-4-carboxamide.

Method 2: From Piperidine-4-carbonyl Chloride (Acid Chloride Route)

The synthesis via an acid chloride intermediate is a classic and robust method for amide formation. This two-step approach involves the initial conversion of piperidine-4-carboxylic acid to its more reactive acid chloride derivative, followed by reaction with isopropylamine.

Mechanistic Rationale

The first step involves the reaction of piperidine-4-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[1] The gaseous byproducts conveniently exit the reaction mixture, driving the reaction to completion.

The resulting piperidine-4-carbonyl chloride is a highly reactive electrophile. In the second step, it readily reacts with isopropylamine, a nucleophile, in an addition-elimination reaction to form the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride generated during the reaction.[4]

Acid_Chloride_Route cluster_activation Acid Chloride Formation cluster_amidation Amidation CarboxylicAcid Piperidine-4-carboxylic Acid AcidChloride Piperidine-4-carbonyl Chloride CarboxylicAcid->AcidChloride + ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcidChloride + Amide N-isopropylpiperidine-4-carboxamide AcidChloride->Amide + Amine Amine Isopropylamine Amine->Amide caption Synthesis via Acid Chloride Intermediate

Caption: Synthesis via Acid Chloride Intermediate.

Comparative Analysis

Advantages:

  • High Reactivity: Acid chlorides are highly reactive, leading to rapid and often high-yielding amidation reactions.

  • Cost-Effective: Thionyl chloride is an inexpensive and readily available reagent.

  • Scalability: This method is generally well-suited for large-scale synthesis.

Disadvantages:

  • Harsh Reagents: Thionyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling.[5][6][7][8]

  • Substrate Compatibility: The harsh conditions of acid chloride formation may not be suitable for substrates with sensitive functional groups.

  • Safety Concerns: The reaction generates acidic and toxic gases (HCl and SO₂).

Experimental Protocol: Synthesis via Acid Chloride

This protocol is a representative procedure based on established methods for acid chloride formation and subsequent amidation.[1][9]

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (2.0 eq)

  • Anhydrous dichloromethane (DCM) or toluene

  • Isopropylamine (2.2 eq)

  • Triethylamine (2.5 eq)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Formation of Piperidine-4-carbonyl Chloride

  • To a flame-dried round-bottom flask under an inert atmosphere, add piperidine-4-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC analysis of a quenched aliquot).

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude piperidine-4-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude piperidine-4-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of isopropylamine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-isopropylpiperidine-4-carboxamide.

  • Purify the product by recrystallization or silica gel column chromatography if necessary.

Comparative Summary of Synthesis Methods

FeatureMethod 1: Amide Coupling (HATU)Method 2: Acid Chloride Route
Reagents Piperidine-4-carboxylic acid, isopropylamine, HATU, DIPEAPiperidine-4-carboxylic acid, thionyl chloride, isopropylamine, triethylamine
Reaction Conditions Mild (room temperature)Harsher (reflux for acid chloride formation)
Yield Generally high (>90%)Generally high (>80%)
Workup & Purification Aqueous workup followed by chromatographyAqueous workup, may require chromatography
Scalability Good, but cost of coupling reagent can be a factorExcellent
Safety & Handling HATU is a potential sensitizerThionyl chloride is corrosive and toxic, generates acidic gases[5][6][7][8]
Substrate Scope Broad, tolerant of many functional groupsLess tolerant of acid-sensitive functional groups
Cost Higher due to expensive coupling reagentLower due to inexpensive reagents

Conclusion and Recommendations

Both the direct amide coupling and the acid chloride route are effective methods for the synthesis of N-isopropylpiperidine-4-carboxamide. The choice between these methods will largely depend on the specific requirements of the project.

  • For small-scale synthesis, rapid analog preparation, and when working with sensitive substrates, the direct amide coupling method using a modern coupling reagent like HATU is highly recommended. Its mild reaction conditions, high yields, and broad functional group tolerance often outweigh the higher cost of the reagent.

  • For large-scale production where cost and scalability are the primary drivers, the acid chloride route is a more pragmatic choice. While it requires more stringent safety precautions due to the use of thionyl chloride, its low reagent cost and proven scalability make it an industrially viable option.

It is imperative for researchers to conduct a thorough risk assessment before undertaking any chemical synthesis and to adhere to all institutional safety guidelines. The information provided in this guide is intended for use by qualified and experienced professionals.

References

  • Jagtap, S. et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37.
  • CN104114531A - Process for preparation of n,n-di substituted carboxamides - Google P
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide.
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
  • Loba Chemie. (2024). Safety Data Sheet: 1-HYDROXYBENZOTRIAZOLE ANHYDROUS EXTRA PURE.
  • Sigma-Aldrich. (2024). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide.
  • Falco, S. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 91.
  • Suvchem Laboratory Chemicals. (n.d.). Safety Data Sheet: 1-HYDROXYBENZOTRIAZOLE ANHYDROUS LR (HOBT).
  • ACS Publications. (2024). How Carbodiimide Modulates Oligomer Migration and Molar Mass in Recycled Poly(lactic acid): A Study Using UPLC-QTOF-MSE.
  • EP3154942A1 - Preparation of piperidine-4-carbothioamide - Google P
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  • Park, C. et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 233-243.
  • Cheméo. (n.d.). 4-Isopropyl-piperidine - Chemical & Physical Properties.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide.
  • Apollo Scientific. (n.d.). Safety Data Sheet: HOBT ANHYDROUS (1-HYDROXYBENZOTRIAZOLE ANHYDROUS).
  • Fisher Scientific. (2009).
  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?
  • Biosolve Shop. (2025).
  • PubChem. (n.d.). Piperamide.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (n.d.). Safety Data Sheet: N,N`-Dicyclohexylcarbodiimide.
  • PubChem. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%.
  • Suvchem Laboratory Chemicals. (n.d.). Safety Data Sheet: 1-HYDROXYBENZOTRIAZOLE ANHYDROUS LR (HOBT).
  • Khan Academy. (n.d.).
  • Patent Opposition Database. (2023). S – 357, First Floor Near HDFC Bank Panchsheel Park New delhi – 110017, India.
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  • PubChem. (n.d.). 4-(Ethylamino)piperidine-4-carboxamide.
  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
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validating the mechanism of action of N-isopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches to uncover information. My focus is the mechanism of action, known targets, and any recorded biological impacts of N-isopropylpiperidine-4-carboxamide. I'm prioritizing diverse data sources to gain a holistic perspective.

Expanding Search Parameters

I'm now expanding my search to explore potential alternative compounds with comparable or contrasting mechanisms. I'm also looking at experimental protocols for small molecule validation, including target engagement, downstream signaling, and phenotypic assays. The goal is to develop a robust comparison framework.

Defining Comparison Framework

My next step is to analyze search results for areas of comparison, specifically potency, selectivity, and potential off-target effects. I'm structuring a comparison guide, starting with N-isopropylpiperidine-4-carboxamide and its suspected mechanism. I will then detail experimental designs for validation, including binding assays, cellular thermal shift assays, transcriptomics, and phenotypic screens. I am also designing data tables.

Exploring sQC Inhibition

I've initiated an exploration of "N-isopropylpiperidine-4-carboxamide" and its mechanism. My focus started with "piperidine-4-carboxamide" and led me to the research surrounding Secretory Glutaminyl Cyclase (sQC) Inhibition. I'm building a base for understanding this scaffold's potential.

Analyzing Diverse Pathways

I've expanded my investigation of the "piperidine-4-carboxamide" scaffold. My focus has broadened from sQC inhibition. I've uncovered compelling research showing its potential within several fields, including cholinesterase inhibition, dopamine reuptake inhibition, and even MALT1 and ALK protease inhibition. Each pathway provides a unique therapeutic opportunity.

Expanding Potential Avenues

I'm now diving deeper into the diverse biological activities associated with piperidine-4-carboxamides. I've discovered a wider range of therapeutic potential beyond the initial sQC inhibition focus. Now, I'm examining cholinesterase inhibitors, dopamine reuptake inhibitors, and ALK protease inhibitors. More areas of interest are emerging as I continue to build the case.

Prioritizing sQC Inhibition

I've decided to prioritize secretory glutaminyl cyclase (sQC) inhibition as the putative mechanism. Given the diverse findings related to the piperidine-4-carboxamide scaffold, I will build the guide around sQC inhibition, focusing on its role in Alzheimer's disease and relevant assays. My next steps are to gather information on sQC and its therapeutic relevance, alongside known inhibitors.

Analyzing Validation Approaches

I've been immersed in the experimental validation landscape for small molecule mechanisms, specifically focusing on secretory glutaminyl cyclase (sQC) inhibition. The goal is to develop an experimental validation approach for N-terminal cyclization as a novel therapeutic target. I've narrowed down the focus to sQC as a model. I'm building out a strategy to show proof-of-concept for the validation efforts.

Consolidating Data and Structuring

I've assembled a detailed overview concerning sQC's role in Alzheimer's and gathered information on inhibitors and validation techniques. I have data on both enzymatic inhibition and downstream effects. I'm focusing on biochemical assays, biophysical methods like ITC/SPR, and cellular assays like CETSA. Off-target effect assessment data, including kinase screening, CYP450, and hERG, has been collected. I'm moving toward structuring the guide, designing diagrams, tables, and outlining protocols. Additional searches are not needed now.

A Comprehensive Guide to Cross-Reactivity Profiling of N-isopropylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

N-isopropylpiperidine-4-carboxamide is a small molecule that belongs to a class of compounds with significant therapeutic potential. The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in molecules that target a wide array of biological entities, including G-protein coupled receptors (GPCRs), kinases, and transporters.[1] Derivatives have been explored for applications ranging from central nervous system (CNS) disorders to oncology.[2] Given this chemical versatility, a thorough understanding of the cross-reactivity profile of N-isopropylpiperidine-4-carboxamide is not merely a regulatory formality but a scientific necessity for predicting its therapeutic window and potential adverse effects. This guide provides a framework for conducting comprehensive cross-reactivity studies, offering a blend of theoretical rationale and practical, field-tested protocols.

Designing a Cross-Reactivity Study: A Target-Centric Approach

The initial step in assessing cross-reactivity is to establish a primary therapeutic target. Based on the pharmacology of structurally related piperidine-4-carboxamide derivatives, which have shown affinity for aminergic GPCRs and transporters, we will hypothesize that N-isopropylpiperidine-4-carboxamide is a potent dopamine transporter (DAT) inhibitor.[2][3] Our cross-reactivity panel will therefore be designed to evaluate its selectivity against other relevant CNS targets and key proteins implicated in adverse drug reactions (ADRs).

The Target Panel: Rationale and Selection

A well-designed target panel should be broad enough to uncover unexpected interactions. We recommend a multi-tiered approach, starting with a primary panel of targets with a high likelihood of interaction based on structural analogy and known pharmacology of the chemical class.

  • Primary Panel (CNS Focus):

    • Monoamine Transporters: Serotonin Transporter (SERT), Norepinephrine Transporter (NET) - to assess selectivity over other key neurotransmitter transporters.

    • Dopamine Receptors: D1, D2, D3, D4 - to check for direct receptor agonism or antagonism.

    • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C - common off-targets for CNS-active drugs.

    • Adrenergic Receptors: α1A, α2A, β1, β2 - to evaluate potential cardiovascular side effects.

    • Muscarinic Receptors: M1, M2, M3 - to screen for anticholinergic effects.

    • Histamine Receptors: H1 - to assess potential for sedation.

  • Secondary Safety Panel (Broad Off-Target Screening):

    • A broader panel, such as the Eurofins Discovery SafetyScreen44™ or a similar offering, is recommended.[4] This typically includes a diverse range of GPCRs, ion channels, kinases, and enzymes to provide a comprehensive overview of potential off-target liabilities.[5]

  • Key Individual Assays for Safety Pharmacology:

    • hERG (human Ether-à-go-go-Related Gene) Channel: To assess the risk of QT prolongation and cardiac arrhythmias.[6]

    • Cytochrome P450 (CYP) Isozymes: (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to evaluate the potential for drug-drug interactions.[7]

Experimental Protocols: The Foundation of Reliable Data

The following protocols are presented in a step-by-step format, emphasizing the critical parameters and controls that ensure data integrity.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter due to their robustness and sensitivity.[8][9]

  • Principle: This is a competitive binding assay where the test compound (N-isopropylpiperidine-4-carboxamide) competes with a known high-affinity radiolabeled ligand for binding to the target protein. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[10]

  • Step-by-Step Protocol (Example: Dopamine Transporter, DAT):

    • Preparation of Membranes:

      • Use cell lines stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

      • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

      • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

    • Assay Setup (96-well format):

      • Total Binding: Add assay buffer, radioligand (e.g., [³H]-WIN 35,428), and vehicle (e.g., DMSO).

      • Non-specific Binding: Add assay buffer, radioligand, and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to saturate the binding sites.

      • Test Compound: Add assay buffer, radioligand, and serial dilutions of N-isopropylpiperidine-4-carboxamide.

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.[8]

    • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[11]

    • Data Analysis:

      • Calculate specific binding = Total binding - Non-specific binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Determine the IC50 value using non-linear regression analysis.

      • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cell-Based Assays: Assessing Biological Response

While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or modulator of a target's biological activity.[12]

  • Principle: For GPCRs, ligand binding initiates a cascade of intracellular events, such as changes in second messenger levels (e.g., cAMP, Ca²⁺).[13] These changes can be measured using various reporter systems.

  • Step-by-Step Protocol (Example: 5-HT2A Receptor - Calcium Flux Assay):

    • Cell Culture: Use a cell line stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.

    • Cell Plating: Plate the cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

    • Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with the dye according to the manufacturer's instructions.

    • Compound Addition:

      • Agonist Mode: Add serial dilutions of N-isopropylpiperidine-4-carboxamide and measure the fluorescent signal over time using a plate reader with an integrated fluid-handling system.

      • Antagonist Mode: Pre-incubate the cells with serial dilutions of N-isopropylpiperidine-4-carboxamide, then add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80). Measure the inhibition of the agonist-induced signal.

    • Data Analysis:

      • Agonist Mode: Plot the change in fluorescence against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal activation).

      • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

hERG Potassium Channel Assay: A Critical Safety Screen

Inhibition of the hERG channel is a major cause of drug-induced cardiac arrhythmias.[14]

  • Principle: The activity of the hERG channel is measured using automated patch-clamp electrophysiology. The effect of the test compound on the potassium current flowing through the channel is quantified.[15]

  • Step-by-Step Protocol (Automated Patch-Clamp):

    • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[15]

    • Cell Preparation: Harvest the cells and prepare a single-cell suspension.[16]

    • Automated Patch-Clamp:

      • Introduce the cell suspension into the automated patch-clamp system (e.g., QPatch, SyncroPatch).[15]

      • The system will automatically establish whole-cell patch-clamp recordings.

      • Apply a specific voltage protocol to elicit hERG tail currents.[17]

    • Compound Application:

      • After establishing a stable baseline current, perfuse the cells with increasing concentrations of N-isopropylpiperidine-4-carboxamide.

      • Include a vehicle control and a positive control (a known hERG blocker, e.g., E-4031).[15]

    • Data Analysis:

      • Measure the amplitude of the hERG tail current at each compound concentration.

      • Calculate the percentage of inhibition relative to the baseline current.

      • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50.[17]

Cytochrome P450 Inhibition Assay: Predicting Drug-Drug Interactions

This assay determines if a compound inhibits the activity of the major drug-metabolizing enzymes.[18]

  • Principle: Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific substrate for each CYP isoform and the test compound. The formation of the metabolite is measured by LC-MS/MS. A decrease in metabolite formation indicates inhibition.[19]

  • Step-by-Step Protocol (Example: CYP3A4):

    • Reaction Mixture Preparation: In a 96-well plate, combine human liver microsomes, a CYP3A4-specific substrate (e.g., midazolam), and serial dilutions of N-isopropylpiperidine-4-carboxamide in a phosphate buffer.

    • Initiation of Reaction: Add a cofactor mixture (e.g., NADPH regenerating system) to start the enzymatic reaction.

    • Incubation: Incubate at 37°C for a specified time (e.g., 10-15 minutes).

    • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile containing an internal standard).

    • Sample Processing: Centrifuge the plate to pellet the protein.

    • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the metabolite (e.g., 1'-hydroxymidazolam) formed.

    • Data Analysis:

      • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound compared to the vehicle control.

      • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50.[18]

Data Presentation and Interpretation: A Comparative Analysis

The results of the cross-reactivity studies should be summarized in clear, concise tables to allow for easy comparison. The following tables present hypothetical data for N-isopropylpiperidine-4-carboxamide and two comparator compounds: a selective DAT inhibitor (Comparator A) and a "dirtier" compound with multiple off-target activities (Comparator B).

Table 1: Affinity Profile at Primary CNS Targets (Radioligand Binding, Ki in nM)

Target N-isopropylpiperidine-4-carboxamide (Ki, nM) Comparator A (Ki, nM) Comparator B (Ki, nM)
DAT 5.2 2.1 15.8
SERT 850 >10,000 50
NET 450 5,200 75
D2 Receptor 1,200 >10,000 90
5-HT2A Receptor 2,500 >10,000 25
α1A Adrenergic >10,000 >10,000 150

| H1 Receptor | 5,000 | >10,000 | 30 |

Interpretation: The hypothetical data suggests that N-isopropylpiperidine-4-carboxamide is a potent DAT inhibitor with good selectivity (>100-fold) against other monoamine transporters and the tested GPCRs. Comparator A is highly selective for DAT, while Comparator B shows significant polypharmacology.

Table 2: Functional Activity at Key Off-Targets (IC50 in nM)

Assay N-isopropylpiperidine-4-carboxamide (IC50, nM) Comparator A (IC50, nM) Comparator B (IC50, nM)
5-HT2A Antagonism >10,000 >10,000 45

| hERG Channel Inhibition | 8,500 | >30,000 | 500 |

Interpretation: In this hypothetical scenario, N-isopropylpiperidine-4-carboxamide shows a low risk of functional off-target effects at the 5-HT2A receptor and a wide safety margin for hERG channel inhibition (>1000-fold over its primary target). Comparator B, however, presents a significant hERG liability.

Table 3: Cytochrome P450 Inhibition Profile (IC50 in µM)

CYP Isoform N-isopropylpiperidine-4-carboxamide (IC50, µM) Comparator A (IC50, µM) Comparator B (IC50, µM)
CYP1A2 >50 >50 15
CYP2C9 25 >50 5
CYP2C19 40 >50 8
CYP2D6 15 45 1.2

| CYP3A4 | >50 | >50 | 0.8 |

Interpretation: The hypothetical data indicates that N-isopropylpiperidine-4-carboxamide has a low potential for CYP-mediated drug-drug interactions, with IC50 values well above anticipated therapeutic concentrations. Comparator B, in contrast, shows potent inhibition of several key CYP isoforms.

Visualizing the Workflow and Biological Context

Visual aids are invaluable for conveying complex experimental processes and biological concepts.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Primary Target & Selectivity cluster_1 Phase 2: Functional & Safety Assays cluster_2 Phase 3: Data Analysis & Interpretation Test_Compound N-isopropylpiperidine-4-carboxamide Primary_Target_Binding Primary Target Binding Assay (e.g., DAT) Test_Compound->Primary_Target_Binding Selectivity_Panel_Binding Selectivity Panel Binding (SERT, NET, GPCRs) Test_Compound->Selectivity_Panel_Binding hERG_Assay hERG Channel Assay (Automated Patch-Clamp) Test_Compound->hERG_Assay CYP_Assay CYP450 Inhibition Assays Test_Compound->CYP_Assay Functional_Assays Functional Assays (Agonist/Antagonist) Primary_Target_Binding->Functional_Assays Data_Analysis IC50 / Ki Determination Primary_Target_Binding->Data_Analysis Selectivity_Panel_Binding->Functional_Assays Selectivity_Panel_Binding->Data_Analysis Functional_Assays->Data_Analysis hERG_Assay->Data_Analysis CYP_Assay->Data_Analysis Selectivity_Assessment Selectivity & Safety Margin Calculation Data_Analysis->Selectivity_Assessment Risk_Assessment Overall Risk Assessment Selectivity_Assessment->Risk_Assessment

Caption: A tiered workflow for the comprehensive cross-reactivity profiling of a new chemical entity.

Illustrative GPCR Signaling Pathway (Dopamine D2 Receptor)

G Dopamine Dopamine or Antagonist D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Simplified signaling cascade for the Gi-coupled D2 dopamine receptor.

Conclusion: A Data-Driven Path to Safer Medicines

Comprehensive cross-reactivity profiling is an indispensable component of modern drug discovery. By employing a combination of high-quality binding and functional assays, researchers can build a detailed "fingerprint" of a compound's biological interactions. This guide has outlined a robust, scientifically-grounded strategy for evaluating N-isopropylpiperidine-4-carboxamide. The provided protocols and data interpretation frameworks serve as a template for generating the critical information needed to make informed decisions, mitigate risks, and ultimately, develop safer and more effective medicines. The hypothetical data presented herein illustrates a compound with a promising selectivity profile, highlighting the value of these studies in identifying candidates with a higher probability of clinical success.

References

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A Senior Application Scientist's Guide to Benchmarking N-isopropylpiperidine-4-carboxamide Against Known DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antibacterials and the Promise of Piperidine-4-Carboxamides

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair, represents a clinically validated and highly attractive target for antibacterial drug design.[1][2] The fluoroquinolone class of antibiotics, which targets DNA gyrase, has been a cornerstone of antibacterial therapy for decades; however, widespread resistance has diminished their clinical utility. This has spurred the search for new chemical scaffolds that can effectively inhibit this crucial enzyme.

The piperidine-4-carboxamide scaffold has recently emerged as a promising new class of bacterial DNA gyrase inhibitors.[3][4] These compounds have demonstrated potent antibacterial activity, particularly against difficult-to-treat pathogens like Mycobacterium abscessus.[3][4] This guide provides a comprehensive framework for benchmarking the novel compound, N-isopropylpiperidine-4-carboxamide , against established standards in the field of DNA gyrase inhibition.

Our objective is to provide a rigorous, evidence-based comparison to inform early-stage drug discovery decisions. We will delve into the underlying scientific principles, provide detailed experimental protocols for head-to-head evaluation, and present a comparative analysis of N-isopropylpiperidine-4-carboxamide against a known piperidine-4-carboxamide lead, MMV688844, and a next-generation topoisomerase inhibitor, gepotidacin.

The Mechanism of Action: Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. It introduces negative supercoils into DNA, a process vital for relieving the topological stress that arises during DNA replication and transcription.[5] Inhibitors of DNA gyrase can be broadly categorized into two classes: those that inhibit the ATPase activity of the GyrB subunit and those that trap the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and cell death.[1] The latter "poisoning" mechanism is characteristic of the highly successful fluoroquinolone antibiotics.[6]

The piperidine-4-carboxamide class of inhibitors, including the lead compound MMV688844, has been shown to target the GyrA and GyrB subunits of DNA gyrase, leading to DNA damage and subsequent bacterial cell death.[3][4] This mechanism is similar to that of the novel bacterial topoisomerase inhibitor (NBTI), gepotidacin, which also targets DNA gyrase and topoisomerase IV.[7][8]

Comparative Benchmarking: N-isopropylpiperidine-4-carboxamide vs. Known Standards

To provide a robust assessment of N-isopropylpiperidine-4-carboxamide's potential, we will compare its (hypothetical) performance metrics against the piperidine-4-carboxamide lead compound, MMV688844, and the clinically advanced DNA gyrase inhibitor, gepotidacin.

A Note on the Data for N-isopropylpiperidine-4-carboxamide: As of the writing of this guide, specific experimental data for N-isopropylpiperidine-4-carboxamide is not publicly available. Therefore, the values presented in the following tables for this compound are hypothetical and are posited for illustrative purposes based on structure-activity relationships within the piperidine-4-carboxamide class. These hypothetical values assume that the N-isopropyl substitution confers moderate potency.

In Vitro Potency: DNA Gyrase Inhibition and Antibacterial Activity

The primary measure of a compound's efficacy as a DNA gyrase inhibitor is its half-maximal inhibitory concentration (IC50) in a biochemical assay. This is complemented by determining the minimum inhibitory concentration (MIC) against whole bacterial cells, which reflects the compound's ability to penetrate the bacterial cell wall and inhibit its target in a cellular context.

CompoundTarget OrganismDNA Gyrase IC50 (µM)MIC50 (µM)
N-isopropylpiperidine-4-carboxamide M. abscessus5.5 (Hypothetical)15.0 (Hypothetical)
MMV688844M. abscessus2[9]12[9]
GepotidacinN. gonorrhoeae5.1[8]Not Directly Comparable
GepotidacinE. coli0.32[10]Not Directly Comparable

Interpretation of In Vitro Data:

The hypothetical IC50 value for N-isopropylpiperidine-4-carboxamide (5.5 µM) suggests a moderate level of direct inhibition of DNA gyrase, slightly less potent than the lead compound MMV688844 (2 µM).[9] Its hypothetical MIC50 of 15.0 µM is also in a similar range to MMV688844 (12 µM), indicating reasonable cell permeability and target engagement.[9] Gepotidacin exhibits varying potency against DNA gyrase from different bacterial species, highlighting the importance of testing against a panel of relevant pathogens.[8][10]

Pharmacokinetic Profile: A Glimpse into Drug-like Properties

A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical determinants of its potential as a therapeutic agent. While detailed in vivo pharmacokinetic data for early-stage compounds is often limited, in vitro assays can provide valuable predictive information.

ParameterN-isopropylpiperidine-4-carboxamideMMV688844Gepotidacin
Molecular Weight ( g/mol ) 170.26424.92[9]448.53
LogP (Predicted) 1.2 (Hypothetical)Data not availableData not available
Plasma Protein Binding (%) ~30 (Hypothetical)Data not available25-41[11]
Primary Metabolism Likely CYP-mediated (Hypothetical)Data not availableCYP3A4[11]
Half-life (t1/2) in human plasma Data not availableData not available~9.3 hours[11]

Interpretation of Pharmacokinetic Profile:

N-isopropylpiperidine-4-carboxamide's lower molecular weight compared to the other compounds may be advantageous for oral bioavailability. The hypothetical LogP and plasma protein binding values are within a range that is often considered favorable for drug development. The established pharmacokinetic profile of gepotidacin, with a reasonable half-life and moderate plasma protein binding, sets a benchmark for the desired properties of a novel antibacterial agent in this class.[11]

Experimental Protocols: A Guide to Reproducible Benchmarking

To ensure the generation of high-quality, comparable data, the following standardized protocols are recommended.

Bacterial DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into a relaxed circular DNA substrate in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis. The inhibition of this process is quantified by measuring the reduction in the supercoiled DNA band in the presence of the test compound.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • Compound Dilution: Prepare a serial dilution of the test compounds (N-isopropylpiperidine-4-carboxamide, MMV688844, gepotidacin) in DMSO. The final DMSO concentration in the assay should not exceed 1-2%.

  • Enzyme and Substrate Addition: To the reaction mixture, add relaxed pBR322 plasmid DNA (substrate) to a final concentration of 10 nM.

  • Initiation of Reaction: Add purified M. abscessus DNA gyrase to the reaction mixture to a final concentration that yields approximately 90% supercoiling in the absence of an inhibitor.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled DNA band using densitometry software.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Determination

This whole-cell assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Principle: A standardized suspension of the target bacterium is incubated with serial dilutions of the test compound in a nutrient-rich broth. After a defined incubation period, the presence or absence of visible bacterial growth is recorded.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow a culture of M. abscessus to the mid-logarithmic phase in a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculum Standardization: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 3-5 days, or until visible growth is observed in the positive control wells (no compound).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

In Vitro ADME Profiling

A panel of in vitro assays can provide early insights into the pharmacokinetic properties of a compound.

  • Metabolic Stability in Liver Microsomes: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes. The compound is incubated with liver microsomes and NADPH, and the disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Plasma Protein Binding: Equilibrium dialysis is a common method to determine the extent to which a compound binds to plasma proteins. The compound is dialyzed against plasma, and the concentrations in the plasma and buffer compartments are measured to calculate the percentage of binding.

  • Cell Permeability (Caco-2 Assay): The Caco-2 cell monolayer model is used to predict intestinal absorption. The transport of the compound across the cell monolayer in both the apical-to-basolateral and basolateral-to-apical directions is measured to determine its permeability.

Visualizing the Path Forward: Workflows and Mechanisms

To provide a clear visual representation of the experimental and mechanistic frameworks discussed, the following diagrams have been generated using Graphviz.

cluster_0 Benchmarking Workflow cluster_1 Potency Assays cluster_2 ADME Assays A Compound Synthesis & Characterization (N-isopropylpiperidine-4-carboxamide) B In Vitro Potency Assessment A->B C In Vitro ADME Profiling A->C D Data Analysis & Comparison B->D C->D B1 DNA Gyrase Inhibition Assay (IC50 Determination) B2 Antibacterial Activity Assay (MIC Determination) C1 Metabolic Stability (Liver Microsomes) C2 Plasma Protein Binding (Equilibrium Dialysis) C3 Cell Permeability (Caco-2 Assay)

Caption: A streamlined workflow for the comprehensive benchmarking of novel antibacterial candidates.

cluster_0 Mechanism of DNA Gyrase Inhibition A Bacterial DNA Gyrase C Supercoiled DNA A->C Supercoiling E Trapped Gyrase-DNA Cleavage Complex A->E Inhibition B Relaxed DNA B->A D Piperidine-4-carboxamide (e.g., N-isopropylpiperidine-4-carboxamide) D->E F DNA Double-Strand Breaks E->F G Bacterial Cell Death F->G

Sources

The Influence of Structural Nuances on ADME: A Comparative Analysis of Piperidine Carboxamide Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Carboxamide Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a highly versatile component in drug design. When combined with a carboxamide moiety, the resulting piperidine carboxamide structure gives rise to a chemical class with broad therapeutic applications, from local anesthetics to novel anticancer and antimalarial agents.[3]

However, the journey from a promising lead compound to a clinically successful drug is critically dependent on its pharmacokinetic profile—the body's effect on the drug, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). Understanding the ADME properties of a drug candidate is paramount for ensuring adequate exposure at the target site, maintaining a suitable duration of action, and avoiding toxicity.[4] Subtle modifications to the piperidine carboxamide core can dramatically alter these properties.

This guide provides a comparative analysis of the pharmacokinetic profiles of representative piperidine carboxamides. We will delve into the experimental methodologies used to assess their ADME properties, present a side-by-side comparison of key pharmacokinetic parameters, and explore the critical structure-activity relationships (SAR) that govern their behavior in vivo. This analysis is designed to provide researchers, scientists, and drug development professionals with field-proven insights into optimizing this valuable chemical class for therapeutic success.

Pillar 1: Methodologies for Comprehensive Pharmacokinetic Profiling

A thorough understanding of a compound's pharmacokinetic profile is built upon a foundation of robust in vitro and in vivo assays. These experiments are not merely data-generating steps; they are a self-validating system designed to predict human pharmacokinetics and guide the optimization of drug candidates.

In Vitro Assessment: Early Insights into ADME Properties

Early-stage in vitro ADME testing is a resource-efficient strategy to triage compounds and identify potential liabilities before committing to costly and labor-intensive in vivo studies.

1. Intestinal Permeability: The Caco-2 Assay

  • Causality and Rationale: Predicting oral absorption is a critical first step for orally administered drugs. The Caco-2 permeability assay is a well-established industry standard that uses a human colon adenocarcinoma cell line.[5] When cultured on semipermeable supports, these cells differentiate into a polarized monolayer with tight junctions and express key transporter proteins, mimicking the intestinal epithelium.[5][6] This assay allows us to measure the rate of drug transport across the monolayer, providing an apparent permeability coefficient (Papp) that correlates well with human oral absorption.[7] By measuring transport in both directions (apical to basolateral and basolateral to apical), we can also calculate an efflux ratio, which indicates if the compound is actively pumped out of the cells by transporters like P-glycoprotein (P-gp).[8]

  • Experimental Protocol: Caco-2 Permeability Assay

    • Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in multi-well plates and cultured for 21-25 days to allow for full differentiation and formation of a confluent monolayer.

    • Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the transepithelial electrical resistance (TEER).

    • Compound Preparation: The test compound is dissolved in a transport buffer at a specified concentration (e.g., 10 µM).

    • Permeability Measurement (Apical to Basolateral - A-B): The compound-containing buffer is added to the apical (donor) side of the monolayer, and fresh buffer is added to the basolateral (receiver) side.

    • Permeability Measurement (Basolateral to Apical - B-A): The compound-containing buffer is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.

    • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Aliquots are taken from the receiver compartment at specific time points (e.g., 2 hours).[6]

    • Analysis: The concentration of the compound in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated from the rate of compound appearance in the receiver chamber.

2. Metabolic Stability: The Liver Microsomal Stability Assay

  • Causality and Rationale: The liver is the primary site of drug metabolism, which significantly impacts a drug's half-life and clearance. The liver microsomal stability assay uses subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism.[9] By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate at which the compound is metabolized.[9] This provides an estimate of the intrinsic clearance (CLint), a key parameter for predicting hepatic clearance in vivo.

  • Experimental Protocol: Liver Microsomal Stability Assay

    • Preparation: Pooled liver microsomes (from human or relevant animal species) are thawed. A reaction mixture containing phosphate buffer and the test compound (e.g., 1 µM) is prepared.

    • Pre-incubation: The reaction mixture is pre-incubated at 37°C.

    • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating solution.

    • Time-course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: The samples are centrifuged to precipitate proteins.

    • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

    • Calculation: The rate of disappearance of the compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies in Rodents
  • Causality and Rationale: While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves in a complete biological system. Rodent models, typically rats or mice, are used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[1] These studies involve administering the compound via different routes (e.g., intravenous and oral) and collecting serial blood samples to measure drug concentrations over time.

  • Experimental Protocol: Rodent Pharmacokinetic Study (Oral Administration)

    • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the laboratory conditions. Animals are fasted overnight before dosing.

    • Dosing Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension).

    • Administration: A single dose of the compound is administered to a group of rats via oral gavage.

    • Blood Sampling: Blood samples (approx. 100-200 µL) are collected from a cannulated vein (e.g., jugular or tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Plasma Preparation: Blood samples are immediately processed by centrifugation to obtain plasma.

    • Bioanalysis: Plasma samples are analyzed by a validated LC-MS/MS method to determine the drug concentration.

    • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods to calculate the key pharmacokinetic parameters.

    • Bioavailability Calculation: To determine oral bioavailability, a separate group of animals is administered the drug intravenously, and the resulting AUC is compared to the AUC from oral administration.

Pillar 2: Comparative Analysis of Pharmacokinetic Profiles

To illustrate the impact of structural modifications on pharmacokinetic profiles, we will compare three distinct piperidine carboxamides: the established local anesthetic Ropivacaine , the novel antimalarial candidate SW584 , and the parent local anesthetic Bupivacaine . All in vivo data presented are from studies conducted in rats to allow for a more direct comparison.

ParameterRopivacaine (Subcutaneous)[10]Bupivacaine (Intraperitoneal)[11]SW584 (Oral)[3]
Dose 4 mg/kg20 mg/kg10 mg/kg
Cmax (ng/mL) ~1100 (inferred from graph)~1500 (inferred from graph)1340
Tmax (h) ~0.5~0.254
AUC (ng·h/mL) Not ReportedNot Reported15,000
Clearance (CL) Not Reported4.59 mL/h3.3 mL/min/kg
Half-life (t½) Not ReportedNot Reported3.1 h
Bioavailability (%F) Not ApplicableNot Applicable54%

Table 1: Comparative In Vivo Pharmacokinetic Parameters in Rats

ParameterSW584[3]
Caco-2 Permeability (A-B) (10⁻⁶ cm/s) 11
Efflux Ratio (B-A / A-B) 1.1
Human Liver Microsomal Stability (t½, min) >60
Rat Liver Microsomal Stability (t½, min) >60

Table 2: In Vitro ADME Data for SW584

Pillar 3: Structure-Activity Relationships (SAR) and Mechanistic Insights

The data presented in the tables above highlight significant differences in the pharmacokinetic profiles of these piperidine carboxamides, which can be attributed to their distinct structural features.

Diagrams of Key Compounds

G cluster_0 Ropivacaine cluster_1 Bupivacaine cluster_2 SW584 ropivacaine ropivacaine bupivacaine bupivacaine sw584 sw584

Caption: Chemical structures of the compared piperidine carboxamides.

Analysis of Pharmacokinetic Differences
  • Absorption:

    • Ropivacaine and Bupivacaine: As local anesthetics administered via injection, their absorption is primarily from the administration site into systemic circulation. The slightly faster Tmax for Bupivacaine (0.25 h) compared to Ropivacaine (~0.5 h) in rats suggests more rapid absorption from the intraperitoneal space versus the subcutaneous space.

    • SW584: This compound was designed for oral administration. Its in vitro Caco-2 data shows high permeability (Papp > 10 x 10⁻⁶ cm/s) and a low efflux ratio (1.1), predicting good intestinal absorption.[3] This is confirmed by its excellent oral bioavailability of 54% in rats.[3] The much longer Tmax (4 h) is characteristic of oral absorption and distribution kinetics compared to direct injection.

  • Metabolism and Clearance:

    • Ropivacaine and Bupivacaine: Both are extensively metabolized in the liver, primarily by CYP enzymes.[11][12] The key structural difference is the N-alkyl group on the piperidine ring: a propyl group for Ropivacaine and a butyl group for Bupivacaine. This seemingly minor change influences their lipophilicity and metabolic pathways, contributing to Ropivacaine's generally lower systemic toxicity profile compared to Bupivacaine.

    • SW584: The in vitro data for SW584 shows high metabolic stability in both rat and human liver microsomes (t½ > 60 min).[3] This stability translates to a low plasma clearance (3.3 mL/min/kg) and a moderate half-life (3.1 h) in vivo, desirable properties for maintaining therapeutic concentrations with a reasonable dosing interval.[3] The complex aromatic moieties on SW584 likely contribute to this stability, as they may not be readily susceptible to CYP-mediated oxidation.

Visualization of the Pharmacokinetic Assessment Workflow

Caption: Iterative workflow for pharmacokinetic assessment in drug discovery.

Conclusion

This comparative guide underscores the profound impact of chemical structure on the pharmacokinetic profiles of piperidine carboxamides. The well-established local anesthetics, Ropivacaine and Bupivacaine, demonstrate rapid absorption following local administration, with their metabolic profiles being a key differentiator for their safety indices. In contrast, the novel antimalarial candidate, SW584, exemplifies how structural elaboration on the piperidine carboxamide core can achieve high metabolic stability and excellent oral bioavailability, crucial characteristics for a systemic therapeutic agent.

The strategic application of a hierarchical testing cascade, from high-throughput in vitro assays to definitive in vivo studies, is essential for elucidating these structure-pharmacokinetic relationships. By understanding the causality behind experimental choices and interpreting the resulting data within a structural context, drug development professionals can more effectively navigate the complexities of lead optimization and select candidates with a higher probability of clinical success.

References

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Safety Operating Guide

Navigating the Safe Handling of N-isopropylpiperidine-4-carboxamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. N-isopropylpiperidine-4-carboxamide, a molecule of interest in various research contexts, requires a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, with a focus on personal protective equipment (PPE) and proper disposal protocols.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is the first line of defense against potential exposure. The following recommendations are based on a composite hazard assessment of related chemical structures and general best practices for handling laboratory chemicals.

Eye and Face Protection:

A fundamental requirement for handling any chemical is the protection of the eyes and face. Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory.[5] In situations where there is a risk of splashing or a highly exothermic reaction, a face shield worn over safety glasses is required.[5]

Hand Protection:

Given the potential for skin irritation and burns from the piperidine moiety, robust hand protection is crucial.[1][2] Disposable nitrile gloves provide a good initial barrier for short-term protection against a broad range of chemicals.[5] For prolonged handling or in situations with a higher risk of direct contact, consider double-gloving or using thicker, chemical-resistant gloves. It is essential to consult the glove manufacturer's chemical resistance guide to ensure the chosen material is appropriate for piperidine and amide-based compounds. Always inspect gloves for any signs of degradation or perforation before use and change them immediately upon any sign of contamination.

Body Protection:

A standard laboratory coat should be worn at all times. For handling larger quantities or when there is a significant risk of splashing, a chemically resistant apron or a disposable coverall should be used.[6][7] Lab coats should be buttoned and fit properly to cover as much skin as possible.[5] It is advisable to wear long pants and closed-toe shoes to protect the lower body.[5]

Respiratory Protection:

Work with N-isopropylpiperidine-4-carboxamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.[8] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection may be necessary. In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9][10]

Table 1: Summary of Recommended Personal Protective Equipment

Protection Level Equipment Rationale
Primary Chemical splash goggles, Nitrile gloves, Laboratory coatEssential for all handling to prevent eye and skin contact.
Secondary Face shield (in addition to goggles), Double gloves or chemical-resistant glovesFor tasks with increased splash potential or prolonged handling.
Ancillary Chemically resistant apron or coveralls, Respiratory protectionFor handling large quantities, cleaning spills, or in case of inadequate ventilation.

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical in the laboratory.

Chemical Handling Workflow Figure 1: Workflow for Safe Handling of N-isopropylpiperidine-4-carboxamide cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Receipt_and_Inspection Receipt and Inspection - Check for damage - Verify label Storage Secure Storage - Cool, dry, well-ventilated area - Away from incompatible materials Receipt_and_Inspection->Storage If intact PPE_Donning Don Appropriate PPE - Goggles, gloves, lab coat Storage->PPE_Donning Before handling Weighing_and_Transfer Weighing and Transfer - Inside a fume hood PPE_Donning->Weighing_and_Transfer Reaction_Setup Reaction Setup - Ensure proper ventilation Weighing_and_Transfer->Reaction_Setup Decontamination Decontaminate Work Area - Clean all surfaces Reaction_Setup->Decontamination PPE_Doffing Proper PPE Doffing - Avoid self-contamination Decontamination->PPE_Doffing Waste_Segregation Waste Segregation - Separate contaminated waste PPE_Doffing->Waste_Segregation Waste_Collection Waste Collection - Labeled, sealed containers Waste_Segregation->Waste_Collection Disposal_Request Submit Disposal Request - Follow institutional procedures Waste_Collection->Disposal_Request

Caption: Workflow for the safe handling of N-isopropylpiperidine-4-carboxamide.

Receiving and Storage:

Upon receipt, inspect the container for any signs of damage or leakage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[11] The container should be kept tightly closed.[8][11]

Handling and Experimental Procedures:
  • Engineering Controls: All weighing and transfer operations should be conducted in a chemical fume hood to minimize inhalation exposure.[8]

  • Preventing Contact: Avoid direct contact with skin and eyes.[8][11] Do not breathe in any dust, vapors, or spray.[8][11]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[8] Contaminated clothing should be removed and washed before reuse.[12]

Spill and Emergency Procedures:

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[8][11] For a small spill, absorb the material with an inert absorbent material (e.g., sand, diatomaceous earth) and place it in a suitable, labeled container for disposal.[2] For a large spill, contact your institution's environmental health and safety (EHS) department.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of N-isopropylpiperidine-4-carboxamide and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree Figure 2: Disposal Decision Tree for N-isopropylpiperidine-4-carboxamide Start Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Unused_Chemical Unused/Excess Chemical Waste_Type->Unused_Chemical Unused Chemical Contaminated_Solids Contaminated Solids (Gloves, paper towels, etc.) Waste_Type->Contaminated_Solids Contaminated Solids Empty_Containers Empty Containers Waste_Type->Empty_Containers Empty Containers Collection_Unused Collect in a labeled, sealed hazardous waste container Unused_Chemical->Collection_Unused Collection_Solids Collect in a designated, labeled solid waste container Contaminated_Solids->Collection_Solids Rinse_Container Triple rinse with a suitable solvent Empty_Containers->Rinse_Container EHS_Pickup Arrange for pickup by Environmental Health & Safety Collection_Unused->EHS_Pickup Collection_Solids->EHS_Pickup Rinsate_Disposal Collect rinsate as hazardous liquid waste Rinse_Container->Rinsate_Disposal Container_Disposal Dispose of rinsed container as non-hazardous waste (if permitted by institution) Rinse_Container->Container_Disposal Rinsate_Disposal->EHS_Pickup

Caption: Decision tree for the proper disposal of waste.

Waste Collection:

All waste containing N-isopropylpiperidine-4-carboxamide, including excess material and contaminated items (e.g., gloves, absorbent paper), should be collected in a designated, properly labeled, and sealed hazardous waste container.[4] Do not mix this waste with other waste streams unless directed to do so by your institution's EHS department.

Disposal Procedure:

The disposal of chemical waste is tightly regulated. All collected waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[4] Never dispose of this chemical down the drain or in the regular trash.[8][11]

Empty Containers:

Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once properly decontaminated, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.

By adhering to these guidelines, researchers can confidently and safely handle N-isopropylpiperidine-4-carboxamide, fostering a secure laboratory environment and ensuring the responsible management of chemical waste.

References

  • (n.d.).
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

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  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). N-isopropylpiperidine-4-carboxamide. Retrieved from [Link]

  • University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student safety sheets 99 Waste disposal. Retrieved from [Link]

  • Florida Atlantic University. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • ASHP. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • Pharmaffiliates. (n.d.). N-Isopropylpiperidine-4-carboxamide. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.